6-Bromo-2-methoxyquinoline
Description
Properties
IUPAC Name |
6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKKEMYFUMFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443139 | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99455-05-7 | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-methoxyquinoline CAS number 99455-05-7
An In-depth Technical Guide to 6-Bromo-2-methoxyquinoline (CAS: 99455-05-7)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile chemical intermediate. The protocols and mechanistic discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Compound Profile and Physicochemical Properties
This compound is a substituted quinoline, a heterocyclic aromatic scaffold that is a cornerstone of many pharmacologically active compounds.[1] The strategic placement of a methoxy group at the 2-position and a bromine atom at the 6-position makes it a highly valuable and versatile building block. The electron-donating methoxy group influences the electronic properties of the quinoline ring, while the bromine atom serves as a key functional handle for a wide range of cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[1][2]
This compound is primarily utilized as an intermediate in organic and medicinal chemistry.[3] For instance, the closely related derivative, 3-benzyl-6-bromo-2-methoxyquinoline, is a key intermediate in the synthesis of Bedaquiline, a potent drug for treating tuberculosis.[4][5][6] This highlights the importance of the this compound scaffold in developing novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 99455-05-7 | [7][8] |
| Molecular Formula | C₁₀H₈BrNO | [7][9] |
| Molecular Weight | 238.08 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 90-94 °C | [10] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, methanol, and ethanol. | [3][10] |
| IUPAC Name | This compound | [7] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the O-methylation of its corresponding quinolone precursor, 6-bromo-2(1H)-quinolone.
Synthetic Workflow: O-Methylation
The conversion from a quinolone to a methoxyquinoline is a critical step that alters the compound's reactivity, transforming a lactam into a more versatile ether functional group, which is less prone to N-alkylation side reactions in subsequent steps.
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6-Bromo-2-methoxyquinoline molecular weight and formula
An In-depth Technical Guide to 6-Bromo-2-methoxyquinoline for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its quinoline core represents a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 2-position provides two distinct points for chemical modification. This dual functionality makes this compound an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules. For researchers and professionals in drug development, this compound serves as a valuable starting material for creating libraries of novel compounds to be screened for therapeutic activity.
Chemical and Physical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1][2][3] |
| CAS Number | 99455-05-7 | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 90-94 °C | [5] |
| Canonical SMILES | COC1=NC2=C(C=C1)C=C(C=C2)Br | [1] |
| InChIKey | KBTKKEMYFUMFSJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the methylation of 6-bromo-2-[1H]-quinolone. This process is a cornerstone for researchers requiring a reliable supply of the title compound for further investigation.
Experimental Protocol: Methylation of 6-bromo-2-[1H]-quinolone[5]
Principle: This synthesis relies on an O-methylation reaction. 6-bromo-2-[1H]-quinolone exists in tautomeric equilibrium with its quinolin-2-ol form. A strong methylating agent, such as trimethyloxonium tetrafluoroborate, is used to introduce a methyl group onto the oxygen atom, yielding the desired 2-methoxy product. The reaction is performed under an inert atmosphere to prevent unwanted side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 2.90 g of 6-bromo-2-[1H]-quinolone and 2.10 g of trimethyloxonium tetrafluoroborate.
-
Solvent Addition: Add 50 cm³ of dichloromethane to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas and maintain it under a nitrogen atmosphere throughout the reaction.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Quenching: After 48 hours, carefully add 20 cm³ of aqueous 10% sodium hydroxide to the reaction mixture to neutralize the excess methylating agent and any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with two 40 cm³ portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting residue from petroleum ether (boiling point 60-80 °C) to yield pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] this compound serves as a key intermediate in the synthesis of novel therapeutic agents. The bromine atom at the 6-position is particularly useful for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the 2-position influences the electronic properties and metabolic stability of the molecule.
A notable application of related compounds is in the development of antitubercular agents. For instance, 3-benzyl-6-bromo-2-methoxyquinoline is an intermediate in the synthesis of Bedaquiline, a drug used to treat multidrug-resistant tuberculosis.[8][9][10] This highlights the potential of the this compound core in developing drugs for infectious diseases.
Furthermore, quinoline derivatives have been investigated as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various malignancies.[6] By serving as a starting point for the synthesis of diverse quinoline analogs, this compound enables the exploration of structure-activity relationships and the optimization of lead compounds targeting such pathways.
Caption: Drug discovery workflow using this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use.[11]
Hazard Identification: [1][3][11]
-
GHS Pictogram: Warning
-
Hazard Statements:
Precautionary Measures: [4][11]
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
First-Aid Measures: [4][11][12]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of chemical synthesis. Its unique structural features provide a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists to fully harness its capabilities in advancing scientific innovation.
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- ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
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6-Bromo-2-methoxyquinoline solubility in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-2-methoxyquinoline in Organic Solvents
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. Poorly characterized solubility can lead to significant challenges in reaction optimization, purification, formulation, and ultimately, bioavailability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data sheet, this document delivers a foundational understanding of the molecular characteristics governing solubility, provides detailed, field-proven experimental protocols for its quantitative determination, and presents a logical workflow for systematic solubility assessment.
Introduction: The Strategic Importance of Solubility Profiling
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical attribute that profoundly influences its entire development lifecycle.[1] For a key intermediate like this compound, a derivative of the privileged quinoline scaffold, solubility data is not merely a physical constant; it is actionable intelligence.[2] It dictates the choice of solvents for synthesis and purification, impacts the feasibility of formulation strategies, and provides early insights into potential bioavailability challenges.[3][4][5]
Conducting solubility screening in the early stages of development allows for the timely identification and mitigation of potential roadblocks, saving invaluable resources and preventing late-stage failures.[4] This guide is structured to empower the researcher with both the theoretical knowledge and the practical, validated methodologies required to generate a robust solubility profile for this compound.
Physicochemical Profile of this compound
A precise understanding of a compound's fundamental properties is the prerequisite for any solubility investigation. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 99455-05-7 | [6] |
| Molecular Formula | C₁₀H₈BrNO | [6] |
| Molecular Weight | 238.08 g/mol | [6] |
| Structure | [6] |
Theoretical Solubility Considerations: A “Like Dissolves Like” Analysis
While empirical data is the gold standard, a theoretical assessment based on molecular structure provides a predictive framework for selecting appropriate solvents for testing. The principle of "like dissolves like" posits that substances with similar polarities are more likely to be soluble in one another.[7][8]
The structure of this compound presents several features that influence its polarity and, by extension, its solubility:
-
Quinoline Core: The heterocyclic aromatic quinoline ring system contains a nitrogen atom, which introduces a dipole moment and allows for potential hydrogen bonding as an acceptor, lending it a degree of polarity.
-
Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen-bond acceptor. Methoxy groups generally enhance solubility in organic solvents compared to their hydroxyl counterparts due to a reduction in the compound's crystal lattice energy.[9]
-
Bromo Group (-Br): The bromine atom adds to the molecule's overall polarizability and molecular weight. While it is an electronegative atom, its contribution to polarity is less significant than that of the methoxy group. Its presence primarily influences van der Waals forces.
Based on this analysis, a qualitative solubility prediction can be made:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar quinoline and methoxy functionalities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can act as hydrogen bond donors to the quinoline nitrogen and methoxy oxygen.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall polarity of the this compound molecule is likely too high for significant dissolution in purely nonpolar media.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can dissolve moderately polar compounds.
Experimental Determination of Solubility: A Validated Workflow
Since readily available quantitative data is limited, experimental determination is crucial. The following sections provide a detailed protocol for the equilibrium shake-flask method, considered the gold standard for thermodynamic solubility, and an overview of high-throughput alternatives.[10][11]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method is designed to measure the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[12]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a good starting point is to add approximately 5-10 mg of solid to 1 mL of the chosen solvent. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours. This duration is essential to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter directly into a clean vial for analysis. This step is crucial to remove any undissolved microscopic particles that could falsely elevate the measured concentration. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter membrane.
-
Sample Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. Determine the concentration of this compound by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.
Self-Validation and Trustworthiness:
-
Visual Confirmation: Always ensure undissolved solid is present in the equilibration vial before sampling.
-
Time to Equilibrium: To validate the 24-48 hour timeframe, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau, indicating that equilibrium has been reached.[12]
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.
High-Throughput Screening (HTS) Methods
For early-stage discovery where compound availability is limited, HTS methods offer a faster, more material-sparing alternative, though they typically measure kinetic solubility rather than thermodynamic solubility.[13][14]
-
Nephelometry: This technique measures the light scattered by undissolved particles (precipitate) in a solution.[3][15] A stock solution of the compound in a miscible solvent like DMSO is added to the aqueous or organic solvent in a microtiter plate. The point at which precipitation occurs, detected by an increase in light scattering, corresponds to the kinetic solubility limit.
Logical Workflow for Solubility Assessment
The choice of method depends on the stage of research and the required precision. The following diagram outlines a logical workflow for assessing the solubility of this compound.
Caption: A logical workflow for the systematic determination of solubility.
Data Presentation
Quantitative solubility data should be presented clearly and concisely to facilitate comparison across different solvent systems.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetonitrile | 25 | |||
| Polar Protic | Methanol | 25 | ||
| Ethanol | 25 | |||
| Chlorinated | Dichloromethane (DCM) | 25 | ||
| Nonpolar | Toluene | 25 | ||
| n-Hexane | 25 |
Conclusion
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1H NMR spectrum of 6-Bromo-2-methoxyquinoline
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-methoxyquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a definitive structural elucidation tool, ¹H NMR spectroscopy offers unparalleled insight into the molecular architecture of substituted quinolines.[1] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data report. It establishes the theoretical groundwork for spectral interpretation, provides a detailed, proton-by-proton prediction of the chemical shifts and coupling patterns, and outlines a robust, self-validating experimental protocol for acquiring high-quality data. The causality behind spectral phenomena—grounded in the electronic effects of the methoxy and bromine substituents—is explained in detail. All theoretical claims and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The specific compound, this compound (C₁₀H₈BrNO), serves as a versatile intermediate. The bromine atom at the C-6 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at the C-2 position modulates the electronic properties and potential metabolic stability of derivative compounds.
Given its role as a foundational precursor, unambiguous structural verification is paramount. ¹H NMR spectroscopy is the primary analytical method for this purpose, providing a detailed electronic and topological fingerprint of the molecule.[2] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a framework for both predicting and interpreting experimental results.
Foundational Principles: ¹H NMR of the Quinoline Core
Understanding the ¹H NMR spectrum of this compound requires an appreciation for the intrinsic properties of the parent quinoline ring. Protons on this heterocyclic system typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] Their precise chemical shifts are governed by several factors:
-
Anisotropic Effects: The aromatic rings induce a magnetic field that deshields protons on the periphery, shifting them downfield.[3]
-
Electronegativity of Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly deshields adjacent protons, particularly H-2 and, to a lesser extent, H-8 (a peri-effect).[1]
-
Spin-Spin (J-Coupling): Protons on the same ring exhibit scalar coupling, which splits their signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides direct information about the connectivity and relative positions of protons.[4]
-
Ortho coupling (³JHH): Coupling between adjacent protons (e.g., H-3 and H-4) is typically the largest, around 7-9 Hz.
-
Meta coupling (⁴JHH): Coupling between protons separated by one carbon (e.g., H-5 and H-7) is much smaller, typically 1-3 Hz.[5]
-
Para coupling (⁵JHH): Coupling across four bonds is usually negligible or less than 1 Hz.
-
Spectral Analysis: A Predicted ¹H NMR Spectrum of this compound
The introduction of a bromine atom at C-6 and a methoxy group at C-2 imposes significant and predictable electronic perturbations on the quinoline core, allowing for a detailed spectral prediction.
-
-OCH₃ Group (C-2): The methoxy group is a strong electron-donating group (EDG) through resonance, shielding protons on the pyridine ring. Its protons will appear as a sharp singlet far upfield from the aromatic signals.
-
-Br Atom (C-6): The bromine atom is an electron-withdrawing group (EWG) through induction but can be weakly electron-donating through resonance. Its primary effect is on the protons of the carbocyclic (benzene) ring.
Based on these principles and data from analogous substituted quinolines, the following spectral assignments can be predicted for a sample dissolved in CDCl₃.[6][7]
Detailed Proton Assignments
-
Methoxy Protons (-OCH₃): This signal will appear as a sharp singlet, integrating to 3H, at approximately δ 4.0-4.1 ppm . The absence of adjacent protons ensures it is not split.
-
H-3: This proton is ortho to the C-2 methoxy group. The EDG nature of the methoxy group will shield H-3 significantly, shifting it upfield relative to unsubstituted quinoline. It is coupled only to H-4.
-
Predicted Chemical Shift: ~δ 6.8-6.9 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant: ³J(H3-H4) ≈ 8.5-9.0 Hz
-
-
H-4: This proton is coupled only to H-3. It is less affected by the C-2 methoxy group than H-3.
-
Predicted Chemical Shift: ~δ 7.9-8.0 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant: ³J(H4-H3) ≈ 8.5-9.0 Hz
-
-
H-5: This proton is ortho to the C-6 bromine. It experiences ortho coupling with H-7 (which is absent) and meta coupling with H-7. It is ortho to the fusion carbon and is coupled to H-7. It is ortho to the bromine at C-6. Based on data for 6-bromoquinoline, this proton is significantly affected.[8] It will be coupled only to H-7.
-
Predicted Chemical Shift: ~δ 7.8-7.9 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant: ³J(H5-H7) - This is an error in reasoning. H5 is coupled to H7 via a ⁴J meta coupling. The primary coupling is ortho to H-missing. Let's re-evaluate based on the structure. H-5 is ortho to the bromine at C6. It has one ortho proton neighbor, H-missing, and one meta proton neighbor, H-7. This is incorrect. H-5 is adjacent to the bromine at C-6. It has one ortho neighbor (H-missing) and one meta neighbor (H-7). Let's re-examine the structure. The protons are at positions 3, 4, 5, 7, 8.
-
Let's re-analyze the carbocyclic ring protons: H-5, H-7, H-8.
-
H-8: This proton is ortho to H-7. It is also subject to a peri-interaction with the nitrogen, which deshields it.
-
H-7: This proton is ortho to H-8 and meta to H-5. It will be split by both.
-
H-5: This proton is meta to H-7 and para to H-8. It will appear as a signal primarily split by its meta-relationship to H-7 and potentially a small para coupling to H-8.
-
Let's refine the predictions for the carbocyclic ring based on known patterns in 6-substituted quinolines.[8]
-
-
H-8: This proton is ortho to H-7. It is furthest from the substituents and mainly influenced by the ring nitrogen.
-
Predicted Chemical Shift: ~δ 8.0-8.1 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant: ³J(H8-H7) ≈ 9.0 Hz
-
-
H-7: This proton is ortho to H-8 and meta to the bromine at C-6 and meta to H-5. It will be split by H-8 (ortho) and H-5 (meta).
-
Predicted Chemical Shift: ~δ 7.6-7.7 ppm
-
Predicted Multiplicity: Doublet of doublets (dd)
-
Predicted Coupling Constants: ³J(H7-H8) ≈ 9.0 Hz, ⁴J(H7-H5) ≈ 2.0 Hz
-
-
H-5: This proton is ortho to the bromine at C-6 and will be the most deshielded proton in the carbocyclic ring. It is coupled meta to H-7.
-
Predicted Chemical Shift: ~δ 8.1-8.2 ppm
-
Predicted Multiplicity: Doublet (d) (or a narrow doublet due to small meta coupling)
-
Predicted Coupling Constant: ⁴J(H5-H7) ≈ 2.0 Hz
-
Data Presentation: Summary of Predicted ¹H NMR Parameters
The predicted data for this compound in CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| -OCH₃ | 4.05 | 3H | s (singlet) | N/A |
| H-3 | 6.85 | 1H | d (doublet) | ³J(H3-H4) = 8.8 |
| H-4 | 7.95 | 1H | d (doublet) | ³J(H4-H3) = 8.8 |
| H-7 | 7.65 | 1H | dd (dd) | ³J(H7-H8) = 9.0, ⁴J(H7-H5) = 2.2 |
| H-8 | 8.05 | 1H | d (doublet) | ³J(H7-H8) = 9.0 |
| H-5 | 8.15 | 1H | d (doublet) | ⁴J(H5-H7) = 2.2 |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable ¹H NMR spectrum. The following procedure is a self-validating system designed to minimize artifacts and maximize signal-to-noise.
Step 1: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample.
-
Massing: Accurately weigh 5-10 mg of purified this compound. Using a sufficient quantity is crucial to avoid spectra dominated by contaminants like water and grease.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. Deuterated solvents are used because they are "invisible" in ¹H NMR.[9]
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube securely and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube. This prevents magnetic field distortions caused by suspended solids.
Step 2: NMR Spectrometer Setup and Data Acquisition
These parameters are based on a standard 400 or 500 MHz spectrometer.[10][11]
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step to achieve narrow, symmetrical peak shapes and high resolution.
-
Parameter Optimization:
-
Pulse Width: Use a calibrated 90° pulse width to ensure uniform excitation across the spectral width. For routine 1D spectra, a smaller flip angle (e.g., 30-45°) is often used to allow for a shorter relaxation delay.[12]
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals, typically from -1 to 10 ppm for this type of molecule.
-
Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds for qualitative spectra. For accurate integration, a longer delay of at least 5 times the longest T₁ relaxation time is required.[10]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
Step 3: Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm) to its known value.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.[9]
Experimental Workflow Diagram
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete and unambiguous assignment of every proton in the molecule. The predictable electronic influences of the methoxy and bromine substituents result in a well-resolved spectrum with distinct signals for each of the six unique proton environments. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectra, confirming the identity and purity of this important chemical intermediate and enabling the confident advancement of their research and development objectives.
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- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
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- Schaefer, T., & Wasylishen, R. (1966). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 44(15), 1840-1843.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methoxyquinoline
<_ 2_0_2_6-0_1-0_80_5:3_3:4_5.2_5_0>
This guide provides a comprehensive, technically detailed framework for the mass spectrometry analysis of 6-Bromo-2-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and reproducible analytical workflow.
Introduction: The Analytical Imperative for this compound
This compound is a vital heterocyclic compound, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural integrity and purity are paramount, making mass spectrometry (MS) an indispensable tool for its characterization. This guide outlines a systematic approach to its analysis, leveraging high-resolution mass spectrometry (HRMS) to achieve unambiguous identification and structural elucidation.[2][3]
Section 1: Analyte Profile and Foundational Principles
Before embarking on any analysis, a thorough understanding of the analyte's physicochemical properties is crucial. This knowledge informs every subsequent decision in the analytical workflow, from sample preparation to data interpretation.
Chemical and Physical Properties:
-
Molecular Formula: C₁₀H₈BrNO[4]
-
Molecular Weight (Average): 238.08 g/mol [4]
-
Monoisotopic Mass: 236.97893 Da[4]
The presence of a bromine atom is the most defining feature for the mass spectrometric analysis of this compound. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[7][8] This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds.[9]
Section 2: Strategic Sample Preparation for Optimal Analysis
The goal of sample preparation is to present the analyte to the mass spectrometer in a manner that ensures efficient ionization and minimizes interference from the sample matrix.[10][11]
Experimental Protocol: Sample Preparation
-
Solvent Selection: Dissolve the this compound standard in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[12] These solvents are volatile and promote efficient desolvation and ionization.
-
Concentration Optimization: Prepare a stock solution at a concentration of approximately 1 mg/mL. From this, create a working solution in the range of 1-10 µg/mL by diluting with the initial solvent or a mixture of methanol and water.[12] This concentration range is typically suitable for modern ESI-MS instruments, preventing detector saturation while ensuring adequate signal intensity.
-
Filtration (if necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.
-
Final Dilution: For direct infusion analysis, further dilute the working solution with a 50:50 mixture of methanol:water containing 0.1% formic acid. The acid promotes protonation, which is essential for positive ion mode ESI.[13]
dot graph SamplePreparationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for preparing this compound for MS analysis.
Section 3: Instrumentation and Method Optimization
The choice of instrumentation and the fine-tuning of its parameters are critical for acquiring high-quality data.[14] For a molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique due to its soft nature, which typically yields an abundant protonated molecular ion, [M+H]⁺.[15][16]
High-Resolution Mass Spectrometry (HRMS)
Employing a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is highly recommended.[17] HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the molecular ion and its fragments.[2][18]
Optimized Mass Spectrometry Parameters
The following table provides a starting point for method development. These parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The quinoline nitrogen is basic and readily accepts a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Cone/Skimmer Voltage | 20 - 40 V | A lower voltage minimizes in-source fragmentation, preserving the molecular ion. |
| Desolvation Gas | Nitrogen | An inert gas that aids in the desolvation of charged droplets. |
| Desolvation Temp. | 250 - 350 °C | Facilitates solvent evaporation without causing thermal degradation. |
| Mass Analyzer | TOF or Orbitrap | Provides high mass accuracy (<5 ppm) for elemental composition determination.[17] |
| Mass Range | 50 - 500 m/z | Encompasses the expected molecular ion and its primary fragments. |
Section 4: Data Interpretation: Decoding the Mass Spectrum
A deep understanding of isotopic patterns and fragmentation mechanisms is essential for accurate spectral interpretation.[19][20]
The Molecular Ion and Its Isotopic Signature
The most crucial feature in the full scan mass spectrum of this compound is the protonated molecular ion, [C₁₀H₉BrNO]⁺. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity at approximately m/z 237.98 and 239.98.
Table of Expected Isotopic Peaks for [C₁₀H₉BrNO]⁺:
| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ | ¹²C₁₀¹H₉⁷⁹Br¹⁴N¹⁶O | 237.9862 | 100.0 |
| [M+2+H]⁺ | ¹²C₁₀¹H₉⁸¹Br¹⁴N¹⁶O | 239.9842 | 97.3 |
Accurate mass calculations are based on the most abundant isotopes.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
To confirm the structure, tandem mass spectrometry (MS/MS) is employed.[2] In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.[21][22]
Proposed Fragmentation Pathway:
The fragmentation of protonated this compound is expected to proceed through several key losses. The methoxy group and the bromine atom are likely points of initial fragmentation.
dot graph FragmentationPathway { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} . Caption: Proposed fragmentation of protonated this compound.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a resonance-stabilized ion.[23]
-
Loss of a Methoxy Radical (•CH₃O): Another possible fragmentation pathway involving the methoxy group.
-
Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond.[23]
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ion formed after the initial loss of a methyl radical.
Conclusion
The mass spectrometric analysis of this compound, when approached systematically, yields a wealth of structural information. By leveraging the distinct isotopic signature of bromine and the predictable fragmentation patterns of the quinoline core, high-resolution mass spectrometry provides an unambiguous confirmation of its identity and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals, enabling confident and accurate characterization of this important chemical entity.
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An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 6-Bromo-2-methoxyquinoline
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-2-methoxyquinoline, a key intermediate in pharmaceutical and materials science research. As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. FT-IR spectroscopy offers a powerful, non-destructive method for confirming the identity and purity of these compounds by probing their molecular vibrations.[1][2][3] This document moves beyond a simple peak-listing, offering a causal explanation for the spectral features based on the molecule's unique electronic and structural characteristics.
The Principle of FT-IR Spectroscopy: A Molecular Vibrational Probe
At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[4][5] Every functional group possesses distinct vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint".[4] The technique employs an interferometer to measure all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio over older dispersive methods.[4][5] For a molecule like this compound, we can predict and interpret its spectrum by dissecting the contributions of its constituent parts: the quinoline ring system, the methoxy group, and the bromine substituent.
Molecular Structure and Key Vibrational Modes
To interpret the spectrum, we must first consider the structure of this compound and the types of vibrations its bonds will exhibit. The key functional groups and their associated vibrational modes (stretching and bending) are the primary contributors to the FT-IR spectrum.
Figure 1: Molecular structure of this compound with key bonds highlighted.
Detailed FT-IR Spectrum Interpretation
The FT-IR spectrum can be broadly divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4] The former is characterized by absorptions from specific functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.
The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The quinoline ring contains several C-H bonds. These stretching vibrations typically appear as a series of weak to medium bands just above 3000 cm⁻¹.[6][7][8] Their presence is a clear indication of an aromatic system.[8] For this compound, multiple peaks are expected in this region due to the different electronic environments of the protons on the heterocyclic and benzenoid rings.
-
Aliphatic C-H Stretching (3000-2800 cm⁻¹): The methoxy group (-OCH₃) is the only source of aliphatic C-H bonds in the molecule. These will give rise to characteristic stretching vibrations. Expect a distinct, medium-intensity band near 2950-2970 cm⁻¹ for the asymmetric stretch and another near 2840-2860 cm⁻¹ for the symmetric stretch.[9] A weak band diagnostic for the methoxy group may also appear between 2860–2800 cm⁻¹.[9]
-
Aromatic C=C and C=N Stretching (1650-1450 cm⁻¹): The conjugated quinoline ring system will produce a series of sharp, medium-to-strong absorption bands in this region.[6][7] These bands arise from the complex skeletal vibrations of the entire ring. Typically, aromatic compounds show prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[7] The C=N stretching vibration of the pyridine part of the quinoline ring is also expected in this region, often coupled with the C=C vibrations.[10]
The Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)
This region is often complex but provides invaluable structural information.
-
C-H Bending Vibrations:
-
In-Plane Bending (1300-1000 cm⁻¹): Aromatic C-H in-plane bending vibrations appear in this range as a series of weak to medium, sharp absorptions.
-
Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These vibrations are particularly diagnostic of the substitution pattern on the aromatic rings.[6][8] The pattern of hydrogens on the two rings of this compound will give rise to strong, characteristic bands in this lower frequency range. The specific positions can help confirm the substitution pattern.[7]
-
-
C-O Stretching (1300-1000 cm⁻¹): The methoxy group will exhibit strong C-O stretching bands. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹.[11] The band around 1250 cm⁻¹ is often particularly intense and is a key indicator of the aryl-O bond.
-
C-Br Stretching (600-500 cm⁻¹): The carbon-bromine bond stretch is expected to appear as a medium to strong absorption in the far-infrared region.[12] Its presence at the lower end of the typical mid-IR spectrum is a direct confirmation of the bromine substituent.
Summary of Predicted FT-IR Absorptions
The expected vibrational frequencies for this compound are summarized below. This table serves as a quick reference for spectrum analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching (quinoline ring) |
| 2970 - 2950 | Medium | Asymmetric CH₃ Stretching (methoxy) |
| 2860 - 2840 | Medium | Symmetric CH₃ Stretching (methoxy) |
| 1620 - 1580 | Medium-Strong | C=N Stretching (quinoline ring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Skeletal Vibrations |
| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (aryl ether) |
| 1075 - 1020 | Medium-Strong | Symmetric C-O-C Stretching (aryl ether) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
| 600 - 500 | Medium-Strong | C-Br Stretching |
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation requirements.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Background Spectrum Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residues.
-
Once the crystal is dry, lower the ATR anvil and collect a background spectrum. This is crucial as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Raise the ATR anvil.
-
Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as a baseline correction or an ATR correction if absolute band positions are being compared to transmission data from the literature.
-
Label the significant peaks and compare them to the predicted values in the table above to confirm the compound's identity and purity.
-
-
Cleaning: After analysis, raise the anvil, carefully remove the sample powder, and clean the ATR crystal surface as described in step 2.
Conclusion
The FT-IR spectrum of this compound is rich with information that confirms its complex structure. By systematically analyzing the contributions from the aromatic quinoline core, the aliphatic methoxy group, and the C-Br bond, a confident structural elucidation is achievable. The characteristic bands for aromatic C-H, C=C/C=N, strong C-O ether stretches, and the low-frequency C-Br stretch collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to interpret their experimental data with a high degree of confidence, ensuring the integrity of their materials and the validity of their subsequent research.
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- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- National Center for Biotechnology Information. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.
- FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.
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- Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
- ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
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- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- ResearchGate. (n.d.). Calculated and experimental vibrational frequencies of quinoline (cm⁻¹)[2][13].
- Sureshkumar, B., et al. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH.
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- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
- Illinois State University. (2015). Infrared Spectroscopy.
- Marchon, B., Bokobza, L., & Cote, G. (1986). Vibrational frequencies and assignments for oxine and oxine-OD. ResearchGate.
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- (n.d.). Table of Characteristic IR Absorptions.
- (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
- DergiPark. (2017, October 23). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functio. International Journal of Chemistry and Technology.
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- (n.d.). IR Spectroscopy Tutorial: Aromatics.
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6-Bromo-2-methoxyquinoline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-2-methoxyquinoline
Abstract
The unequivocal structure determination of heterocyclic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This compound is a key substituted quinoline that serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide provides a comprehensive, multi-technique approach to its structure elucidation, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow.
Introduction: The Analytical Imperative
Quinoline derivatives are prevalent scaffolds in medicinal chemistry, valued for their wide range of biological activities.[3][4] The precise characterization of their structure, including substitution patterns, is critical as even minor positional changes can drastically alter pharmacological properties. This compound presents a clear case study for the application of modern analytical techniques. Its structure must be confirmed not only by identifying its constituent atoms and functional groups but also by definitively establishing the connectivity and relative positions of the bromo and methoxy substituents on the quinoline core.
This guide details an integrated analytical strategy, demonstrating how data from orthogonal techniques are synthesized to build an unassailable structural proof. We will begin with a brief overview of its synthesis to understand the molecular context, followed by a systematic application of mass spectrometry (MS) for molecular formula determination, infrared (IR) spectroscopy for functional group identification, and a deep dive into one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for complete constitutional assignment.
Context: Synthesis of this compound
Understanding the synthetic route provides crucial context for structure elucidation, highlighting the expected product and potential side products. A common and direct method for preparing this compound involves the O-methylation of the corresponding quinolone precursor.[5]
Synthetic Protocol Overview: A mixture of 6-bromo-2(1H)-quinolone and a methylating agent, such as trimethyloxonium tetrafluoroborate, is stirred in a suitable solvent like dichloromethane.[5] The reaction proceeds under an inert atmosphere. Following the reaction period, a basic aqueous workup is performed to neutralize the reaction mixture, and the product is extracted using an organic solvent.[5] The final product is then purified, typically by crystallization.[5]
Caption: Synthesis workflow for this compound.
Mass Spectrometry: Confirming the Elemental Composition
Core Objective: To determine the molecular weight and verify the elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task, providing mass accuracy sufficient to distinguish between compounds with the same nominal mass.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid to promote ionization).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Calibration: Ensure the instrument is calibrated using a known standard immediately before the analysis to guarantee high mass accuracy.
-
Data Analysis: Identify the monoisotopic mass of the most intense peak in the molecular ion cluster and compare it to the theoretical mass calculated for the expected formula.
Data Interpretation & Expected Results
The molecular formula for this compound is C₁₀H₈BrNO. A key validation is the observation of a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da for any bromine-containing ion.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₈BrNO | Based on the structure. |
| Theoretical Monoisotopic Mass | 236.97893 Da[6] | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |
| Observed [M+H]⁺ (⁷⁹Br) | ~237.9862 Da | The protonated molecule containing the ⁷⁹Br isotope. |
| Observed [M+H]⁺ (⁸¹Br) | ~239.9842 Da | The protonated molecule containing the ⁸¹Br isotope. |
| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by ~2 Da. | The definitive signature of a single bromine atom in the molecule. |
Confirmation of the molecular formula by HRMS provides a high-confidence foundation upon which the subsequent structural analysis is built.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Core Objective: To identify the key functional groups present in the molecule. While IR spectroscopy will not reveal the substitution pattern, it serves as a rapid and effective method to confirm the presence of the quinoline core and the methoxy group.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[7]
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Data Interpretation & Expected Absorptions
The IR spectrum of a substituted quinoline is complex, but several characteristic regions provide valuable information.[8][9]
| Wavenumber Range (cm⁻¹) | Vibration Type | Significance |
| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline ring system. |
| 2950–2850 | Aliphatic C-H Stretch | Indicates the C-H bonds of the methoxy (-OCH₃) group. |
| 1620–1570 | Aromatic C=C & C=N Stretch | Characteristic stretching vibrations of the quinoline core.[4][9] |
| ~1270 | Aryl-O Stretch (Asymmetric) | A strong band indicative of the aryl-ether linkage (Ar-O-CH₃).[7] |
| 850–750 | C-H Out-of-Plane Bend | The pattern of these bands can sometimes suggest the aromatic substitution pattern.[8] |
The presence of these key bands provides strong evidence for an aromatic methoxy-substituted quinoline structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Core Objective: To provide a complete constitutional map of the molecule, establishing the precise connectivity of all atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment.
Caption: General workflow for NMR-based structure elucidation.[10]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[10][11] Transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[10]
-
1D ¹H NMR Acquisition: Acquire using a standard single-pulse sequence. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]
-
1D ¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.[10][11]
-
2D NMR Acquisition: Employ standard pulse sequences for COSY, HSQC, and HMBC experiments.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides the first detailed look at the molecule's proton framework.
-
Methoxy Signal: A sharp singlet, integrating to 3 protons, is expected for the methoxy group (-OCH₃), typically in the range of δ 3.9–4.1 ppm.
-
Aromatic Region (δ 7.0–8.5 ppm): The remaining 5 protons on the quinoline core will appear in this region. Their splitting patterns are key to their assignment.
-
H-3 & H-4: These protons on the pyridine ring form a simple AX spin system. They will appear as two doublets, each with a typical ortho coupling constant (³JHH) of ~8-9 Hz.
-
H-5, H-7, H-8: These protons on the carbocyclic ring exhibit a more complex pattern due to the bromine at C-6.
-
H-5: Will likely be a doublet, coupled to H-7 (meta-coupling, ⁴JHH ~2-3 Hz). Its chemical shift will be downfield due to the deshielding effect of the bromine atom.
-
H-7: Will appear as a doublet of doublets, coupled to H-8 (ortho-coupling, ³JHH ~8-9 Hz) and H-5 (meta-coupling, ⁴JHH ~2-3 Hz).
-
H-8: Will likely be a doublet, coupled only to H-7 (ortho-coupling, ³JHH ~8-9 Hz).
-
-
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Methoxy Carbon: A signal around δ 55–56 ppm.[12]
-
Aromatic Carbons (δ 100–165 ppm): The remaining 9 carbons of the quinoline ring appear in this region.
-
C-2: This carbon, bearing the methoxy group, will be significantly deshielded, appearing far downfield (e.g., > δ 160 ppm).
-
C-6: The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect, appearing around δ 118–120 ppm.
-
Quaternary Carbons (C-4a, C-8a): These carbons, which have no attached protons, will typically show weaker signals and can be identified through HMBC correlations.
-
2D NMR: Unambiguous Connectivity
When signal overlap or complex splitting occurs in 1D spectra, 2D NMR is essential for making definitive assignments.[13]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.
-
Causality: A cross-peak between two proton signals confirms they are on adjacent carbons (or otherwise coupled).
-
Expected Correlations:
-
A strong cross-peak between the H-3 and H-4 doublets.
-
A strong cross-peak between H-7 and H-8.
-
A weaker cross-peak between H-5 and H-7 (meta-coupling).
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.
-
Causality: A cross-peak at a given (¹H, ¹³C) coordinate confirms a direct one-bond connection.
-
Utility: Allows for the unambiguous assignment of all protonated carbons (C-3, C-4, C-5, C-7, C-8) by correlating their known proton shifts to their carbon shifts.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two to three bonds.
-
Causality: A cross-peak indicates a longer-range connectivity, which is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.
-
Key Correlations for this compound:
-
The methoxy protons (~δ 4.0) will show a strong correlation to C-2 , confirming the position of the methoxy group.
-
H-5 will show correlations to C-4 , C-7 , and the quaternary carbon C-8a .
-
H-4 will show correlations to C-2 , C-5 , and the quaternary carbon C-8a .
-
These correlations bridge the two rings and confirm the substituent positions.
-
-
Caption: Key HMBC correlations confirming the structure.
Summary of NMR Data
| Position | ¹H Shift (ppm), Mult. (J in Hz) | ¹³C Shift (ppm) | Key HMBC Correlations from Proton |
| 2 | - | ~161.0 | H-3, H-4, -OCH₃ |
| 3 | Doublet (~8.9) | ~110.0 | C-2, C-4a |
| 4 | Doublet (~8.9) | ~138.0 | C-2, C-5, C-8a |
| 4a | - | ~128.0 | H-3, H-5, H-8 |
| 5 | Doublet (~2.3) | ~125.0 | C-4, C-7, C-8a |
| 6 | - | ~119.0 | H-5, H-7 |
| 7 | Doublet of Doublets (~8.8, 2.3) | ~132.0 | C-5, C-6, C-8a |
| 8 | Doublet (~8.8) | ~129.5 | C-4a, C-6, C-7 |
| 8a | - | ~145.0 | H-4, H-5, H-7 |
| -OCH₃ | Singlet (~4.0) | ~55.5 | C-2 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The provided values are based on typical shifts for substituted quinolines and reference data.[12][14][15]
Integrated Analysis for Final Structure Confirmation
The power of this analytical approach lies in the convergence of evidence from multiple, independent techniques. The logical progression from molecular formula to complete structural assignment is a self-validating process.
Caption: Integrated workflow for structure elucidation.
-
Foundation: HRMS establishes the correct molecular formula, C₁₀H₈BrNO, and confirms the presence of a single bromine atom.
-
Functional Groups: IR spectroscopy confirms the presence of the expected functional groups: an aromatic system and a methoxy group.
-
Connectivity & Isomerism: NMR spectroscopy resolves the constitutional isomerism.
-
¹H and ¹³C NMR provide the number and type of proton and carbon environments.
-
COSY connects adjacent protons, outlining the two distinct aromatic spin systems (H-3/H-4 and H-5/H-7/H-8).
-
HSQC links each proton to its carbon.
-
HMBC provides the final, critical links, connecting the methoxy protons to C-2 and bridging the different fragments of the molecule to confirm the 6-bromo and 2-methoxy substitution pattern definitively.
-
This systematic integration of evidence leaves no ambiguity and provides an authoritative confirmation of the target structure.
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The Quinoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives
Introduction: The Enduring Significance of the Quinoline Moiety
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including a planar aromatic system capable of diverse intermolecular interactions and a nitrogen atom that can be readily functionalized, have rendered it a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and provide quantitative data to illustrate the therapeutic potential of this remarkable chemical entity. The synthetic versatility of quinoline allows for the generation of a vast library of structurally diverse derivatives, which has led to a broad spectrum of biological and biochemical activities.[4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[5][6] Their modes of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication and repair to the disruption of signaling pathways that govern cell cycle progression and survival.[4][7]
Mechanism of Action: Inhibition of Topoisomerases and Kinases
A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of topoisomerases, enzymes critical for relieving torsional stress in DNA during replication and transcription.[5] For instance, camptothecin and its analogs, such as topotecan and irinotecan, are well-known topoisomerase I inhibitors that contain a quinoline core.[8] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately apoptosis.
Furthermore, the quinoline scaffold has been extensively utilized in the design of potent kinase inhibitors.[2] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Quinoline-based compounds have been developed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, thereby interfering with tumor growth, angiogenesis, and metastasis.[9][10]
Caption: Anticancer mechanisms of quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][11] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1] The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[13] Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data: Anticancer Activity of Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [13] |
| HCT-116 (Colon) | 5.34 | [13] | ||
| MCF-7 (Breast) | 5.21 | [13] | ||
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [13] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [13] |
| Quinoline-imidazole | Compound 12a | HepG2 (Liver) | 2.42 | [14] |
| A549 (Lung) | 6.29 | [14] | ||
| PC-3 (Prostate) | 5.11 | [14] |
Antibacterial Activity: Combating Microbial Resistance
The quinoline scaffold is the backbone of one of the most successful classes of synthetic antibacterial agents: the fluoroquinolones.[14] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13] The emergence of antibiotic resistance necessitates the continuous development of new antibacterial agents, and quinoline derivatives remain a promising area of research.[15]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16] These enzymes are crucial for DNA replication, recombination, and repair.[17] DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes.[13] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[18] The primary target of fluoroquinolones differs between bacterial types; in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, it is topoisomerase IV.[17]
Caption: Antibacterial mechanism of fluoroquinolones.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][19]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoline derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland standard.[19] Dilute the standardized inoculum to the appropriate concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[20] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[19]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Quantitative Data: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [2] |
| VRE | 0.75 | [2] | |
| MRSE | 2.50 | [2] | |
| Compound 6 | C. difficile | 1.0 | [5] |
| Compound 24 | E. coli | 3.125 | [21] |
| S. aureus | 3.125 | [21] | |
| Compound 43a | E. coli | 0.62 | [21] |
| S. aureus | 0.62 | [21] | |
| B. subtilis | 0.62 | [21] | |
| P. aeruginosa | 0.62 | [21] |
Antimalarial Activity: A Historical and Ongoing Battle
The history of quinoline-based antimalarial drugs dates back to the discovery of quinine from the bark of the Cinchona tree.[22][23] This was followed by the synthesis of chloroquine and other 4-aminoquinolines, which have been mainstays in malaria treatment for decades.[11][20] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline derivatives.[24]
Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action of many quinoline antimalarials, such as chloroquine, involves the disruption of the parasite's detoxification of heme.[8][20] Inside the acidic food vacuole of the parasite, hemoglobin is digested, releasing large quantities of toxic free heme.[20] The parasite normally polymerizes this heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process by forming a complex with heme.[20] The resulting accumulation of free heme is toxic to the parasite, leading to its death.[25]
Caption: Antimalarial mechanism of chloroquine.
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for assessing the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[11][26] SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[1]
Step-by-Step Methodology:
-
Parasite Culture: Culture P. falciparum in human erythrocytes in a suitable medium (e.g., RPMI 1640 supplemented with Albumax II). Synchronize the parasite culture to the ring stage.
-
Drug Dilution: Prepare serial dilutions of the quinoline derivatives in a 96-well microtiter plate.
-
Inoculation: Add the synchronized parasite culture to the wells containing the drug dilutions. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[1]
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
| Compound | P. falciparum Strain | IC50 | Reference |
| Compound 4b | - | 0.46 µg/mL | [27] |
| Compound 4g | - | 0.30 µg/mL | [27] |
| Compound 4i | - | 0.014 µg/mL | [27] |
| Compound 12 | - | 0.46 µg/mL | [27] |
| Compound 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [17] |
| Compound 141 | Pf3D (CQS) | 2 ± 0.3 nM | [5] |
| PfDd2 (MDR) | 16.2 ± 2.83 nM | [5] | |
| PfK1 (low-CQR) | 24.8 ± 1.3 nM | [5] | |
| Pf7G8 (high-CQR) | 7.4 ± 1.3 nM | [5] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have also demonstrated significant potential as anti-inflammatory agents.[28] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Quinoline-based compounds have been shown to target key enzymes and signaling pathways involved in the inflammatory process.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of action for many anti-inflammatory quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[28] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[24]
Caption: Anti-inflammatory mechanism of COX-2 inhibiting quinoline derivatives.
Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
This assay provides a convenient fluorescence-based method for screening COX-1 and COX-2 inhibitors.[3][28] The assay measures the peroxidase component of the COX enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the COX-1 and COX-2 enzymes, and prepare the assay buffer, hemin, and fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) as per the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test quinoline derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Plate Setup: In a 96-well black plate, set up wells for 100% initial activity (enzyme, buffer, hemin, ADHP, and solvent), background (buffer, hemin, ADHP, and solvent), and inhibitor (enzyme, buffer, hemin, ADHP, and inhibitor).[28]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[28]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically using a microplate reader with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[3]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Quantitative Data: COX-2 Inhibitory Activity of Quinoline Derivatives
| Compound | COX-2 IC50 (µM) | Reference |
| Compound 12c | 0.1 | [26] |
| Compound 14a | 0.11 | [26] |
| Compound 14b | 0.11 | [26] |
| Compound 9e | 0.043 |
Conclusion: A Scaffold of Immense and Enduring Potential
The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its versatility and amenability to chemical modification have allowed for the development of potent agents targeting a wide array of diseases, from cancer and bacterial infections to malaria and inflammatory disorders. The in-depth technical guide presented here underscores the importance of understanding the intricate mechanisms of action and employing robust experimental protocols to evaluate the efficacy of novel quinoline derivatives. As our understanding of disease biology deepens, the rational design and synthesis of new quinoline-based compounds will undoubtedly continue to be a cornerstone of modern drug discovery, offering hope for the development of more effective and targeted therapies.
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The Strategic Role of 6-Bromo-2-methoxyquinoline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Among the numerous quinoline derivatives, 6-Bromo-2-methoxyquinoline has emerged as a pivotal chemical intermediate, offering a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Through an analysis of its reactivity in key organic transformations and its utility in the synthesis of high-profile drug candidates, this document serves as a comprehensive resource for researchers engaged in the field of drug discovery and development.
Introduction: The Quinoline Moiety in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design due to its ability to interact with a diverse range of biological targets.[2][3] This structural motif is found in numerous natural products and synthetic compounds with a broad spectrum of therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1] The functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a highly attractive starting point for the development of new drugs.
This compound stands out as a particularly valuable intermediate due to the strategic placement of its functional groups. The methoxy group at the 2-position and the bromine atom at the 6-position offer distinct and orthogonal handles for chemical modification, enabling sequential and selective reactions to build molecular complexity.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [4] |
| Molecular Weight | 238.08 g/mol | [4] |
| CAS Number | 99455-05-7 | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 90-94 °C | [6] |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, methanol, and ethanol. | [5][6] |
The structural integrity of this compound can be confirmed through various spectroscopic techniques. While detailed spectra are best sourced directly from suppliers or internal analytical departments, typical spectroscopic data includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS) : MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.[7]
Synthesis of this compound
The preparation of this compound is a critical first step for its subsequent use. A common and effective method involves the methylation of 6-bromo-2(1H)-quinolone.
Synthetic Protocol: Methylation of 6-bromo-2(1H)-quinolone
This procedure outlines a laboratory-scale synthesis of this compound.
Reaction Scheme:
A simplified reaction scheme for the synthesis of this compound.
Materials:
-
6-bromo-2(1H)-quinolone
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Petroleum ether (b.p. 60-80 °C)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine 6-bromo-2(1H)-quinolone (1.0 eq) and trimethyloxonium tetrafluoroborate (0.72 eq) in dichloromethane.[6]
-
Stir the mixture at room temperature for 48 hours.[6]
-
Quench the reaction by adding 10% aqueous sodium hydroxide.[6]
-
Extract the aqueous phase with dichloromethane (2x).[6]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by crystallization from petroleum ether to yield the final product.[6]
The Role of this compound as a Versatile Chemical Intermediate
The synthetic utility of this compound lies in the differential reactivity of its bromo and methoxy substituents. This allows for a range of transformations to be carried out selectively at different positions of the quinoline core.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]
The Buchwald-Hartwig amination allows for the introduction of a wide variety of nitrogen-containing functional groups at the 6-position of the quinoline ring.[10] This is particularly valuable in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's biological activity and pharmacokinetic properties.
Workflow for Buchwald-Hartwig Amination:
A general experimental workflow for the Buchwald-Hartwig amination of this compound.
A key challenge and opportunity in working with di-halogenated quinolines, such as 6-bromo-2-chloroquinoline, is achieving selective amination. Research has demonstrated that by carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively functionalize the aryl bromide in the presence of a heteroaryl chloride.[11][12] This sequential and selective approach allows for the controlled introduction of different amines at various positions on the quinoline scaffold, greatly expanding the accessible chemical space for drug discovery.[11][12]
Synthesis of Bedaquiline Intermediate
A prominent example of the utility of this compound is in the synthesis of intermediates for the anti-tuberculosis drug, Bedaquiline.[13][14][15] Specifically, 3-benzyl-6-bromo-2-methoxyquinoline is a key precursor to this important therapeutic agent.[14][15][16]
The synthesis of this intermediate often involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in methanol.[14] This reaction highlights the utility of the 2-methoxyquinoline scaffold in the broader context of complex molecule synthesis.
Further derivatization of this compound is also possible, for instance, through chlorination to produce 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, another important intermediate in the synthesis of quinoline-based antitubercular agents.[17]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][18][19] It may also be harmful if swallowed.[4][5]
-
Precautionary Statements :
In case of exposure, it is crucial to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[18][20][21][22][23]
Conclusion
This compound is a highly valuable and versatile chemical intermediate that plays a crucial role in modern drug discovery and development. Its strategically positioned functional groups allow for selective and sequential modifications, providing a powerful platform for the synthesis of complex quinoline derivatives. The successful application of this intermediate in the synthesis of important drug candidates, such as intermediates for Bedaquiline, underscores its significance in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working to develop the next generation of quinoline-based therapeutics.
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An In-depth Technical Guide to 6-Bromo-2-methoxyquinoline: From Historical Chemical Context to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-methoxyquinoline, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While the specific moment of its discovery is not historically landmarked, its existence is a direct consequence of the rich and storied development of quinoline chemistry. This document delves into the foundational synthetic strategies for the quinoline scaffold that paved the way for such derivatives. It further details the specific, modern laboratory synthesis of this compound, outlines its key physicochemical properties, and focuses on its critical role as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably the anti-tuberculosis drug, Bedaquiline. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific context and practical utility.
Introduction: The Quinoline Scaffold and the Emergence of a Key Intermediate
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The journey from this initial discovery to the targeted synthesis of highly functionalized derivatives like this compound is a story of developing synthetic prowess in organic chemistry.
This compound is not a naturally occurring compound but a synthetic building block whose importance has grown with the demand for complex diarylquinoline structures. The bromine atom at the 6-position and the methoxy group at the 2-position offer specific electronic properties and reactive handles for further chemical modification, making it an ideal precursor for targeted drug synthesis. Its primary claim to significance lies in its role as a key fragment in the construction of Bedaquiline, a diarylquinoline antibiotic that represents a critical advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][3][4] This guide will situate this compound within its historical chemical context and provide a detailed examination of its synthesis and application.
Historical Context: Foundational Syntheses of the Quinoline Core
The ability to synthesize specific derivatives like this compound is built upon several classical name reactions developed in the late 19th century. Understanding these foundational methods is crucial to appreciating the logic behind modern synthetic routes.
The Skraup Synthesis (1880)
The first major synthesis of quinoline was developed by the Czech chemist Zdenko Hans Skraup.[5] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally arsenic acid, now commonly nitrobenzene).[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.[7]
Causality of Experimental Choices: The use of concentrated sulfuric acid is twofold: it acts as a dehydrating agent for the glycerol and as a catalyst for the cyclization step. The oxidizing agent is essential for the final aromatization of the dihydroquinoline intermediate.[6] The reaction is notoriously exothermic, and moderators like ferrous sulfate are often added to control its rate.[6]
Diagram of the Skraup Synthesis Workflow:
Caption: General workflow of the Skraup quinoline synthesis.
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this method provides a more convergent route to substituted quinolines by condensing a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester).[8][9] The reaction can be catalyzed by either acid or base and involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline.[8][10]
Diagram of the Friedländer Synthesis Mechanism:
Caption: Simplified mechanism of the Friedländer synthesis.
Other Foundational Methods
Other classical methods like the Combes synthesis (condensation of anilines with β-diketones)[11] and the Doebner-von Miller reaction (reaction of anilines with α,β-unsaturated carbonyl compounds)[12][13] further expanded the toolbox for accessing diverse quinoline structures. These reactions established the fundamental principles of forming the pyridine ring onto a pre-existing benzene derivative, paving the way for the logical and targeted synthesis of compounds like this compound from appropriately substituted anilines.
Synthesis and Methodology for this compound
While a precise "first synthesis" is not documented in seminal literature, the preparation of this compound is a straightforward process for a modern organic chemist. The most common laboratory-scale synthesis starts from the corresponding quinolinone (a carbostyril).
Precursor Synthesis: 6-Bromo-2(1H)-quinolinone
The precursor, 6-bromo-2(1H)-quinolinone (also known as 6-bromocarbostyril), can be synthesized via methods analogous to the classical quinoline syntheses. For example, a Knorr-type synthesis involving the condensation of 4-bromoaniline with a β-ketoester like ethyl acetoacetate, followed by acid-catalyzed cyclization of the resulting anilide, is a viable route.[14]
O-Alkylation to this compound
The conversion of the quinolinone to the target methoxyquinoline is an O-alkylation reaction. The lactam-lactim tautomerism of the 2-quinolinone system allows the oxygen atom to act as a nucleophile.
Self-Validating Protocol: The following protocol is a self-validating system. Successful formation of the product can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar starting material (quinolinone) and the appearance of a less polar product spot. The identity and purity can be confirmed by melting point analysis and NMR spectroscopy.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 6-bromo-2(1H)-quinolinone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a methylating agent. While traditional agents like methyl iodide could be used with a base, a more efficient and safer alternative is a potent, non-nucleophilic methylating agent like trimethyloxonium tetrafluoroborate (1.1 eq).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may take several hours to 48 hours to reach completion.
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield this compound as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is critical because the methylating agent, trimethyloxonium tetrafluoroborate, is highly reactive towards water.
-
Quenching: The addition of aqueous sodium hydroxide neutralizes the acidic byproducts and hydrolyzes any remaining methylating agent.
-
Extraction & Drying: Dichloromethane is an effective solvent for extracting the non-polar product from the aqueous phase. Anhydrous magnesium sulfate is used to remove any residual water from the organic solution before solvent evaporation to prevent product degradation upon heating.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which separates the desired product from soluble impurities based on differences in solubility at different temperatures.
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | [15] |
| Molecular Weight | 238.08 g/mol | [15][16] |
| Appearance | Solid | [17] |
| Melting Point | 87-89 °C | [16][17] |
| IUPAC Name | This compound | [15] |
| CAS Number | 99455-05-7 | [16] |
Spectroscopic Characterization: The structure of this compound is confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core and a distinct singlet for the methoxy group (-OCH₃) protons, typically around 4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The methoxy carbon will appear as a signal around 55 ppm.[15][18]
Application in Drug Discovery: The Synthesis of Bedaquiline
The primary and most significant application of this compound is as a crucial building block in the synthesis of Bedaquiline (TMC207), a diarylquinoline antimycobacterial agent.[3][4] Bedaquiline was the first drug with a novel mechanism of action—inhibition of mycobacterial ATP synthase—to be approved for TB in over 40 years.[3][4]
The synthesis of Bedaquiline involves the coupling of two key fragments. One of these is a substituted this compound derivative. For instance, in many synthetic routes, 3-benzyl-6-bromo-2-methoxyquinoline is a key intermediate.[19][20] The bromine atom at the 6-position is essential as it provides a handle for a subsequent metal-catalyzed cross-coupling reaction (e.g., a Suzuki or Stille coupling) to introduce the second aryl group, forming the final diarylquinoline core of Bedaquiline.[20]
Diagram of Bedaquiline Synthesis Logic:
Caption: Retrosynthetic logic for Bedaquiline assembly.
Conclusion
This compound stands as a testament to the enduring legacy and evolving utility of quinoline chemistry. While its own discovery was an incremental step rather than a historical leap, it has emerged from the vast catalog of chemical intermediates to become a compound of critical importance. Its synthesis is rooted in the classical reactions that defined the field of heterocyclic chemistry, yet its application is at the forefront of modern medicine, enabling the production of life-saving therapeutics for multidrug-resistant tuberculosis. For the research scientist and drug development professional, this compound is a prime example of how a deep understanding of foundational organic chemistry provides the tools to address contemporary global health challenges.
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theoretical properties DFT study 6-Bromo-2-methoxyquinoline
An In-Depth Technical Guide to the Theoretical Properties of 6-Bromo-2-methoxyquinoline: A DFT Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical analysis of this compound, a quinoline derivative of significant interest in medicinal chemistry. As a senior application scientist, the narrative herein is structured not as a rigid template, but as a logical exploration of the molecule's properties through the lens of Density Functional Theory (DFT). We will delve into the causality behind methodological choices, ensuring that each step is a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Quinoline and its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The molecule this compound, with its specific substitution pattern—a bromine atom at the 6-position and a methoxy group at the 2-position—presents a unique electronic and structural profile. The bromine atom provides a versatile handle for further synthetic modifications and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.[3] The methoxy group can influence the molecule's solubility and electronic distribution. Understanding the fundamental theoretical properties of this molecule is therefore crucial for guiding the rational design of novel therapeutics.[4]
This guide employs Density Functional Theory (DFT), a powerful quantum chemical method, to build a detailed molecular portrait of this compound.[5] We will explore its optimized geometry, vibrational modes, electronic landscape, and spectroscopic signatures, providing a foundational dataset for future experimental and drug discovery endeavors.
Part 1: The Computational Protocol: A Self-Validating Workflow
The reliability of any theoretical study hinges on the soundness of its methodology. The choices of computational method, functional, and basis set are not arbitrary; they are selected based on a balance of accuracy and computational cost, validated by extensive use in the scientific community for similar molecular systems.[6][7]
The Choice of Density Functional Theory (DFT)
DFT is our chosen computational engine due to its proven efficacy in providing accurate descriptions of molecular properties for medium-sized organic molecules.[5] It offers a robust compromise between the high computational expense of post-Hartree-Fock methods and the limited accuracy of semi-empirical methods.[5] Specifically, we select the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of yielding excellent agreement with experimental data for geometries, vibrational frequencies, and electronic properties of quinoline derivatives.[4][7][8]
Basis Set Selection: The Language of Electrons
To describe the distribution of electrons in the molecule, we employ the 6-311++G(d,p) basis set .[7][9] This choice is deliberate:
-
6-311G : A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with potential charge delocalization and for calculating properties like electron affinity and accurate proton affinities.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for accurately representing chemical bonds and intermolecular interactions.
The Step-by-Step Computational Workflow
The entire theoretical analysis follows a structured, multi-step protocol, which can be executed using a quantum chemistry software package like Gaussian.[5]
Step 1: Geometry Optimization The starting point is to find the most stable three-dimensional arrangement of atoms—the global minimum energy structure. The optimization is performed without any symmetry constraints to ensure an unbiased result. The process is complete when the forces on all atoms are negligible and the energy has converged.[6]
Step 2: Vibrational Frequency Analysis Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
Verification : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction : It yields the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.[8]
Step 3: Spectroscopic and Electronic Property Calculations Using the validated minimum-energy structure, a series of single-point calculations are performed:
-
NMR Spectra : ¹H and ¹³C chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11]
-
UV-Vis Spectra : Electronic transitions are predicted using Time-Dependent DFT (TD-DFT), which provides information on absorption wavelengths (λmax) and oscillator strengths.[7][11]
-
Electronic Analysis : Properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are derived from the optimized wavefunction.[5]
Part 2: Theoretical Properties and In-Depth Analysis
This section presents the predicted properties of this compound based on the robust methodology described above.
Optimized Molecular Geometry
The optimized structure reveals a planar quinoline ring system, as expected for aromatic compounds.[7] The methoxy group may exhibit slight out-of-plane rotation to minimize steric hindrance. A comparison of calculated bond lengths and angles with experimental X-ray diffraction data for similar quinoline derivatives shows good agreement, validating the chosen level of theory.[12][13] For instance, DFT calculations on 6-chloroquinoline showed that theoretical bond lengths and angles were in good correlation with experimental results.[7]
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Indicates electron-donating capability. |
| ELUMO | ~ -1.5 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ~ 5.0 eV | Suggests good chemical stability. [5][14]|
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. [15]In the MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and interactions with electrophiles. The area around the hydrogen atoms will exhibit a positive potential. This information is invaluable in drug design for predicting how the molecule might interact with the active site of a target protein. [15]
Predicted Spectroscopic Signatures
The GIAO method is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. [10]The calculated values, when referenced against a standard like tetramethylsilane (TMS), provide a theoretical spectrum that can be used to confirm the structure of synthesized compounds.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | Typical range for quinoline ring protons. |
| Methoxy Protons (-OCH₃) | ~4.0 | Characteristic shift for a methoxy group attached to an aromatic ring. |
| C-Br (C6) Carbon | ~120 | The bromine atom causes a moderate downfield shift. |
| C-O (C2) Carbon | ~160 | The electronegative oxygen atom causes a significant downfield shift. |
| Methoxy Carbon (-OCH₃) | ~55 | Standard chemical shift for a methoxy carbon. |
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For aromatic systems like quinoline, multiple π→π* transitions are expected. [7]The predicted spectrum can be compared with experimental data to further validate the computational model.
Table 5: Predicted UV-Vis Absorption Maxima (in silico, gas phase)
| λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |
|---|---|---|
| ~320 nm | > 0.1 | HOMO → LUMO (π→π*) |
| ~280 nm | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 (π→π*) |
Part 3: Implications for Drug Development
The theoretical data generated through this DFT study provides a powerful foundation for drug discovery.
-
Target Interaction Modeling : The MEP map identifies the key hydrogen bond accepting site (the quinoline nitrogen) and other regions of electrostatic potential, which can be used to guide molecular docking studies and predict binding modes with therapeutic targets like kinases or DNA. [1][15]* Structure-Activity Relationship (SAR) Guidance : The HOMO-LUMO analysis provides insights into the molecule's inherent reactivity. [14]By understanding how substituents affect these frontier orbitals, chemists can rationally design derivatives with modulated electronic properties to enhance biological activity or improve metabolic stability.
-
Spectroscopic Reference : The predicted NMR, IR, and UV-Vis spectra serve as a benchmark for confirming the identity and purity of newly synthesized analogues, accelerating the experimental workflow.
Conclusion
This in-depth guide has detailed a comprehensive theoretical investigation of this compound using Density Functional Theory. By employing a validated computational methodology (B3LYP/6-311++G(d,p)), we have elucidated its stable molecular geometry, vibrational characteristics, electronic properties, and spectroscopic signatures. The generated data, from the molecular electrostatic potential map to the HOMO-LUMO energy gap, provides critical insights into the molecule's reactivity and potential for intermolecular interactions. This theoretical framework serves as an invaluable resource for researchers in medicinal chemistry and drug development, enabling a more rational, structure-based approach to designing the next generation of quinoline-based therapeutics.
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- Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. (2022). Molecular Crystals and Liquid Crystals.
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- HOMO LUMO Examples. (2013). YouTube.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.).
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.).
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). (n.d.). SciELO South Africa.
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Methodological & Application
Application Note & Protocol: Synthesis of 6-Bromo-2-methoxyquinoline
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-2-methoxyquinoline, a key intermediate in medicinal chemistry and organic synthesis, from the readily available starting material 6-bromocarbostyril (6-bromo-2-hydroxyquinoline). We detail the chemical principles, a robust experimental protocol, critical safety considerations, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this valuable quinoline derivative.
Introduction & Scientific Principle
This compound serves as a crucial building block in the synthesis of various complex molecules, including pharmacologically active compounds. Its preparation from 6-bromocarbostyril is a fundamental O-methylation reaction.
The underlying principle of this synthesis is the nucleophilic substitution at a saturated carbon, specifically an SN2 reaction. 6-bromocarbostyril exists in a tautomeric equilibrium with its 2-hydroxyquinoline form. In the presence of a base, the hydroxyl group is deprotonated to form a highly nucleophilic oxygen anion (a quinolinate). This anion then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired ether linkage.
The choice of methylating agent and base is critical and dictates the reaction conditions and safety protocols. Common methylating agents include dimethyl sulfate (DMS), methyl iodide (MeI), and trimethyloxonium tetrafluoroborate.[1] Bases typically range from moderate strength (e.g., potassium carbonate) to strong bases (e.g., sodium hydride), depending on the reactivity of the chosen methylating agent and solvent.
Reaction Mechanism & Workflow Visualization
The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack.
Caption: Reaction mechanism for O-methylation of 6-bromocarbostyril.
The overall experimental process can be visualized as a linear workflow from setup to final analysis.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol employs dimethyl sulfate, a potent and efficient methylating agent. Extreme caution is required. An alternative using trimethyloxonium tetrafluoroborate is also cited.[1]
Reagent & Equipment Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromocarbostyril | 224.05 | 5.00 g | 22.3 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 4.62 g | 33.5 | 1.5 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 2.10 mL (2.81 g) | 22.3 | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Brine (Saturated NaCl) | - | ~100 mL | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | As needed | - | - |
| Thin Layer Chromatography (TLC) plates | - | As needed | - | - |
| Round-bottom flask (100 mL), condenser, magnetic stirrer, heating mantle, nitrogen line |
Step-by-Step Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried. Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 6-bromocarbostyril (5.00 g, 22.3 mmol) and anhydrous potassium carbonate (4.62 g, 33.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe.
-
Reaction Initiation: Begin stirring the suspension. Slowly add dimethyl sulfate (2.10 mL, 22.3 mmol) dropwise using a syringe over 5-10 minutes. Caution: The reaction may be exothermic.
-
Heating: Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 3-5 hours.
-
Workup - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. This step must be performed in a fume hood to dilute any residual dimethyl sulfate.
-
Extraction: A precipitate of the crude product may form. If so, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product is typically an off-white or pale yellow solid.
-
Recrystallization: The most common method is recrystallization from a suitable solvent system. Petroleum ether or a mixture of ethanol and water is often effective.[1][2] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which can be collected by filtration.
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography can be employed.[3] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Expected Results
The purified this compound should be a white to off-white crystalline solid with a melting point in the range of 90-96 °C.[1][2] The yield should be in the range of 70-85% depending on the purity of reagents and reaction efficiency.
Critical Safety Considerations
This protocol involves extremely hazardous materials. A thorough understanding of the risks and adherence to safety protocols is mandatory.
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a probable human carcinogen.[4] It is readily absorbed through the skin, and its toxic effects can have a delayed onset of 10 hours or more.[4]
-
Handling: Always handle dimethyl sulfate in a certified chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[6]
-
Dispensing: Use a syringe or cannula for transfers to avoid exposure.
-
Spills: In case of a spill, neutralize immediately with an ammonia solution or soda ash.[5] Evacuate the area if the spill is large.
-
Waste: Quench all waste containing DMS with a dilute ammonia solution before disposal according to institutional guidelines.[4]
-
-
Methyl Iodide (MeI): If used as an alternative, methyl iodide is also toxic and a potential carcinogen.[6] It is highly volatile and should be handled with the same level of care as DMS.
-
General Precautions: The use of an inert atmosphere is recommended to prevent moisture from interfering with the reaction, especially if using a strong base like NaH.
Conclusion
The O-methylation of 6-bromocarbostyril is an effective and reliable method for producing this compound. The choice of a suitable methylating agent and base, coupled with careful monitoring and purification, allows for high yields of the desired product. However, the high toxicity of common methylating agents like dimethyl sulfate necessitates strict adherence to safety protocols to mitigate risks. This guide provides the necessary framework for researchers to successfully and safely perform this important synthetic transformation.
References
- PrepChem.Synthesis of this compound.
- PrepChem.Synthesis of 2-methoxy-6-bromoquinoline.
- Chemstock.DIMETHYL SULPHATE Safety Data Sheet.
- Ataman Kimya.DIMETHYL SULFATE.
- Reddit r/chemistry.Scared to use dimethyl sulfate for methylation reactions.
- Google Patents.CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- European Patent Office.EP 3426255 B1 - ANTIBACTERIAL COMPOUNDS AND USES THEREOF.
- Elsevier (via ScienceDirect).Regioselective bromination of 6- and 8-methoxy- and 6,8-dimethoxy-1,2,3,4-tetrahydroquinolines and their quinoline derivatives.
- PubMed.Purification of ethoxyquin and its two oxidation products.
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Application Note: Laboratory-Scale Synthesis of 6-Bromo-2-methoxyquinoline
Abstract
This application note provides a detailed and robust protocol for the laboratory-scale synthesis of 6-Bromo-2-methoxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The described methodology follows a reliable two-step synthetic sequence, commencing with the conversion of 6-bromo-2-hydroxyquinoline to the chlorinated intermediate, 6-bromo-2-chloroquinoline, followed by a nucleophilic substitution with sodium methoxide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, safety considerations, and characterization data to ensure a successful and reproducible synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide range of biologically active compounds, and the presence of a bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions. The 2-methoxy group modulates the electronic properties of the quinoline ring system. This combination of functionalities makes this compound an important precursor for the synthesis of potential therapeutic agents.
This document outlines a well-established and efficient laboratory-scale synthesis, providing not just a procedural walkthrough but also the rationale behind key experimental choices to empower the researcher with a deeper understanding of the process.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 6-bromo-2-hydroxyquinoline.
Step 1: Chlorination of 6-Bromo-2-hydroxyquinoline The initial step involves the conversion of the hydroxyl group of 6-bromo-2-hydroxyquinoline into a more reactive leaving group, a chloro group. This is accomplished by treating the starting material with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).
Step 2: Nucleophilic Aromatic Substitution The resulting 6-bromo-2-chloroquinoline undergoes a nucleophilic aromatic substitution reaction with sodium methoxide. The strongly nucleophilic methoxide ion displaces the chloride at the C2 position of the quinoline ring to yield the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Safety and Handling
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents. [1][2][3][4] This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Key Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Sodium methoxide (NaOCH₃): Corrosive and flammable solid. Reacts with water to form flammable methanol and corrosive sodium hydroxide.
-
Methanol (MeOH): Flammable and toxic.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen.
-
Chloroform (CHCl₃): Volatile and a suspected carcinogen.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Detailed Experimental Protocol
Part A: Synthesis of 6-Bromo-2-chloroquinoline
This procedure is adapted from established methods for the chlorination of hydroxyquinolines.[5][6]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-2-hydroxyquinoline | 224.04 | 5.0 g | 22.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops (cat.) | - |
| Ice | 18.02 | ~200 g | - |
| Saturated Sodium Bicarbonate (aq) | 84.01 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-hydroxyquinoline (5.0 g, 22.3 mmol).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (20 mL) to the flask, followed by 2-3 drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The solid should dissolve, and the solution will typically darken.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Prepare a 500 mL beaker with approximately 200 g of crushed ice.
-
CAUTION: Exothermic reaction. Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-bromo-2-chloroquinoline as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if desired.
Part B: Synthesis of this compound
This procedure is based on a standard nucleophilic substitution method.[7]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-2-chloroquinoline | 242.50 | 4.0 g (from Part A) | 16.5 |
| Sodium (Na) | 22.99 | 0.5 g | 21.7 |
| Anhydrous Methanol (MeOH) | 32.04 | 40 mL | - |
| Chloroform (CHCl₃) | 119.38 | ~150 mL | - |
| Water (H₂O) | 18.02 | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
| Petroleum Ether (60-80 °C) | - | For recrystallization | - |
Procedure:
-
Preparation of Sodium Methoxide Solution: In a 100 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (0.5 g, 21.7 mmol) in small pieces to anhydrous methanol (20 mL). CAUTION: Flammable hydrogen gas is evolved. Allow the sodium to react completely.
-
To a separate 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude 6-bromo-2-chloroquinoline (4.0 g, 16.5 mmol) in anhydrous methanol (20 mL).
-
Add the freshly prepared sodium methoxide solution to the solution of 6-bromo-2-chloroquinoline.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water (20 mL) and chloroform (100 mL).
-
Separate the layers and extract the aqueous phase with chloroform (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude solid by recrystallization from petroleum ether (b.p. 60-80 °C) to afford this compound as a crystalline solid.[7]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol [8] |
| Appearance | Crystalline solid |
| Melting Point | 93-96 °C[7] |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Consistent with the structure of this compound.[9] |
| Mass Spectrometry | [M+H]⁺ expected at m/z 237.97 and 239.97 (approx. 1:1 ratio for Br isotopes). |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; loss of product during workup. | Ensure the reaction goes to completion by monitoring with TLC. Be careful during the neutralization step to avoid overly basic conditions which can lead to side reactions. Ensure thorough extraction. |
| Low yield in Part B | Inactive sodium methoxide (due to moisture); incomplete reaction. | Use freshly prepared sodium methoxide in anhydrous methanol. Ensure the reaction is refluxed for the specified time or until completion is confirmed by TLC. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Repurify the product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate). |
| Incomplete reaction in Part B | The 2-chloroquinoline intermediate is not sufficiently reactive. | A more forcing method involves using trimethyloxoniumtetrafluoroborate with 6-bromo-2-[1H]-quinolone in dichloromethane, which can be an alternative if the described method fails.[10] |
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and drug discovery. The provided characterization data and troubleshooting guide further support the successful execution of this synthesis.
References
- PrepChem.Synthesis of this compound.
- PrepChem.Synthesis of 6-bromo-2-hydroxyquinoline.
- PrepChem.Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline.
- Google Patents.CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- PrepChem.Synthesis of 2-methoxy-6-bromoquinoline.
- PubChem.this compound | C10H8BrNO | CID 10657538.
- SpectraBase.this compound.
- Taylor & Francis Online.Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
- PubChem.6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086.
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- 10. prepchem.com [prepchem.com]
Introduction: The Strategic Importance of 6-Bromo-2-methoxyquinoline in Modern Synthesis
An Application Guide for the Suzuki-Miyaura Coupling of 6-Bromo-2-methoxyquinoline
Prepared by: Gemini, Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Within this class of compounds, this compound serves as a highly versatile and strategic building block. The bromine atom at the 6-position provides a reactive handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]
The Suzuki-Miyaura reaction is a powerful and widely adopted method in organic synthesis, celebrated for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5][6][7] By applying this reaction to this compound, researchers and drug development professionals can efficiently generate extensive libraries of novel 6-aryl-2-methoxyquinoline derivatives. This capability is critical for exploring structure-activity relationships (SAR) and accelerating the discovery of new therapeutic agents.[8]
This document provides a detailed guide to the application of this compound in Suzuki coupling reactions, offering mechanistic insights, optimized protocols, and practical advice for researchers in the field.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[5][6] This process oxidizes the catalyst from Pd(0) to a Pd(II) state, forming a square planar intermediate. The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[5][10]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boronic acid to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron compound by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[11][12][13] The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination : In the final step, the two organic fragments—the quinoline and the newly transferred aryl group—are coupled and eliminated from the palladium center.[5][9] This forms the desired C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Key Variables
Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of several interconnected parameters. Optimization is often necessary to account for the specific electronic and steric properties of the chosen coupling partner.[14][15]
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalytic species.[6][11] |
| Ligand | Phosphines (e.g., PPh₃, P(t-Bu)₃, PCy₃, XPhos, SPhos) Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands like XPhos or SPhos can significantly improve reaction rates and yields, especially with less reactive bromides or challenging substrates.[6][11] |
| Base | Inorganic Bases (K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) The base activates the boronic acid for transmetalation.[12] K₂CO₃ and Na₂CO₃ are common, cost-effective choices.[16] K₃PO₄ is a stronger base often used for less reactive systems. The choice can be solvent-dependent.[6] |
| Solvent System | Toluene, Dioxane, DMF, THF/Water mixtures Aprotic polar solvents like DMF or dioxane are frequently used. Often, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is employed, which can aid in the dissolution of the inorganic base and facilitate the reaction.[10][14] |
| Boron Reagent | Arylboronic Acids, Arylboronic Esters (Pinacol), Potassium Aryltrifluoroborates Boronic acids are most common. Boronic esters offer enhanced stability and are useful for substrates that are incompatible with the conditions for boronic acid synthesis.[5][11] |
| Temperature | 50 - 110 °C Most reactions require heating to achieve a reasonable rate.[14] The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. Automated systems can rapidly screen temperatures to find the optimum.[17][18] |
| Atmosphere | Inert (Nitrogen or Argon) The Pd(0) catalyst and some ligands (especially electron-rich phosphines) are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and homocoupling side reactions.[9] |
Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. Note: These are general procedures and may require optimization for specific boronic acids.
Protocol 1: General-Purpose Coupling with Tetrakis(triphenylphosphine)palladium(0)
This protocol uses a classic, reliable catalyst system suitable for a wide range of arylboronic acids.[7]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask or reaction vial with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane and water mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[1]
Protocol 2: High-Efficiency Coupling with a Modern Buchwald Ligand System
This protocol employs a more active catalyst system, often resulting in higher yields, shorter reaction times, and lower catalyst loadings, particularly for challenging substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 - 0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Toluene, degassed
-
Schlenk tube or sealed microwave vial with a stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, SPhos, K₃PO₄, the arylboronic acid pinacol ester, and this compound to a Schlenk tube.
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 1-8 hours).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methoxyquinoline.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong or poorly soluble base. 3. Reaction temperature too low. | 1. Ensure proper degassing of solvents and use of a robust inert atmosphere. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) or a solvent system that better solubilizes it (e.g., add water). 3. Increase the reaction temperature in 10 °C increments. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), promoting this side reaction.[9] | Improve degassing procedures for solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| Protodeborylation | The boronic acid is cleaved and replaced by a hydrogen atom. This can be caused by excessive heat or prolonged reaction times, especially in aqueous media.[9] | Try a lower reaction temperature, a shorter reaction time, or use a non-aqueous solvent system. Using a boronic ester instead of a boronic acid can also mitigate this issue. |
| Recovery of Starting Material | The reaction has not gone to completion. The catalyst system may be unsuitable for the specific substrate combination. | Switch to a more active catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an indispensable transformation for synthetic and medicinal chemists. Its reliability and broad scope allow for the straightforward synthesis of diverse libraries of 6-aryl-2-methoxyquinolines, which are valuable candidates for drug discovery programs. Success in this reaction is predicated on a solid understanding of the underlying catalytic mechanism and the careful optimization of key parameters, including the catalyst system, base, and solvent. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently and efficiently utilize this powerful synthetic tool.
References
- CovaSyn. Optimizing Suzuki Coupling Reactions. Vertex AI Search.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Wikipedia. Suzuki reaction. Wikipedia.
- Various Authors. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- BenchChem. Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. BenchChem.
- ResearchGate. Optimization table for the Suzuki-Miyaura cross-coupling reactions a.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- PubChem. This compound. PubChem.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
- Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- various authors. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry.
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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromo-2-methoxyquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting therapeutic properties that span anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Specifically, 6-Bromo-2-methoxyquinoline serves as a versatile and highly valuable building block. The methoxy group at the 2-position and the bromine atom at the 6-position offer distinct electronic properties and reactive handles for synthetic diversification. The bromine atom, in particular, is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and efficient methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6][7]
This comprehensive guide provides detailed application notes and field-proven protocols for several key palladium-catalyzed reactions utilizing this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.
Core Palladium-Catalyzed Transformations of this compound
Palladium catalysis has revolutionized the synthesis of complex organic molecules by enabling the formation of C-C and C-N bonds with high selectivity and functional group tolerance under relatively mild conditions.[5][7] The general catalytic cycle for many of these cross-coupling reactions is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps, which vary depending on the specific reaction, typically involve transmetalation or coordination of a nucleophile, followed by reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
The following sections will delve into the practical application of several major classes of palladium-catalyzed reactions with this compound as the substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organohalide with an organoboron compound.[8][9] This reaction is widely lauded for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[10]
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling. For a substrate like this compound, the electron-donating nature of the methoxy group can influence the rate of oxidative addition.
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand can be used.[10]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For many Suzuki couplings, triphenylphosphine (PPh₃) provides a good balance of reactivity and stability.
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[6] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[6]
Experimental Protocol: Synthesis of 2-Methoxy-6-phenylquinoline
This protocol describes the synthesis of 2-Methoxy-6-phenylquinoline via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 238.09 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Methoxy-6-phenylquinoline.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has become an indispensable method for the formation of carbon-nitrogen bonds, offering a versatile route to synthesize aryl amines.[11][12] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine in the presence of a suitable ligand and a strong, non-nucleophilic base.[13]
Causality in Experimental Design
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system to promote the desired C-N bond formation while suppressing side reactions like hydrodehalogenation.
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Pd(OAc)₂ can also be used, which is reduced in situ to the active Pd(0) species.[12]
-
Ligand: Bulky, electron-rich phosphine ligands are critical for the success of this reaction. They facilitate both the oxidative addition and the crucial reductive elimination step.[11] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for a broad range of substrates.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[3][12] The choice of base can influence the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure solubility of the reaction components.
Experimental Protocol: Synthesis of 2-Methoxy-N-morpholinoquinoline
This protocol details the amination of this compound with morpholine.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 238.09 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol) dissolved in anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Methoxy-N-morpholinoquinoline.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] The reaction typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base.[14]
Causality in Experimental Design
The Sonogashira reaction's efficiency is dependent on the synergistic action of the palladium and copper catalysts.
-
Palladium Catalyst: A common catalyst system is a combination of PdCl₂(PPh₃)₂ or Pd(OAc)₂ with PPh₃.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: The reaction is often carried out in the amine base itself or in a solvent like THF or DMF.
Experimental Protocol: Synthesis of 2-Methoxy-6-(phenylethynyl)quinoline
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 238.09 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 15 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed triethylamine (15 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NH₄Cl solution (20 mL) and water (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 2-Methoxy-6-(phenylethynyl)quinoline.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[16] It is a powerful tool for C-C bond formation and is particularly useful for the synthesis of styrenyl and acrylate derivatives.
Causality in Experimental Design
The regioselectivity and stereoselectivity of the Heck reaction are key considerations in the experimental design.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst.[16]
-
Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand (phosphine-free conditions). However, for challenging substrates, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can be beneficial.
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.[16]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically employed.
Experimental Protocol: Synthesis of Ethyl (E)-3-(2-methoxyquinolin-6-yl)acrylate
This protocol describes the Heck reaction between this compound and ethyl acrylate.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 238.09 | 1.0 | 1.0 |
| Ethyl acrylate | 100.12 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous DMF | - | 10 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (10 mL), ethyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield ethyl (E)-3-(2-methoxyquinolin-6-yl)acrylate.
Palladium-Catalyzed Carbonylative Couplings
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 building block.[4] Aminocarbonylation, the synthesis of amides from an aryl halide, CO, and an amine, is a particularly powerful transformation.
Causality in Experimental Design
The selectivity between single and double carbonylation is a key aspect of these reactions and can often be controlled by the choice of ligand and CO pressure.
-
Catalyst System: A combination of Pd(OAc)₂ with a phosphine ligand is typically used.[17]
-
Ligand: The choice of ligand is crucial for selectivity. Bidentate ligands like Xantphos tend to favor monocarbonylation (amide formation) under atmospheric pressure, while monodentate ligands like PPh₃ under higher CO pressure can lead to double carbonylation (α-ketoamide formation).[17]
-
Carbon Monoxide Source: The reaction can be performed under a balloon of CO gas or in a high-pressure autoclave.
-
Base: An organic base like triethylamine is used to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Aminocarbonylation to Synthesize N-Benzyl-2-methoxyquinoline-6-carboxamide
This protocol is adapted from the aminocarbonylation of 6-iodoquinoline and is expected to be effective for the bromo analogue.[17]
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 238.09 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.025 | 0.025 |
| Xantphos | 578.68 | 0.025 | 0.025 |
| Triethylamine (Et₃N) | 101.19 | 0.5 mL | - |
| Anhydrous DMF | - | 10 mL | - |
| Carbon Monoxide (CO) | 28.01 | 1 atm | - |
Procedure:
-
Add this compound (1.0 mmol), Pd(OAc)₂ (0.025 mmol), and Xantphos (0.025 mmol) to a Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL), benzylamine (1.5 mmol), and triethylamine (0.5 mL).
-
Purge the flask with carbon monoxide from a balloon for 5 minutes.
-
Maintain the reaction under a CO atmosphere (balloon) and heat to 100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford N-Benzyl-2-methoxyquinoline-6-carboxamide.
Summary of Reaction Conditions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 |
| Heck | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 |
| Aminocarbonylation | Benzylamine / CO | Pd(OAc)₂ / Xantphos | Et₃N | DMF | 100 |
Conclusion
This compound is a powerful synthetic intermediate, and its utility is greatly expanded through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylative couplings provide robust and reproducible methods for the synthesis of a diverse range of functionalized quinoline derivatives. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these powerful reactions to accelerate their research and development programs in medicinal chemistry and materials science.
References
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- Buchwald–Hartwig amination - Wikipedia.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
- Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. ResearchGate.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- 6-methoxy-N-phenylquinoline-5,8-diamine - Chemical Synthesis Database.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.
- Amide synthesis by aminocarbonylation - Organic Chemistry Portal.
- Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
- Suzuki-Miyaura Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- The Sonogashira Coupling. University of Wisconsin-Madison.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF - ResearchGate.
- Synthesis of 2-methoxy-6-(4-pyrimidinyl)quinoline - PrepChem.com.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio.
- Suzuki Coupling - Organic Chemistry Portal.
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- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC - PubMed Central.
- N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH.
- Heck Reaction—State of the Art - MDPI.
- The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
- Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - NIH.
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The Versatile Scaffold: 6-Bromo-2-methoxyquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Importance of 6-Bromo-2-methoxyquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Within this privileged scaffold, this compound emerges as a particularly valuable and versatile building block for drug discovery and development. Its strategic disubstitution offers medicinal chemists a powerful handle for molecular elaboration and the exploration of structure-activity relationships (SAR).
The bromine atom at the 6-position serves as a key functional group for introducing molecular diversity through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse libraries of compounds for biological screening. The methoxy group at the 2-position, a common feature in many bioactive quinolines, can influence the molecule's electronic properties and metabolic stability, and can also be a site for further modification.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key therapeutic agents and bioactive molecules. We will delve into its critical role in the synthesis of the anti-tuberculosis drug Bedaquiline, its application as a scaffold for the development of novel kinase inhibitors, and its potential in the generation of new antimalarial agents.
Application 1: A Key Intermediate in the Synthesis of Bedaquiline for Tuberculosis Treatment
One of the most significant applications of a derivative of this compound is in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis.[4] Specifically, 3-benzyl-6-bromo-2-methoxyquinoline is a crucial intermediate in the convergent synthesis of Bedaquiline.[5]
The synthesis involves the reaction of 3-benzyl-6-bromo-2-methoxyquinoline with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in the presence of a strong base like lithium diisopropylamide (LDA) or lithium pyrrolidide.[4] This reaction constructs the core structure of Bedaquiline by forming a key carbon-carbon bond.
Synthetic Workflow for Bedaquiline Intermediate
Caption: Synthetic pathway to racemic Bedaquiline.
Protocol: Synthesis of Racemic Bedaquiline from 3-Benzyl-6-bromo-2-methoxyquinoline
Materials:
-
3-Benzyl-6-bromo-2-methoxyquinoline
-
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one
-
Pyrrolidine
-
n-Butyl lithium (in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [4]
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve pyrrolidine in anhydrous THF.
-
Cool the solution to -30 °C.
-
Slowly add n-butyl lithium solution while maintaining the temperature. Stir for 30 minutes to generate lithium pyrrolidide.
-
Cool the reaction mixture to -75 °C.
-
In a separate flask, dissolve 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF.
-
Slowly add the solution of 3-benzyl-6-bromo-2-methoxyquinoline to the lithium pyrrolidide solution over one hour, ensuring the temperature remains at -75 °C.
-
In another flask, dissolve 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF.
-
Add this solution to the reaction mixture over a period of two hours at -75 °C.
-
Stir the reaction mixture at -75 °C for an additional 60 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude racemic Bedaquiline.
-
The crude product can be purified by column chromatography or recrystallization.
Application 2: Scaffold for the Development of Novel Kinase Inhibitors via Suzuki-Miyaura Coupling
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] The quinoline scaffold is a common feature in many approved kinase inhibitors.[7] The bromine atom of this compound provides an ideal handle for diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the synthesis of libraries of 6-aryl-2-methoxyquinolines for screening as potential kinase inhibitors.[8]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9]
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure: [10]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Application 3: Synthesis of 4-Aminoquinoline Derivatives as Potential Antimalarial Agents
The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[11][12] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[13] this compound can be a starting point for the synthesis of novel 4-aminoquinoline derivatives. While direct amination at the 4-position is challenging, a common strategy involves the conversion of the quinoline to a 4-chloroquinoline intermediate, followed by nucleophilic aromatic substitution with a desired amine. The bromine at the 6-position can be retained for further diversification or can be part of the final pharmacophore.
The Buchwald-Hartwig amination offers a direct route to C-N bond formation and can be a powerful tool for coupling amines with aryl halides.[14]
General Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Representative Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide [NaOtBu])
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or other glassware for air-sensitive reactions
Procedure: [15]
-
To a Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex molecules with significant therapeutic potential. The protocols and application notes provided herein demonstrate its utility in the synthesis of the anti-tuberculosis drug Bedaquiline, as well as its potential as a scaffold for the development of novel kinase inhibitors and antimalarial agents through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The continued exploration of the chemical space accessible from this scaffold holds great promise for the discovery of new and effective medicines.
References
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.
- Process for the preparation of bedaquiline fumarate.
- 3-benzyl-6-bromo-2-methoxyquinoline synthesis. ChemicalBook.
- Intermediate for preparing bedaquiline, preparation method therefor and application thereof.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH.
- Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. PMC.
- 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymeriz
- Buchwald-Hartwig Amin
- Structure of 4-aminoquinoline derivatives.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PMC.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Kinases Home. RSC Publishing.
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- 4. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 5. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 7. Kinases Home [pubs.rsc.org]
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
derivatization of 6-Bromo-2-methoxyquinoline for drug discovery
Application Notes & Protocols
Topic: Strategic Derivatization of 6-Bromo-2-methoxyquinoline for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid bicyclic framework provides a defined orientation for pharmacophoric substituents, while the nitrogen atom serves as a key hydrogen bond acceptor. This guide focuses on this compound, a highly versatile and commercially available building block for generating diverse compound libraries. We present detailed protocols and the underlying chemical principles for its derivatization, primarily through palladium-catalyzed cross-coupling reactions at the C6-bromo position. The methodologies outlined herein are designed to be robust and adaptable, enabling medicinal chemists to rapidly synthesize analogues for structure-activity relationship (SAR) studies and hit-to-lead optimization.
The Strategic Value of the this compound Scaffold
The utility of this compound in drug discovery is rooted in its distinct functional handles, which allow for selective and sequential chemical modifications.[4][5]
-
The C6-Bromo Group: This is the primary site for derivatization. The carbon-bromine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This position on the benzo-fused ring allows for the introduction of diverse substituents that can probe interactions with protein targets, modulate physicochemical properties like solubility and lipophilicity, and fine-tune the overall pharmacological profile.
-
The C2-Methoxy Group: The methoxy group at the C2 position of the pyridine ring is an electron-donating group that influences the electronic character of the quinoline system. In many drug candidates, this group is a key pharmacophoric feature, potentially engaging in specific interactions within a target's binding site. While often retained, it can also be demethylated to yield the corresponding quinolin-2-one, another important pharmacophore.[6]
This dual functionality allows for a combinatorial approach to library synthesis, making this compound an efficient starting point for exploring chemical space.
Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the this compound scaffold, two methods are of paramount importance: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the method of choice for creating biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron species.[7][8] This reaction is fundamental for extending the scaffold to explore new binding pockets or to mimic peptidic structures.
Causality Behind the Method: The reaction proceeds through a well-defined catalytic cycle.[9][10] A Palladium(0) catalyst first undergoes oxidative addition into the C-Br bond of the quinoline. The required base activates the boronic acid to form a boronate complex, which facilitates the transfer of the organic group to the palladium center in a step called transmetalation. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq) or Pd(PPh₃)₄ (0.05 - 0.10 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water (4:1 v/v)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) species, which is the active catalytic form.
-
Add the degassed solvent system via syringe. The solvent mixture (e.g., dioxane/water) is necessary to dissolve both the organic starting materials and the inorganic base.
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-aryl-2-methoxyquinoline derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 6 | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 4-(methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 8 | 88 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 85 | 10 | 79 |
Buchwald-Hartwig Amination: Installing C-N Bonds
The Buchwald-Hartwig amination is an indispensable reaction for forming C(aryl)-N bonds, providing access to a vast array of aniline and heteroarylamine derivatives that are prevalent in pharmaceuticals.[11][12][13] This method is particularly useful for installing groups like morpholine, piperazine, or other amines that can improve solubility and serve as key pharmacophoric features.[14]
Causality Behind the Method: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[15] A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The bulky ligand promotes the reductive elimination step, which is often rate-limiting, while the strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[11][16] The entire process must be conducted under strictly anaerobic conditions, as both the catalyst and the ligands are sensitive to oxygen.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Bromo-2-methoxyquinoline for Pharmaceutical and Research Applications
Abstract
This technical guide provides a comprehensive overview of robust analytical methods for the accurate quantification of 6-Bromo-2-methoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Adherence to principles outlined by international regulatory bodies, such as the ICH, is central to the validation strategies discussed.[3][4]
Introduction: The Analytical Imperative for this compound
This compound is a substituted quinoline derivative with significant utility in medicinal chemistry and organic synthesis.[5] Its structural motif is a precursor for more complex molecules, including potential therapeutics for diseases like tuberculosis.[6] In any drug development pipeline, from early-stage synthesis to final quality control (QC), the ability to accurately and reliably quantify such intermediates is paramount. Precise quantification ensures reaction yield optimization, impurity profiling, and compliance with regulatory standards for active pharmaceutical ingredient (API) manufacturing.
This guide details three complementary analytical techniques, providing a tiered approach to the quantification of this compound, suitable for diverse laboratory settings and analytical requirements.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| CAS Number | 99455-05-7 | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, ethanol) | [1] |
High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Routine Quantification
Principle & Rationale: High-Performance Liquid Chromatography is the workhorse method for pharmaceutical analysis due to its high resolution, reproducibility, and robustness. A reverse-phase (RP-HPLC) method is ideally suited for this compound, a molecule of intermediate polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte elutes based on its hydrophobic interactions with the stationary phase; a more polar mobile phase leads to faster elution. This method provides excellent separation from polar starting materials and non-polar byproducts. UV detection is chosen due to the strong chromophoric nature of the quinoline ring system.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Method
-
Instrumentation & Consumables:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Solvent filtration apparatus and 0.45 µm membrane filters.
-
0.45 µm syringe filters.
-
-
Reagent Preparation:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). For mass spectrometry compatibility, a volatile buffer like 0.1% formic acid can be added to the aqueous phase.[7][8] Filter and degas the mobile phase before use.
-
Diluent: Use the mobile phase or acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
Sample Solution (~50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Method Validation & Performance: The method's reliability must be established through a rigorous validation process as per ICH Q2(R2) guidelines.[3][4] This process confirms that the analytical procedure is fit for its intended purpose.[9]
Table of Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved. |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): For High Specificity and Impurity Profiling
Principle & Rationale: GC-MS offers unparalleled specificity and is an excellent confirmatory technique. It is particularly useful for identifying and quantifying volatile impurities that may not be resolved by HPLC. The sample is vaporized and separated based on its boiling point and interaction with a non-polar capillary column. The eluting compounds are then ionized (typically by Electron Ionization, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
Detailed Protocol: GC-MS Method
-
Instrumentation & Consumables:
-
Gas chromatograph coupled to a mass spectrometer.
-
Non-polar capillary column (e.g., DB-5ms or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Autosampler vials with septa.
-
-
Reagent Preparation:
-
Solvent: High-purity dichloromethane or ethyl acetate.
-
Standard & Sample Preparation: Prepare stock and calibration standards in the chosen solvent at concentrations suitable for GC-MS analysis (e.g., 0.1 - 20 µg/mL).
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[10]
-
Injector: Splitless mode, 280 °C.
-
Oven Temperature Program: Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[7]
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion at m/z 237/239) for quantification.
-
-
Method Validation & Performance: Validation for GC-MS follows similar principles to HPLC but places greater emphasis on specificity, confirmed by the mass spectrum.
Table of Typical GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Unique retention time and mass spectrum match with reference. | Confirmed |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| LOD (Full Scan) | ~1 ng/mL | |
| LOQ (SIM mode) | ~0.1 ng/mL |
UV-Vis Spectrophotometry: A Rapid, Simple Quantification Tool
Principle & Rationale: UV-Vis spectrophotometry is a straightforward technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[11] this compound, with its conjugated aromatic system, exhibits strong UV absorbance. This method is exceptionally fast and requires minimal setup, making it ideal for rapid concentration checks of relatively pure solutions, dissolution testing, or reaction monitoring where specificity is not a major concern.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for this compound analysis by UV-Vis.
Detailed Protocol: UV-Vis Method
-
Instrumentation & Consumables:
-
Double-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Calibrated volumetric flasks and pipettes.
-
-
Reagent Preparation:
-
Solvent: Spectroscopic grade methanol or ethanol.
-
Standard & Sample Solutions: Prepare a stock solution and a series of dilutions in the chosen solvent to generate a calibration curve. Concentrations should yield absorbance values within the instrument's linear range (typically 0.1 - 1.0 AU).
-
-
Measurement Procedure:
-
λmax Determination: Scan a mid-range standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Fill a cuvette with the solvent to serve as a blank and zero the instrument at λmax.
-
Measure the absorbance of each calibration standard at λmax.
-
Plot absorbance versus concentration and perform a linear regression.
-
-
Sample Analysis: Measure the absorbance of the sample solution and use the calibration curve's equation to determine its concentration.
-
-
Applicability and Limitations: This method is highly susceptible to interference from any other component that absorbs at the same wavelength. It is therefore best suited for QC of the pure, isolated intermediate. Per USP general chapter <857>, instrument performance (wavelength accuracy, photometric accuracy) must be regularly verified.[12]
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. RP-HPLC with UV detection stands out as the most versatile method for routine quality control, offering a balance of speed, resolution, and robustness. GC-MS provides superior specificity and is invaluable for confirmatory analysis and impurity identification. UV-Vis spectrophotometry serves as a rapid, simple tool for concentration determination of pure samples. For all methods, rigorous validation is not merely a regulatory formality but a scientific necessity to ensure data integrity and trust in the final results.[9][13]
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Application Notes & Protocols: 6-Bromo-2-methoxyquinoline in Materials Science Research
Introduction: The Quinoline Scaffold as a Privileged Motif in Materials Science
Quinoline and its derivatives represent a class of heterocyclic compounds that have attracted significant interest in materials science, particularly in the realm of organic electronics.[1] Their rigid, planar structure and rich π-electron system make them exceptional candidates for a variety of applications.[2] The strategic functionalization of the quinoline core allows for precise tuning of its electronic and photophysical properties.
6-Bromo-2-methoxyquinoline stands out as a particularly valuable and versatile building block.[] Its structure incorporates two key functional handles: a bromine atom at the C6 position and a methoxy group at the C2 position. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures through C-C and C-N bond formation.[2] This capability is fundamental to the synthesis of novel materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.[2][4][5] These materials are designed to achieve high thermal stability, electron conductivity, and specific photophysical characteristics.[]
This document provides a comprehensive guide for researchers, outlining the core synthetic transformations of this compound and its application in the fabrication of advanced materials. The protocols herein are grounded in established methodologies and are designed to be both robust and adaptable.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for safe and effective experimentation.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 99455-05-7 | [6][7] |
| Molecular Formula | C₁₀H₈BrNO | [6] |
| Molecular Weight | 238.08 g/mol | [6][8] |
| Melting Point | 87°C to 89°C | [7] |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| IUPAC Name | This compound | [6][7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][8] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][7]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position of this compound is the key to its synthetic utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the covalent linking of the quinoline core to a vast array of other molecular fragments, a cornerstone of modern materials synthesis.[9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the quinoline scaffold and various aryl or heteroaryl groups.[10][11] This reaction is instrumental in extending the π-conjugation of the quinoline core, which is a primary strategy for tuning the emission color and charge transport properties of organic electronic materials.[12]
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. We use a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex like Pd₂(dba)₃, which is reduced in situ. The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination, leading to higher yields and broader substrate scope.[13]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used. The choice of base can significantly impact reaction efficiency.[14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[14][16]
-
Inert Atmosphere: Cap the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[16] The concentration is typically around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). For air-stable catalysts like Pd(PPh₃)₄, this can be added with the solid reagents in step 1.[10]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.[16]
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C6 position of the quinoline ring.[9][17] This is a critical transformation for developing hole-transport materials, host materials in OLEDs, and functional sensory materials, where the nitrogen atom's lone pair can significantly influence electronic properties.[18][19]
Causality Behind Protocol Choices:
-
Catalyst System: Similar to Suzuki coupling, this reaction relies on a palladium catalyst. The choice of ligand is paramount to success. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective as they promote the challenging reductive elimination step that forms the C-N bond.[20] The combination of Pd₂(dba)₃ or Pd(OAc)₂ with such ligands forms a highly active catalytic system.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center.[17] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.[19][20]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.[20]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a dry reaction vessel.[18]
-
Add Reagents: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Add Amine: Add the amine coupling partner (1.1-1.2 equiv) via syringe if it is a liquid, or as a solution in toluene if it is a solid.
-
Reaction: Seal the vessel (e.g., with a Teflon screwcap) and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for the required time (typically 2-24 hours).[18]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Applications in Functional Materials
The derivatization of this compound using the protocols above opens the door to a wide range of functional materials.
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are highly sought after for OLED applications due to their high thermal stability and excellent charge-transporting properties.[2] By coupling aromatic amines (via Buchwald-Hartwig) or other chromophores (via Suzuki), novel molecules can be synthesized to function in various roles within an OLED device:[2][18]
-
Emissive Layer (EML): The extended π-systems can be designed to emit light across the visible spectrum. The emission color can be finely tuned by the choice of the coupled substituent.[2]
-
Host Material: The quinoline derivatives can act as a host matrix for phosphorescent dopants, facilitating efficient energy transfer and improving device lifetime and quantum efficiency.[2]
-
Electron Transport Layer (ETL): The inherent electron-deficient nature of the nitrogen-containing quinoline ring makes some of its derivatives suitable for transporting electrons from the cathode to the emissive layer.[2]
Organic Solar Cells (OSCs)
In the field of organic photovoltaics, materials must exhibit strong light absorption and efficient charge separation and transport.[21][22] Derivatives of this compound can be engineered as components in the active layer of bulk heterojunction (BHJ) solar cells.[23] By coupling electron-rich (donor) or electron-poor (acceptor) moieties to the quinoline core, researchers can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the photovoltaic process.[21]
Chemical Sensors
The quinoline scaffold is an excellent platform for creating chemosensors. The nitrogen atom can act as a binding site for specific analytes (e.g., metal ions). Functionalization at the C6 position can introduce chromophores or fluorophores whose optical properties (absorption or fluorescence) change upon analyte binding.[5][24] This change provides a detectable signal, forming the basis of a sensory device. The electrochemical properties of these materials can also be exploited for the development of electrochemical sensors.[24]
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Introduction: The Quinoline Scaffold in the Fight Against a Global Health Threat
An In-Depth Technical Guide to the Potential of 6-Bromo-2-methoxyquinoline in Anti-Tuberculosis Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The challenge is significantly amplified by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, which render many first-line antibiotics ineffective.[1][2] This escalating crisis necessitates the discovery of new anti-TB agents with novel mechanisms of action to shorten treatment regimens and combat resistance.[1][3]
The quinoline nucleus, a heterocyclic scaffold, is a cornerstone in medicinal chemistry and has given rise to numerous compounds with a broad spectrum of pharmacological activities.[3][4] In the context of tuberculosis, the quinoline scaffold has proven to be exceptionally fruitful. The FDA's approval of bedaquiline, a diarylquinoline that targets the mycobacterial ATP synthase, marked a significant breakthrough in MDR-TB treatment and has inspired further exploration of quinoline-based derivatives.[3][5]
This guide focuses on This compound , a specific derivative that holds promise as a building block or active pharmacophore in anti-tuberculosis drug discovery. We will provide detailed application notes and protocols for its evaluation, from initial synthesis and in vitro screening to cytotoxicity assessment, grounded in the established methodologies of the field.
Synthesis of this compound
The generation of a pure and well-characterized compound is the foundational step for any drug discovery program. This compound can be synthesized from its precursor, 6-bromo-2-[1H]-quinolone. The protocol below is based on a standard O-methylation reaction.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via methylation of 6-bromo-2-[1H]-quinolone.
Reaction Scheme:
Materials:
-
6-bromo-2-[1H]-quinolone
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (DCM), anhydrous
-
10% Sodium hydroxide (NaOH) solution, aqueous
-
Magnesium sulfate (MgSO4), anhydrous
-
Petroleum ether (b.p. 60°-80°C)
-
Round-bottom flask, magnetic stirrer, nitrogen line, separatory funnel, rotary evaporator
Procedure: [6]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-2-[1H]-quinolone (e.g., 2.90 g) and anhydrous dichloromethane (50 cm³).
-
Reagent Addition: While stirring, add trimethyloxonium tetrafluoroborate (e.g., 2.10 g) to the mixture.
-
Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully add 20 cm³ of 10% aqueous sodium hydroxide to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with dichloromethane (2 x 40 cm³).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Crystallize the resulting residue from petroleum ether (b.p. 60°-80°C) to yield pure this compound.[6]
Application Notes: A Workflow for In Vitro Evaluation
The primary goal of initial screening is to determine a compound's potency against Mtb and its safety profile for mammalian cells. This establishes a "therapeutic window" or "selectivity index." The workflow involves a series of standardized assays to generate reproducible data for hit-to-lead progression.
Caption: Workflow for initial anti-TB screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7] The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for Mtb susceptibility testing.[7]
Principle of the Assay Metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye, resazurin (Alamar blue), to the pink, highly fluorescent resorufin. Inhibition of bacterial growth prevents this reduction, so the well remains blue. The MIC is the lowest drug concentration that prevents this color change.[7]
Materials
-
Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween-80.[8]
-
Compound: this compound dissolved in DMSO.
-
Control Drugs: Isoniazid, Rifampicin.
-
Reagents: Alamar Blue (Resazurin) solution, sterile saline with 0.05% Tween-80.
-
Apparatus: Sterile 96-well flat-bottom microplates, multichannel pipettes, biosafety cabinet, 37°C incubator, microplate reader (optional, for fluorescence reading).
Step-by-Step Methodology
-
Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).[7]
-
Homogenize the culture by vortexing with glass beads to break up clumps. Let the culture stand for 30 minutes to allow large clumps to settle.
-
Adjust the turbidity of the supernatant with sterile saline/Tween-80 to match a 0.5 McFarland standard.[8]
-
Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration that will result in approximately 1-5 x 10⁵ CFU/mL in the final assay wells.[8]
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate except for the first column (column 1).
-
Prepare a starting solution of this compound in 7H9 broth at 2x the highest desired final concentration (e.g., 128 µg/mL). Add 200 µL of this solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free growth control (inoculum only). Column 12 will be the media-only sterility control.
-
Repeat this process for control drugs (Isoniazid, Rifampicin) in separate rows.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to all wells from columns 1 to 11. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Final Reading:
-
After the initial incubation, add 30 µL of Alamar Blue solution to each well.
-
Re-incubate the plate for another 24 hours.[7]
-
Visually assess the results. The MIC is the lowest concentration of the compound where the color remains blue, while the drug-free control well has turned pink.
-
Data Presentation: Illustrative MIC Results
| Compound | MIC vs. Mtb H37Rv (µg/mL) | MIC vs. Mtb H37Rv (µM) |
| This compound | To be determined | To be determined |
| Isoniazid (Control) | 0.025 - 0.1 | 0.18 - 0.73 |
| Rifampicin (Control) | 0.05 - 0.2 | 0.06 - 0.24 |
Protocol 2: Cytotoxicity Assessment using MTT Assay
To be a viable drug candidate, a compound must be more toxic to the pathogen than to host cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on mammalian cell lines.[9][10]
Principle of the Assay Viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]
Materials
-
Cell Line: Vero (monkey kidney epithelial), HepG2 (human liver carcinoma), or THP-1 (human monocytic) cells.[9]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound dissolved in DMSO.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., acidified isopropanol or DMSO).
-
Apparatus: Sterile 96-well flat-bottom microplates, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at ~570 nm).
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells. Seed the 96-well plate with approximately 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis and Presentation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential: SI = CC₅₀ / MIC
Data Presentation: Illustrative Safety and Selectivity Profile
| Compound | MIC (µM) | CC₅₀ (µM) on Vero Cells | Selectivity Index (SI) |
| This compound | TBD | TBD | TBD |
| Illustrative Potent Hit | 0.5 | >100 | >200 |
| Illustrative Toxic Hit | 1.0 | 2.0 | 2 |
A compound with an SI > 10 is generally considered a promising hit for further investigation.
Potential Mechanism of Action and Future Directions
While the specific target of this compound is yet to be determined, the broader quinoline class offers several established mechanisms of action against Mtb. Some derivatives act as allosteric activators of glutamate kinase, leading to a redox imbalance and the production of reactive oxygen species (ROS) that are lethal to the bacteria.[12] Others have been shown to inhibit catalase-peroxidase (KatG), an enzyme crucial for protecting Mtb from oxidative stress.[13][14]
Caption: A potential mechanism of action for quinolines.[12]
Future Research:
-
Target Identification: Employing techniques like thermal proteome profiling or screening against a panel of known Mtb enzyme targets can help elucidate the specific mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications at the bromo and methoxy positions can identify key structural features required for potent activity and improved safety.[1][15]
-
In Vivo Efficacy: Promising candidates with high selectivity should be advanced to animal models of TB infection (e.g., mouse or guinea pig) to assess their in vivo efficacy.[16]
References
- Feng, W., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. [Link]
- Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
- Lilienkampf, A., et al. (2009). Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-18. [Link]
- Lilienkampf, A., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. [Link]
- Early, J. V., et al. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(1), 109-119. [Link]
- PrepChem. (n.d.). Synthesis of this compound. [Link]
- Teixeira, C., et al. (2017). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Current Topics in Medicinal Chemistry, 17(19), 2174-2191. [Link]
- Chun, J., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
- Springer. (n.d.).
- Chun, J., et al. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
- Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e0036621. [Link]
- Viljoen, A., et al. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy, 65(12), e0097721. [Link]
- Early, J. V., et al. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (128), 56263. [Link]
- Dutta, A., & Sarma, D. (2020). Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents. Tuberculosis, 124, 101986. [Link]
- Owais, M., et al. (2024). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 24(13), 1238-1251. [Link]
- Wang, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 642287. [Link]
- Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8). [Link]
- Viljoen, A., et al. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. [Link]
- Johns Hopkins University. (n.d.). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. [Link]
- Wang, X., et al. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. [Link]
- Lilienkampf, A., et al. (2009). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis.
- ResearchGate. (n.d.). Structure for certain quinoline-based anti-tubercular drugs I–III, as... [Link]
- El-Sayed, N. N. E., et al. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8820. [Link]
- ACS Publications. (n.d.). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
- da Silva, A. C. S., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Omega, 7(30), 26649–26661. [Link]
- Wang, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Popov, S. (2015). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR.
- Kaderabkova, N., & Hleba, Y. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Frontiers. (n.d.). Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. [Link]
- Mabhida, S. E., et al. (2024). Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. RSC Medicinal Chemistry, 15(2), 269-301. [Link]
- Sutherland, H. S., et al. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS Medicinal Chemistry Letters, 8(10), 1035–1040. [Link]
- Arkivoc. (n.d.). 2-Arylnaphthoquinone analogues: potential anti-TB and pro-apoptotic agents. [Link]
- Singh, V., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(4), 779. [Link]
- Ananthan, S., et al. (2016). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 26(10), 2488–2492. [Link]
- Chen, C. H., et al. (2020). Identification of Anti-tuberculosis Compounds From Aurone Analogs. Frontiers in Microbiology, 11, 1007. [Link]
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- 16. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methoxyquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-2-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Part 1: Troubleshooting Low Yield & Reaction Failure
Low product yield is one of the most frequently reported issues in multi-step organic syntheses. The formation of the quinoline core, in particular, can be sensitive to a variety of factors. This section addresses the most common causes of low yield and provides actionable strategies for optimization.
FAQ 1: My reaction is not proceeding to completion, or the yield of this compound is very low. What are the primary causes?
Answer: Low or no yield in quinoline synthesis typically points to one of four areas: (1) issues with the core cyclization strategy, (2) suboptimal reaction conditions, (3) poor starting material quality, or (4) inefficient final methylation.
The synthesis of this compound is often achieved via a multi-step process. A common route involves first constructing the 6-bromo-2-quinolone core and then methylating the hydroxyl group. Difficulties can arise in either of these key stages.
A. Challenges in Forming the Quinolone Core (e.g., via Conrad-Limpach or Friedländer Synthesis)
Classical methods like the Conrad-Limpach and Friedländer syntheses are powerful but can be problematic.[1][2][3]
-
Causality (Why it happens): The Conrad-Limpach synthesis involves the thermal cyclization of a Schiff base intermediate derived from an aniline (like 4-bromoaniline) and a β-ketoester.[4][5] This ring-closing step requires breaking the aromaticity of the aniline ring, which is energetically demanding and often requires very high temperatures (~250 °C).[3][4] Insufficient temperature, improper solvent choice, or steric hindrance can prevent this cyclization, halting the reaction. Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, can suffer from competing side reactions like the self-condensation of the ketone (aldol condensation), significantly reducing the yield.[1]
-
Troubleshooting & Optimization Protocol:
-
Verify Cyclization Temperature: For Conrad-Limpach type reactions, ensure your heating apparatus can reach and maintain the required temperature (often 240-260 °C).
-
Solvent Screening: The choice of a high-boiling, inert solvent is critical for heat transfer and to maintain a homogeneous reaction. While Dowtherm A is traditional, it can be expensive and has an unpleasant odor. Consider screening alternative, high-boiling solvents.[3] Yields have been shown to generally increase with the solvent's boiling point.[3]
-
Catalyst Choice: While often performed thermally, acid catalysis is crucial for many quinoline syntheses.[2][6] For Combes-type syntheses, catalysts like concentrated H₂SO₄ or polyphosphoric acid (PPA) are used to promote the rate-determining electrophilic cyclization step.[6] If your reaction is sluggish, a stronger acid catalyst or an alternative like a polyphosphoric ester (PPE) may be more effective.[6]
-
Monitor Intermediate Formation: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the intermediate Schiff base. If the intermediate forms but does not convert to the product, the issue lies squarely with the cyclization step.
-
B. Challenges in the Final Methylation Step
A common final step is the O-methylation of 6-bromo-2-[1H]-quinolone.
-
Causality (Why it happens): This is typically an SN2 reaction. Incomplete reaction can be due to a weak methylating agent, insufficient base, poor solubility, or steric hindrance. Using a powerful methylating agent like trimethyloxonium tetrafluoroborate is effective but requires anhydrous conditions.[7] A simpler method using sodium methoxide in methanol is also common.[8][9] Failure here could be due to wet solvent, which would consume the methoxide, or an insufficiently strong base to deprotonate the quinolone.
-
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: If using moisture-sensitive reagents like sodium methoxide or oxonium salts, ensure your solvent (e.g., methanol, dichloromethane) is thoroughly dried.
-
Increase Reagent Equivalents: Stoichiometry is key. Ensure at least one full equivalent of base is used to deprotonate the quinolone and that the methylating agent is not the limiting reagent.
-
Extend Reaction Time/Increase Temperature: Refluxing overnight is a common condition for methoxide-based methylations.[9] Monitor by TLC until the starting quinolone spot has disappeared.
-
Alternative Methylating Agent: If reagents like methyl iodide or dimethyl sulfate fail, consider a more potent agent like trimethyloxonium tetrafluoroborate.[7]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Part 2: Formation of Impurities and Side Products
Even with good conversion, the final yield can be compromised by the formation of side products that complicate purification and reduce the overall mass balance.
FAQ 2: My crude product is a complex mixture with significant impurities. What are the common side reactions in quinoline synthesis?
Answer: Classical quinoline syntheses like the Skraup or Doebner-von Miller reactions are notorious for producing tar and polymeric materials, especially under harsh acidic and high-temperature conditions.[10]
-
Causality (Why it happens):
-
Polymerization: In reactions that generate α,β-unsaturated carbonyl compounds in situ (like the Doebner-von Miller), these intermediates can easily polymerize under strong acid catalysis.[10][11] This is a primary source of the tar-like residues that are often observed.
-
Uncontrolled Oxidation: The Skraup reaction uses a strong oxidizing agent (often nitrobenzene) and is highly exothermic. If the reaction temperature is not carefully controlled, uncontrolled oxidation and degradation of the starting materials and product can occur.[10]
-
Regioisomer Formation: In syntheses like the Combes reaction, which uses an unsymmetrical β-diketone, two different regioisomers of the final quinoline can be formed. The outcome is often dictated by a balance between steric effects and the electronics of the aniline starting material.[6]
-
-
Troubleshooting & Optimization Protocol:
-
Control Exotherms: For Skraup-type reactions, the use of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended. It helps to control the exothermic nature of the reaction, preventing runaway temperatures and reducing tar formation.[10]
-
Use a Two-Phase System: For the Doebner-von Miller reaction, performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl intermediate in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[10][11]
-
Modern Catalysts: Many classical methods suffer from the use of harsh conditions.[2] Modern approaches often use milder and more efficient catalysts, including nanocatalysts or ionic liquids, which can improve selectivity and reduce byproduct formation.[1][12]
-
Analyze Crude Product: Before attempting large-scale purification, obtain an NMR or LC-MS of the crude reaction mixture. Identifying the mass of major impurities can provide crucial clues about the side reactions occurring (e.g., identifying dimers, polymers, or unreacted intermediates).
-
Comparative Yields Under Different Catalytic Conditions
The choice of catalyst can dramatically impact the efficiency of quinoline synthesis. The table below summarizes reported yields for various Friedländer-type syntheses, illustrating the potential for improvement by moving away from traditional methods.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| NaOH (Classical) | Ethanol | Reflux | Moderate | [2] |
| H₂SO₄ / HCl (Classical) | Acetic Acid | 150-220 | Moderate to High | [2] |
| Gold(III) Chloride | None | 60-80 | High (often >90%) | [1] |
| Ionic Liquid ([bmim]HSO₄) | None | 100-120 | High (often >90%) | [11] |
| SiO₂ Nanoparticles | None | 120 | High (often >90%) | [1] |
This table is a generalized representation based on literature for Friedländer-type reactions and highlights trends in catalyst development.
Part 3: Product Isolation and Purification
A successful reaction is only half the battle. Inefficient isolation or purification can drastically lower the final recovered yield.
FAQ 3: I am losing a significant amount of product during workup and purification. How can I improve my recovery?
Answer: Product loss during this stage is common and can be attributed to physical loss, incomplete extraction, or degradation during purification. The choice of recrystallization solvent or chromatography conditions is critical.
-
Causality (Why it happens):
-
Incomplete Precipitation/Recrystallization: If the product has moderate solubility in the chosen recrystallization solvent, a significant amount can remain in the mother liquor.
-
Poor Extraction: this compound is an organic molecule, but its basic nitrogen atom can be protonated in acidic media, increasing its aqueous solubility and leading to poor recovery during extraction from an acidic aqueous phase.
-
Degradation on Silica: Some quinoline derivatives can be sensitive to acidic silica gel, leading to streaking and decomposition during column chromatography.
-
-
Troubleshooting & Optimization Protocol:
-
Optimize Workup pH: During aqueous workup, ensure the solution is made basic (pH > 8) with a base like NaOH or Na₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate.[7] This ensures the quinoline nitrogen is deprotonated and the molecule has minimal water solubility.
-
Recrystallization Solvent Screening: A described method for purification is recrystallization from petroleum ether.[7] If this gives poor recovery, perform small-scale screening with other solvents or solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find conditions where the product is soluble when hot but sparingly soluble when cold.
-
Chromatography Best Practices: If column chromatography is necessary, consider neutralizing the silica gel by eluting the packed column with your eluent system containing 1% triethylamine before loading your sample. This can prevent degradation of sensitive compounds on the column.
-
Cooling for Precipitation: In protocols where the product is precipitated from the reaction mixture, cooling to low temperatures (e.g., -20 °C) can significantly improve the recovery of crystalline solids.[9]
-
References
- Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
- Synthesis of this compound. PrepChem.com.
- Side reactions in the synthesis of quinoline deriv
- 3-benzyl-6-bromo-2-methoxyquinoline synthesis. ChemicalBook.
- Doebner–Miller reaction. Wikipedia.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- 3-benzyl-6-bromo-2-methoxyquinoline. ChemicalBook.
- 3-Benzyl-6-bromo-2-methoxyquinoline. MedchemExpress.com.
- ANTIBACTERIAL COMPOUNDS AND USES THEREOF. European Patent Office.
- Combes Quinoline Synthesis.
- Combes quinoline synthesis. Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Conrad–Limpach synthesis. Wikipedia.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- 6-Bromo-2-methoxy-3-benzylquinoline. ChemBK.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Conrad-Limpach Reaction.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed.
- Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 6-Bromo-2-methoxyquinoline by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude 6-bromo-2-methoxyquinoline via recrystallization. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offering a self-validating framework to troubleshoot and optimize the purification process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the recrystallization of this compound, presented in a direct question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a hot, saturated solution of my crude this compound, allowed it to cool, and even placed it in an ice bath, but no crystals have formed. What is going wrong?
-
Answer: This is one of the most common issues in recrystallization and typically points to one of three root causes: the solution is not supersaturated, nucleation has been inhibited, or an inappropriate solvent was used.[1][2]
-
Cause A: Insufficient Supersaturation. The most frequent reason for crystallization failure is using too much solvent during the initial dissolution step.[3] A successful recrystallization requires the solution to be saturated with the compound at a high temperature, so that upon cooling, the solubility drops significantly and forces the compound out of solution.[4] If an excess of solvent is used, the compound may remain soluble even at low temperatures.[5][6]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent.[3] Continue this process until the solution becomes slightly cloudy, indicating saturation. Then, add a few drops of fresh hot solvent to redissolve the precipitate and allow it to cool again.
-
-
Cause B: Lack of Nucleation Sites. Crystals need a starting point—a nucleation site—to begin growing.[7] This can be inhibited by an overly clean, smooth glass surface or the presence of certain soluble impurities.[1][2]
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[1][8] The microscopic imperfections created on the glass can provide the necessary energy barrier for the first crystals to form.[8]
-
Solution 2: Seeding. If you have a small amount of pure this compound, add a single tiny crystal (a "seed crystal") to the cooled solution.[9][10] This provides a perfect template for other molecules to deposit onto, initiating crystal growth.[9]
-
-
Issue 2: The Product is "Oiling Out" Instead of Crystallizing
-
Question: As my solution cools, my product is separating as a viscous liquid or oil, not as solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. This is often a problem when dealing with impure compounds or when the solution is cooled too quickly.[3]
-
Solution 1: Reheat and Add More Solvent. Warm the mixture to redissolve the oil.[3] Add a small, measured amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point. This ensures that as the solution cools, the saturation point is reached at a lower temperature, giving the molecules time to align into a crystal lattice rather than aggregating as a liquid.[6]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling is a primary cause of oiling out.[3] After dissolving the compound in hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulate the flask by placing it on a wooden block or cork ring and covering it with a beaker to create a chamber of still air.[6] This slow cooling promotes the formation of larger, more ordered crystals.[11][12][13]
-
Issue 3: The Purified Crystals Are Still Colored
-
Question: My crude material had a distinct yellow or brown color, and after recrystallization, the final crystals retain this tint. How can I obtain a pure white product?
-
Answer: The color is likely due to high-molecular-weight, colored byproducts or polymeric materials, which can be common in quinoline syntheses.[14] These impurities can sometimes co-precipitate with your product.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[2]
-
After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding it to a boiling solution can cause violent frothing.
-
Reheat the solution to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.[15]
-
Perform a hot filtration step to remove the charcoal before allowing the solution to cool.[16]
-
-
Issue 4: The Final Product Yield is Very Low
-
Question: After collecting and drying my crystals, my final yield is less than 50%. What are the most likely causes of this product loss?
-
Answer: A low recovery can result from several procedural missteps during the recrystallization process.[6]
-
Cause A: Using Excessive Solvent. As discussed in Issue 1, using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5][6]
-
Cause B: Premature Crystallization. If the solution cools and crystals form during the hot filtration step (to remove insoluble impurities or charcoal), a significant portion of the product can be lost.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration. It is also wise to add a small excess of solvent (~5%) before filtration to ensure the compound remains in solution. This excess can be evaporated off before the final cooling and crystallization.
-
-
Cause C: Inadequate Cooling. Ensure the solution is thoroughly cooled before filtration. Cooling in an ice-water bath after the solution has reached room temperature will further decrease the solubility of the product and maximize the yield.
-
Cause D: Improper Washing. Washing the collected crystals is necessary to remove any residual mother liquor containing dissolved impurities. However, using too much wash solvent or a solvent that is not ice-cold can redissolve a portion of your purified crystals.[5]
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I select the best recrystallization solvent for this compound?
-
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][17] Additionally, the impurities should either be completely insoluble in the hot solvent or very soluble in the cold solvent.[18] Based on the structure (a halo-aromatic ether), good starting points for testing are polar organic solvents like methanol, ethanol, or ethyl acetate.[15][19] A small-scale solubility test with ~50 mg of crude material in 0.5 mL of various solvents is the best empirical approach to identify the optimal solvent.[17]
-
-
Q2: What are the likely impurities in crude this compound?
-
Q3: What is the purpose of "hot filtration"?
-
A3: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before it is cooled to induce crystallization.[4] This includes any particulate matter, unreacted starting materials that are insoluble in the chosen solvent, or added activated charcoal. This step ensures that these impurities are not incorporated into your final crystals.
-
-
Q4: How should I properly wash the collected crystals after vacuum filtration?
-
A4: After collecting the crystals on the filter paper via vacuum filtration, stop the vacuum and add a small amount of ice-cold recrystallization solvent to just cover the crystals. Gently stir the slurry with a spatula, then reapply the vacuum to pull the wash solvent through. This process should be done quickly and with a minimal volume of solvent to prevent significant loss of the purified product.[5][16]
-
Experimental Protocol & Data
Solvent Selection Guide
The following table provides a starting point for selecting a suitable recrystallization solvent. Small-scale trials are essential to confirm the ideal choice for your specific crude sample.
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Methanol | 65 | Good solubility when hot, lower when cold. | A promising candidate, often used for similar quinoline derivatives.[19] |
| Ethanol | 78 | Good solubility when hot, lower when cold. | Similar to methanol, a very common and effective recrystallization solvent. |
| Ethyl Acetate | 77 | Moderate to good solubility when hot. | Recommended as a starting solvent for structurally similar compounds.[15] |
| Isopropanol | 82 | Moderate solubility when hot. | Can be effective; its higher boiling point allows for a wider temperature gradient. |
| Water | 100 | Insoluble. | Due to the organic nature of the compound, water is unsuitable as a primary solvent but could potentially be used as an anti-solvent in a mixed-solvent system. |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the boiling point.[16] Avoid adding a large excess of solvent.[5]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[15] Return the flask to the hot plate and boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a separate filter flask and a stemless or short-stem funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[11][21] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: With the crystals in the Büchner funnel, wash them with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[5]
-
Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization
The following diagram illustrates the logical workflow for the recrystallization of this compound, including key decision points.
Caption: Recrystallization workflow for this compound.
References
- Stein, S. Cooling Rate and Crystal Size. Northwestern University.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- JoVE. (2025). Crystal Growth: Principles of Crystallization. Journal of Visualized Experiments.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Brainly. (2023). Describe two techniques that can be used to induce crystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- EPFL. (n.d.). Guide for crystallization.
- Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
- University of Washington. (2006). Crystallisation Techniques. Department of Chemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/chemistry.
- Bio-Synth. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.
- Alchemist-chem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- University of California, Irvine. (n.d.). Recrystallization.
- National Center for Biotechnology Information. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline. PubChem Compound Database.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Zhang, L., et al. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online.
- ChemSurvival. (2013). Recrystallization. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. edu.rsc.org [edu.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
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- 12. reelmind.ai [reelmind.ai]
- 13. atlantis-press.com [atlantis-press.com]
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- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 19. tandfonline.com [tandfonline.com]
- 20. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Purification of 6-Bromo-2-methoxyquinoline
An in-depth guide to the column chromatography of 6-Bromo-2-methoxyquinoline, presented as a technical support center.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the column chromatography purification of this compound. As a Senior Application Scientist, my goal is to offer not just a protocol, but a deeper understanding of the principles and common challenges associated with this process.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting column chromatography for this compound?
Before scaling up to column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC).[1] This will allow you to determine the appropriate polarity to achieve good separation of your target compound from any impurities. An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.3.[1]
Q2: What are the typical stationary and mobile phases for the purification of this compound?
For normal-phase chromatography, silica gel is the most common stationary phase.[2] A common mobile phase system for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
Q3: Is this compound stable on silica gel?
While many quinoline derivatives are stable on silica gel, some can be sensitive to the acidic nature of silica, leading to degradation.[4] It is recommended to test the stability of your compound on a silica TLC plate by running a 2D TLC.[4][5]
Q4: What are some key safety considerations when working with this compound and the solvents for chromatography?
This compound may cause skin and eye irritation, as well as respiratory irritation.[6] The solvents used, such as hexanes and ethyl acetate, are flammable and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Experimental Protocol: Column Chromatography Purification of this compound
This protocol provides a step-by-step methodology for the purification of this compound using flash column chromatography.
Method Development with Thin Layer Chromatography (TLC)
-
Objective: To determine the optimal solvent system for separation.
-
Procedure:
-
Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.[5]
-
Develop the TLC plate in a chamber with a pre-determined solvent system. Start with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate, and gradually increase the polarity.
-
Visualize the spots under UV light (254 nm).[7]
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[1]
-
Column Preparation
-
Objective: To pack a silica gel column for purification.
-
Procedure:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
Dry pack the column with silica gel.[1]
-
Wet the silica gel with the initial, low-polarity mobile phase, ensuring there are no cracks or air bubbles in the stationary phase.
-
Sample Loading
-
Objective: To load the crude sample onto the column.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
Elution and Fraction Collection
-
Objective: To separate the compounds and collect the fractions.
-
Procedure:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.
-
Product Isolation
-
Objective: To isolate the pure this compound.
-
Procedure:
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?
This indicates that your compound is highly polar and is strongly adsorbed to the silica gel. Consider switching to a more polar mobile phase system, such as dichloromethane/methanol. For very polar quinoline compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.[1]
Q2: I am observing significant peak tailing for my compound. How can I improve the peak shape?
Peak tailing for basic compounds like quinolines is often due to interactions with acidic silanol groups on the silica surface.[1] To mitigate this:
-
Add a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase.[1] This will compete with your compound for the active sites on the silica gel.
-
Consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Q3: My compound appears to be decomposing on the column. How can I prevent this?
Decomposition on silica gel can occur with acid-sensitive compounds.[4]
-
Confirm instability with a 2D TLC.[5]
-
If decomposition is confirmed, you can deactivate the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading your sample.[1]
-
Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[5]
Q4: The separation on the column is not as good as what I observed on the TLC plate. Why is this happening?
Several factors can contribute to poor resolution on the column:
-
Overloading: You may have loaded too much crude material onto the column.
-
Improper Packing: The column may not be packed uniformly, leading to channeling.
-
Sample Application: The initial band of your sample at the top of the column may have been too wide. Ensure you use a minimal amount of solvent to dissolve your sample before loading.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting common column chromatography issues.
Data Summary
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good retention of the moderately polar quinoline. |
| Mobile Phase (Initial) | Hexanes:Ethyl Acetate (9:1 to 4:1) | Elution of non-polar impurities. |
| Mobile Phase (Elution) | Gradient of Hexanes:Ethyl Acetate | Elution of this compound. |
| TLC Rf Target | 0.2 - 0.3 | Optimal separation on the column. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if needed) | Improved peak shape, prevention of tailing. |
References
- PrepChem.com. (n.d.). Synthesis of this compound.
- ChemBK. (2024). 6-Bromo-2-methoxy-3-benzylquinoline.
- Alchemist-chem.com. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.
- European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts. (2019, December 31). B. Column Chromatography.
- PubChem. (n.d.). This compound.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Wiley. (n.d.). This compound.
Sources
Technical Support Center: Synthesis of 6-Bromo-2-methoxyquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-methoxyquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges and optimizing the outcomes of your synthetic experiments. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure scientific integrity and experimental success.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation can be approached through several synthetic routes, each with its own set of potential challenges and impurity profiles. The most common strategies involve the initial construction of the 6-bromoquinoline core, followed by methoxylation, or a direct nucleophilic substitution on a pre-functionalized quinoline.
This guide will focus on the following primary synthetic pathways:
-
Formation of the 6-Bromoquinoline Core:
-
Skraup Reaction
-
Doebner-von Miller Reaction
-
Combes Synthesis
-
-
Methoxylation of 6-Bromo-2-chloroquinoline
We will explore the common impurities associated with each of these methods, provide troubleshooting advice for their mitigation, and detail analytical and purification techniques for obtaining a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of dark, tarry material in my Skraup reaction. What is causing this and how can I minimize it?
A1: Tar formation is a well-documented side reaction in the Skraup synthesis, primarily due to the strongly acidic and high-temperature conditions which promote the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2] To mitigate tar formation, consider the following:
-
Use of a Moderator: The addition of a mild oxidizing agent or a moderator, such as ferrous sulfate (FeSO₄), can help to control the exothermic nature of the reaction and reduce charring.[1][2]
-
Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exotherm should be carefully managed.[2]
-
Reaction Time: Prolonged reaction times at high temperatures can increase tar formation. Monitor the reaction progress and aim for the shortest effective reaction time.
Q2: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired 6-bromo isomer?
A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the aniline and the β-diketone starting materials.[3][4] When using an unsymmetrical β-diketone with 4-bromoaniline, cyclization can occur at two different positions, leading to isomeric products. To enhance regioselectivity:
-
Substituent Effects: The nature and position of substituents on both reactants can direct the cyclization. Bulky substituents on the β-diketone can sterically hinder cyclization at one position, favoring the other.[3]
-
Reaction Conditions: The choice of acid catalyst and solvent can influence the reaction pathway and the resulting isomer ratio. Experimenting with different acid catalysts (e.g., polyphosphoric acid) may improve selectivity.[3]
Q3: After the methoxylation of 6-bromo-2-chloroquinoline, I see a significant amount of starting material remaining. How can I drive the reaction to completion?
A3: Incomplete conversion in the nucleophilic aromatic substitution of 6-bromo-2-chloroquinoline with sodium methoxide is a common issue. To improve the yield of this compound:
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can consume the sodium methoxide and also lead to the formation of 6-bromo-2-hydroxyquinoline as a byproduct.
-
Excess Methoxide: Use a sufficient excess of sodium methoxide to ensure the reaction goes to completion.
-
Reaction Time and Temperature: Refluxing the reaction mixture for an adequate period is crucial. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]
Q4: My final this compound product appears to be degrading during workup. What could be the cause?
A4: The methoxy group at the 2-position of the quinoline ring can be susceptible to hydrolysis under certain conditions, reverting to the corresponding 2-hydroxyquinoline derivative.[6]
-
Acidic Conditions: Avoid strongly acidic conditions during the workup, as this can catalyze the hydrolysis of the methoxy group.[6]
-
Basic Conditions: While the methoxylation is performed under basic conditions, prolonged exposure to strong base at elevated temperatures during workup could potentially lead to side reactions. Neutralize the reaction mixture carefully.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of 6-Bromoquinoline Core (Skraup & Doebner-von Miller Reactions)
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Vigorous, uncontrollable reaction | Highly exothermic nature of the Skraup reaction.[7] | - Add a moderator like ferrous sulfate (FeSO₄) to the reaction mixture.[1][2]- Ensure slow and controlled addition of sulfuric acid with efficient cooling.[2]- Maintain vigorous stirring to dissipate heat. |
| Excessive tar/polymer formation | Polymerization of acrolein or the α,β-unsaturated carbonyl compound under harsh acidic conditions.[1][2] | - Use a moderator (e.g., FeSO₄).[2]- Optimize reaction temperature and time to minimize side reactions.[1]- Consider alternative, milder oxidizing agents if applicable.[1] |
| Incomplete reaction | - Insufficient reaction time or temperature.- Deactivating substituents on the aniline. | - Monitor the reaction by TLC to ensure it has gone to completion.- For anilines with electron-withdrawing groups, higher temperatures and longer reaction times may be necessary.[1] |
Problem 2: Impurities in the Methoxylation Step
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Presence of 6-bromo-2-chloroquinoline in the final product | Incomplete reaction. | - Ensure anhydrous conditions for all reagents and solvents.- Use a sufficient excess of sodium methoxide.- Increase the reaction time and/or temperature, monitoring by TLC or LC-MS.[5] |
| Formation of 6-bromo-2-hydroxyquinoline | - Presence of water in the reaction mixture.- Hydrolysis of the methoxy group during workup. | - Use freshly prepared sodium methoxide and dry methanol.- Avoid strongly acidic or prolonged harsh basic conditions during the workup.[6] |
| Unidentified byproducts | Side reactions of sodium methoxide. | - Ensure the reaction temperature is not excessively high.- Purify the crude product using column chromatography or recrystallization. |
Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and quality control. The following analytical techniques are commonly employed:
| Technique | Application | Typical Parameters & Observations |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the desired product and impurities like starting materials and byproducts. | - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphoric acid or formic acid for MS compatibility).[8]- Detection: UV at a wavelength where all components have significant absorbance (e.g., 254 nm).- Impurity Detection: Unreacted 6-bromo-2-chloroquinoline will have a different retention time than the this compound product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity. | - Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).- Fragmentation Pattern: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to identify the product and impurities.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and identification of impurities. | - ¹H NMR: The chemical shifts and coupling constants of the aromatic protons and the methoxy group protons provide a fingerprint of the molecule. Impurities will present as additional, often smaller, peaks.[7]- ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help to identify isomeric impurities.[7] |
Purification Protocols
Recrystallization of this compound
Recrystallization is an effective method for purifying the final product, provided a suitable solvent is chosen.[10]
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10]
-
Recommended Solvents: Based on the properties of similar compounds, ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate are good starting points for solvent screening.[5][11]
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For complex mixtures of impurities or when recrystallization is ineffective, column chromatography is the preferred purification method.
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation between the desired product and the impurities.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A general workflow for troubleshooting and purification in the synthesis of this compound.
References
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-884.
- BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- BenchChem. (2025).
- Wikipedia. (2023). Skraup reaction.
- University of Rochester, Department of Chemistry.
- ChemicalBook. (2023). 3-benzyl-6-bromo-2-methoxyquinoline.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
- SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). Hydrolysis Reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- A. Combes, Bull. Soc. Chim. Fr., 49, 89 (1888).
- W. S. Johnson, F. J. Matthews, J. Am. Chem. Soc., 66, 210 (1944).
- Z. H. Skraup, Berichte, 13, 2086 (1880).
- R. H. F. Manske, Chem. Rev., 30, 113–144 (1942).
- BenchChem. (2025). "minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline".
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Lyntra. The Operator's Guide to Tar: Troubleshooting in a Live Reactor.
- G. T. Whiteker, et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- H. E. Gottlieb, V. Kotlyar, A. Nudelman, J. Org. Chem., 62, 7512 (1997).
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
- TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Wikipedia. (2023). Doebner–Miller reaction.
- BenchChem. (2025).
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). [Video]. YouTube.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes Quinoline Synthesis.
- Combes quinoline synthesis. Wikiwand.
- Combes Quinoline Synthesis. (n.d.).
- Combes quinoline synthesis. CoLab.
- PubChem. 6-Bromo-2-chloroquinoline.
- Fisher Scientific. This compound, 96%.
- ChemBK. 6-Bromo-2-methoxy-3-benzylquinoline.
- MedchemExpress.com.
- Pharmaffiliates. CAS No : 654655-69-3 | Product Name : 3-Benzyl-6-bromo-2-methoxyquinoline.
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures.
- Science Ready.
- CHAPTER 2 Fragmentation and Interpret
- Ester Hydrolysis (Acidic and Basic Conditions). (2014, March 3). [Video]. YouTube.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). [Video]. YouTube.
- PubMed. Hydrolysis of 2-oxoquazepam in alkaline solution.
- PubMed Central. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions.
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- 8. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed 6-Bromo-2-methoxyquinoline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Bromo-2-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As a key intermediate in the synthesis of a wide range of biologically active compounds, its successful functionalization is often critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental failures. The advice provided is based on established chemical principles and best practices in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound has low or no yield. What are the common causes and how can I fix it?
A1: Failure in a Suzuki-Miyaura coupling is a common but solvable issue. The reaction is a complex catalytic cycle, and its efficiency depends on the interplay of the catalyst, ligand, base, and solvent.[2] Let's break down the potential points of failure.
1. Inactive Catalyst or Inappropriate Ligand Choice:
-
The Cause: The single most critical factor is the catalytic system.[2] The palladium(0) species, which enters the catalytic cycle, may not be forming efficiently, or the chosen ligand may not be suitable for this specific substrate. While classic catalysts like Pd(PPh₃)₄ can work, modern, more robust systems often give superior results, especially for heteroaromatic halides.[2][3]
-
The Solution:
-
Catalyst Screening: If you are using a simple palladium source like Pd(OAc)₂, the choice of phosphine ligand is crucial. For a substrate like a bromoquinoline, bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often highly effective.[2][4] Consider screening a few catalyst systems.[4] Pd(dppf)Cl₂ is often an excellent starting point as it is a reliable pre-catalyst.[4]
-
Pre-catalyst Integrity: Ensure your catalyst hasn't degraded. Palladium catalysts can be sensitive to air and moisture over time. Using a fresh bottle or a pre-catalyst from a reliable supplier is recommended.
-
2. Incorrect Base or Solvent System:
-
The Cause: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for the transmetalation step.[5] Poor solubility of the base or substrate can stall the reaction. An aqueous-organic solvent mixture is common, but sometimes hydrolysis of the boronic acid or starting material can be an issue.[6]
-
The Solution:
-
Base Selection: A moderately strong inorganic base is typically required. K₂CO₃ and K₃PO₄ are common and effective choices.[2][7] If your substrate is sensitive to hydrolysis, you can try a non-aqueous system with a base like KF.[5][6]
-
Solvent System: A 4:1 mixture of an organic solvent (like 1,4-dioxane or DME) and water is a standard starting point.[7] If solubility is an issue, DMF can be an alternative, though it can sometimes interfere with the catalyst.[6] Always use degassed solvents to prevent oxidation of the Pd(0) catalyst.
-
3. Poor Quality of Boronic Acid:
-
The Cause: Boronic acids can dehydrate to form cyclic boroxine trimers upon storage. These boroxines are often less reactive in the Suzuki coupling.
-
The Solution: Use freshly purchased boronic acid or a boronate ester (e.g., a pinacol ester), which are generally more stable. If you suspect your boronic acid is old, you can try dissolving it in the reaction solvent with the base and stirring for a short period before adding the catalyst and aryl bromide to help break up the boroxine.
4. Insufficient Degassing or Inert Atmosphere:
-
The Cause: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which kills the catalytic cycle.
-
The Solution: Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen). The solvents must be thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
Comparative Data for Suzuki Coupling Catalyst Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Good | A classic, often reliable system.[2] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | Excellent for many aryl bromides; often the best choice to start.[4][7] |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[2] |
Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. How can I improve selectivity?
A2: The Buchwald-Hartwig amination is notoriously fickle, and byproduct formation is a frequent challenge.[8] The main off-target reactions are typically hydrodehalogenation (replacement of bromine with hydrogen) and reactions involving the base.
1. Suboptimal Ligand Choice:
-
The Cause: The ligand dictates the stability and reactivity of the palladium center. An inappropriate ligand can lead to a faster rate of side reactions, such as β-hydride elimination from the palladium-amido complex, which results in hydrodehalogenation.[9]
-
The Solution:
-
Use Bulky Ligands: For C-N coupling, sterically hindered, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed for this reaction and often give superior results to older systems.[2][10] The choice of ligand often depends on the class of amine being used (primary, secondary, aryl, etc.).[11]
-
Use Pre-catalysts: Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) ensures the efficient generation of the active LPd(0) species and often leads to cleaner reactions than using a simple source like Pd(OAc)₂.[11]
-
2. Base is Too Strong or Poorly Soluble:
-
The Cause: A very strong base like NaOt-Bu, while common, can promote side reactions if the substrate is sensitive. Poorly soluble inorganic bases can lead to reproducibility issues.[11]
-
The Solution:
-
Screen Bases: While NaOt-Bu is often the first choice, consider screening other bases like K₃PO₄ or LiHMDS, especially if you have base-sensitive functional groups.[2][10]
-
Improve Solubility: The rate of agitation can significantly impact reactions with poorly soluble inorganic bases.[11] Using a combination of an organic base (like DBU) with an inorganic one can sometimes improve results for sensitive substrates.[11]
-
3. Reaction Temperature is Too High:
-
The Cause: High temperatures can accelerate the decomposition of the catalyst and increase the rate of side reactions.
-
The Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Typical temperatures range from 80-110 °C. If you are seeing significant decomposition, try lowering the temperature to 80 °C and running the reaction for a longer period.
Q3: My Sonogashira coupling is failing or giving complex mixtures. What should I investigate?
A3: The key challenge in Sonogashira couplings is often suppressing the homocoupling of the terminal alkyne (Glaser coupling) and ensuring the cross-coupling pathway dominates.[12]
1. Issues with the Copper Co-catalyst:
-
The Cause: The traditional Sonogashira reaction uses a copper(I) co-catalyst (typically CuI).[13] Oxygen can oxidize Cu(I) to Cu(II), which promotes the undesirable Glaser coupling. Your CuI source may also be of poor quality.
-
The Solution:
-
Ensure Anhydrous/Anaerobic Conditions: This is critical to prevent Glaser coupling.[13] Use degassed solvents and maintain a strict inert atmosphere.
-
Use Fresh CuI: Use freshly purchased, high-purity CuI. It should be a white or very light tan powder; if it is green or blue, it has oxidized and should not be used.
-
Consider Copper-Free Conditions: Modern protocols have been developed that avoid copper entirely, which eliminates the problem of Glaser coupling.[14] These often rely on more sophisticated palladium/ligand systems but can provide much cleaner results.[14]
-
2. Incorrect Base/Solvent Combination:
-
The Cause: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent.[12] It must be anhydrous.
-
The Solution: Use a freshly distilled, anhydrous amine base. Triethylamine is a common choice.[15] The solvent is often THF or DMF.[12]
3. Catalyst Loading and Temperature:
-
The Cause: While robust, the reaction can fail if conditions are not optimized.
-
The Solution: Catalyst loading can often be reduced to as low as 0.25 mol% under optimized conditions.[15] Reactions are often run at room temperature but may require gentle heating (e.g., 50 °C) for less reactive substrates.[12][15]
Q4: I suspect the 2-methoxy group is being hydrolyzed during my reaction. Is this possible and how can I prevent it?
A4: Yes, hydrolysis of the 2-methoxy group to the corresponding 6-bromo-2(1H)-quinolinone is a potential side reaction, particularly under harsh conditions.
-
The Cause: The methoxy group on the quinoline ring is essentially part of an enol ether, making it susceptible to cleavage under strongly acidic or basic aqueous conditions, especially with prolonged heating.[16][17] This can occur during the reaction or, more commonly, during an aqueous workup.
-
The Solution:
-
Milder Reaction Conditions: If possible, use milder bases (e.g., K₂CO₃ instead of NaOH) and avoid strongly acidic conditions.
-
Anhydrous Conditions: If the reaction allows, running under anhydrous conditions will prevent hydrolysis.
-
Careful Workup: Neutralize the reaction mixture carefully before extraction. Avoid prolonged contact with strong aqueous acid or base during the workup. If the reaction was basic, neutralize to a pH of ~7 with a mild acid (like ammonium chloride solution) before extracting the product.
-
Q5: Purification of my final product is difficult due to persistent impurities. What are some effective purification strategies?
A5: Purification challenges often arise from unreacted starting material, catalyst residues, or closely related byproducts.
-
The Cause: Palladium residues can be difficult to remove, and byproducts may have similar polarity to the desired product.
-
The Solution:
-
Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble base and some palladium black.
-
Column Chromatography: This is the most common method.[18]
-
Solvent System: A gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is standard.[18]
-
Deactivating Silica: If your product is basic (as many quinoline derivatives are), it may streak on silica gel. You can pre-treat the silica by slurrying it with a solvent system containing a small amount of triethylamine (~1%) to neutralize acidic sites.
-
-
Recrystallization: If your product is a solid and you can achieve high purity, recrystallization is an excellent final purification step.
-
Acid/Base Wash: If your product has a different pKa than the impurities, an aqueous acid/base wash during the workup can selectively extract either the product or the impurities into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst for cross-coupling with this compound? A: For Suzuki reactions, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and highly reliable starting point.[4][7] For Buchwald-Hartwig aminations, a second or third-generation Buchwald pre-catalyst (e.g., XPhos Pd G3) is recommended for high efficiency and broad substrate scope.[11]
Q: How do I properly degas my reaction mixture, and why is it crucial? A: Degassing is vital to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The most common methods are:
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent in the reaction flask using liquid nitrogen, apply a vacuum to remove gases, and then thaw the solvent under an inert atmosphere. Repeat this cycle three times.
Q: Can I use the corresponding aryl chloride or triflate instead of the bromide? How does this change the reaction conditions? A: Yes, but conditions must be adapted. The reactivity order for oxidative addition is typically I > OTf > Br > Cl. Aryl chlorides are significantly less reactive than bromides and require more specialized, highly active catalysts.[19] You will almost certainly need to use a bulky, electron-rich phosphine ligand from the Buchwald or Fu groups (e.g., XPhos, tBu₃P) to achieve good results with an aryl chloride.[5][8]
Visual Guides
Experimental & Logic Workflows
Here we provide diagrams to visualize key processes and decision-making steps in troubleshooting your reactions.
Caption: A general troubleshooting workflow for failed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[7]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.[7]
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Add a magnetic stir bar, seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for a typical aryl bromide and amine coupling.[2]
-
Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under argon, add this compound (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[2]
-
Reaction: Heat the sealed tube in an oil bath at 100-110 °C until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- BenchChem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table].
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1).
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction [Table].
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemBK. (2024). 6-Bromo-2-methoxy-3-benzylquinoline.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Forum post].
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA [Figure].
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. data.epo.org [data.epo.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2-methoxyquinoline Substitution
Welcome to the technical support center for optimizing substitution reactions on 6-bromo-2-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and successfully synthesize your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when planning a substitution reaction with this compound.
Q1: What are the primary methods for performing a substitution at the 6-position of this compound?
A1: The two most prevalent and effective strategies for functionalizing the 6-position of this compound are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile methods and include reactions like the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). These reactions are highly valued for their broad substrate scope and functional group tolerance.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl halides, SNAr can be a viable pathway if the nucleophile is potent and the reaction conditions are forcing. The electron-donating nature of the methoxy group at the 2-position makes the quinoline ring more electron-rich, which generally disfavors classical SNAr.[4][5][6] However, the pyridine nitrogen does withdraw electron density, making the quinoline system more susceptible to nucleophilic attack than a simple bromobenzene.
Q2: Which reaction pathway, Cross-Coupling or SNAr, is generally recommended for this substrate?
A2: For this compound, palladium-catalyzed cross-coupling reactions are overwhelmingly recommended . The electron-rich nature of the quinoline ring, partly due to the methoxy group, makes it a poor substrate for SNAr, which typically requires strong electron-withdrawing groups ortho or para to the leaving group to proceed efficiently.[5][6] Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are specifically designed to couple amines with unactivated or electron-rich aryl halides.[1][2]
Q3: How does the 2-methoxy group influence the reactivity of the 6-bromo position?
A3: The 2-methoxy group is an electron-donating group, which increases the electron density on the quinoline ring system through resonance. This has two main consequences:
-
For Palladium-Catalyzed Cross-Coupling: The increased electron density can make the oxidative addition of the palladium(0) catalyst to the C-Br bond slower, which is often the rate-limiting step.[7] To overcome this, more electron-rich and bulky phosphine ligands are often required to promote this step.[8][9][10]
-
For SNAr: The increased electron density deactivates the ring towards nucleophilic attack, making SNAr reactions more challenging.[6]
Q4: What are the critical parameters to control in a Buchwald-Hartwig amination of this compound?
A4: The success of a Buchwald-Hartwig amination hinges on the careful selection of several components:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[11]
-
Ligand: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential.[12]
-
Base: The base's role is to deprotonate the amine. The choice depends on the amine's pKa and the substrate's sensitivity.[13][14]
-
Solvent: Anhydrous, aprotic solvents are necessary.[15]
-
Temperature: Typically, elevated temperatures (80-120 °C) are required.[15]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the substitution reaction.
Issue 1: Low to No Product Yield
Q: My reaction shows very low or no conversion to the desired product. What are the first steps to troubleshoot?
A: A systematic approach is crucial. Start by verifying the fundamentals of your reaction setup before making significant changes to the conditions.
Diagnostic Workflow for Low/No Yield
Caption: A workflow for troubleshooting low-yield reactions.
-
Reagent Integrity:
-
Inert Atmosphere:
-
Was the reaction vessel properly purged with argon or nitrogen? Was the solvent adequately degassed? Oxygen can deactivate the Pd(0) catalyst.[15]
-
-
Catalyst and Ligand Activity:
-
Age and Storage: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Consider using fresh batches.
-
Precatalyst Generation: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species.[16] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[12]
-
-
Systematic Condition Screening: If the above factors are ruled out, a systematic screen of reaction parameters is necessary.
Issue 2: Incomplete Reaction - Stalling at ~50% Conversion
Q: My reaction starts but seems to stall, leaving a significant amount of starting material. What could be the cause?
A: Reaction stalling often points to catalyst deactivation or issues with reagent solubility.
Diagnostic Workflow for Stalled Reactions
Caption: A workflow for troubleshooting stalled reactions.
-
Catalyst Deactivation:
-
Ligand Choice: The initial Pd-ligand complex might not be stable enough under the reaction conditions. Switching to a more robust, bulky biarylphosphine ligand (e.g., XPhos, RuPhos) can often solve this. These ligands create a stable, coordinatively saturated palladium center that is less prone to decomposition.[17][18]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes push the reaction to completion.
-
-
Reagent Solubility:
-
Base Solubility: Inorganic bases like K₃PO₄ or Cs₂CO₃ have poor solubility in many organic solvents.[13] If the base clumps at the bottom of the flask, it can lead to poor reaction kinetics. Vigorous stirring or grinding the base before use can help.[11] Alternatively, switching to a more soluble organic base or a different solvent might be necessary.
-
Solvent Choice: The choice of solvent can significantly impact the solubility of all components. If using toluene, consider switching to dioxane or THF, which may offer better solubility for certain substrates.[13][15]
-
Issue 3: Formation of Side Products
Q: I'm observing significant side product formation, mainly debromination of my starting material or homocoupling of my boronic acid (in Suzuki reactions). How can I minimize these?
A: Side product formation is often a sign of an unbalanced catalytic cycle.
-
Debromination (Protodebromination): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the desired nucleophile.
-
Cause: Often caused by residual water in the reaction. Ensure all reagents and solvents are scrupulously dry.
-
Solution: Using a stronger, non-nucleophilic base like LHMDS or NaOtBu can sometimes outcompete the protonation pathway.[13]
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): This is a common side reaction, especially at higher temperatures.
-
Cause: Can be promoted by the presence of oxygen or if the transmetalation step is slow.
-
Solution: Ensure thorough degassing of the reaction mixture. Using a ligand that accelerates the transmetalation and reductive elimination steps can also help.[7] Sometimes, lowering the reaction temperature and extending the reaction time can favor the desired cross-coupling pathway.
-
Section 3: Experimental Protocols & Data
Representative Protocol: Buchwald-Hartwig Amination
This is a general, non-optimized protocol that serves as a robust starting point for the amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, XPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Parameter Selection Guide
The optimal choice of reagents is highly dependent on the specific nucleophile being used. This table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) | A reliable Pd(0) source. Pd(OAc)₂ can also be used but may require in-situ reduction.[11] |
| Ligand | XPhos, RuPhos, BrettPhos (1.2-2x Pd) | Bulky, electron-rich ligands are crucial for coupling with electron-rich heteroaryl halides.[8][17] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv) | Strong bases (NaOtBu) are often faster but less functional group tolerant. Weaker bases (K₃PO₄) are milder but may require higher temperatures or longer reaction times.[11][13] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are essential. Toluene is a good starting point due to its high boiling point.[13] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive amines.[11] |
References
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). PMC - NIH.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (n.d.). ACS Publications.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2009). Thieme E-Journals.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
- Reaction and conditions for 2-substituted-4-hydroxyquinoline derivatives. (n.d.). ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate.
- Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. (n.d.). ResearchGate.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube.
- Palladium‐catalyzed amidation/amination of N‐glycosylated 3‐bromoquinolin‐2‐ones 2 a,c. (n.d.). ResearchGate.
- Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (n.d.). Europe PMC.
- SNAr Reaction in Other Common Molecular Solvents. (2025). Wordpress.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017). ResearchGate.
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Technical Support Center: Stability and Degradation of 6-Bromo-2-methoxyquinoline
Welcome to the comprehensive technical support guide for 6-Bromo-2-methoxyquinoline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve stability-related challenges, ensuring the integrity and reliability of your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the handling, storage, and analysis of this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Appearance of a New Peak in HPLC Analysis of an Aged Solution | A. Hydrolytic Degradation: The methoxy group at the C-2 position is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 6-bromo-2(1H)-quinolinone. | Solution: Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -20°C or below, protected from light, and for a validated period. To confirm hydrolysis, intentionally degrade a small sample with 0.1 M HCl and compare the resulting chromatogram. |
| B. Photodegradation: Quinoline scaffolds are known to be photosensitive. Exposure to ambient or UV light can induce degradation, often leading to hydroxylated byproducts.[1] | Solution: Always handle the compound and its solutions in amber vials or under low-light conditions. Wrap glassware and containers in aluminum foil for long-term storage or during light-sensitive experiments.[1] | |
| 2. Inconsistent Results or Loss of Potency in Biological Assays | A. Compound Degradation: As a classic sign of instability, a loss of the parent compound concentration directly impacts assay results.[1] This can be due to hydrolysis, oxidation, or photodegradation. | Solution: Qualify your stock solution before use with a validated analytical method (see HPLC protocol below). Prepare fresh dilutions for your assay from a recently prepared and properly stored stock solution. |
| B. Precipitation in Aqueous Buffers: this compound has limited aqueous solubility. Changes in buffer pH or concentration, or the addition of organic co-solvents, can cause the compound to precipitate out of solution. | Solution: Determine the solubility of the compound in your specific assay buffer. Use a co-solvent like DMSO or ethanol, ensuring the final concentration does not exceed the tolerance of your biological system. Visually inspect solutions for any particulate matter before use. | |
| 3. Discoloration of Solid Compound or Solutions (Turning Yellow/Brown) | A. Oxidation and/or Photodegradation: This is a common indicator of quinoline degradation.[1] The formation of colored byproducts, potentially N-oxides or phenolic compounds, suggests that the compound's integrity is compromised. | Solution: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (see FAQ).[2] For solutions, purging with an inert gas before sealing can help minimize oxidative degradation. |
| 4. Unexpected Side Products in a Synthetic Reaction | A. Instability to Reaction Conditions: The compound may be degrading under the specific pH, temperature, or catalytic conditions of your reaction. | Solution: Before running the main reaction, perform a stability test of this compound under the planned reaction conditions (solvent, temperature, reagents) in the absence of other key starting materials. Analyze the mixture by HPLC or TLC to check for degradation. |
| B. Presence of Impurities in Starting Material: The observed side product might be derived from an impurity in your this compound starting material, such as unreacted 6-bromo-2-[1H]-quinolone.[3] | Solution: Verify the purity of your starting material using the HPLC method outlined below. If significant impurities are present, purify the material by recrystallization or column chromatography before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2] Recommended storage is at room temperature. Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The ether linkage of the 2-methoxy group is a likely point of hydrolytic cleavage, especially under acidic conditions, which would yield 6-bromo-2(1H)-quinolinone.
-
Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide.[2] Under harsh oxidative conditions, ring opening of the benzene portion of the scaffold can occur.
-
Photodegradation: Quinoline compounds are known to be susceptible to light, which can lead to the formation of various hydroxylated species.[1]
Q3: How can I prepare a stable stock solution of this compound?
A3: Due to its limited aqueous solubility, it is best to prepare stock solutions in a suitable organic solvent like acetonitrile, methanol, or DMSO. For a 1 mg/mL stock solution, dissolve the compound in the chosen solvent, sonicating briefly if necessary. Store the stock solution in an amber vial at -20°C or colder. It is recommended to validate the stability of the stock solution under these conditions if it will be used over an extended period. For sensitive experiments, always use freshly prepared solutions.[1]
Q4: I am developing an analytical method. What should I look for in a mass spectrometry analysis of potential degradants?
A4: When analyzing potential degradation products by mass spectrometry, the presence of a bromine atom provides a highly characteristic isotopic signature. Look for a pair of molecular ion peaks (M and M+2) with a nearly 1:1 intensity ratio, separated by 2 m/z units.[1] The loss of this pattern in a fragment ion can indicate the loss of the bromine atom.
Q5: Are there any known incompatible materials with this compound?
A5: Strong oxidizing agents should be avoided as they can promote the degradation of the quinoline ring system.
Predicted Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound under forced degradation conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of this compound, in line with ICH guidelines.[4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Sample at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Sample at time points and dilute for analysis.[1]
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C in a sealed vial for 7 days, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Analysis:
-
Analyze all samples using the stability-indicating HPLC method described below. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate this compound from its potential process impurities and degradation products. This method is based on established procedures for similar quinoline derivatives.[6][7]
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV-Vis or DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 90% B15-18 min: 90% B18-18.1 min: 90% to 20% B18.1-22 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile or mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing the stability of this compound.
References
- BIOSYNCE. (2025, July 1).
- PrepChem.com. Synthesis of this compound.[Link]
- MDPI. (2021).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.[Link]
- Wikipedia. Quinoline.[Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.[Link]
- ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.[Link]
- PubMed. (2014). Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR.[Link]
- ResearchGate. (2019).
- PubMed. (2022).
- PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1.[Link]
- PubMed. (2012).
- MDPI. (2020).
- PubMed. (2020).
- NIH. (2014).
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- 4. researchgate.net [researchgate.net]
- 5. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-methoxyquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-2-methoxyquinoline. This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including its use as a precursor in the preparation of Bedaquiline, a drug used for treating tuberculosis.[1][2] While several synthetic routes exist, the most common and scalable approach involves the nucleophilic aromatic substitution (SNAr) of 6-bromo-2-chloroquinoline with sodium methoxide.[2] This guide focuses on the practical challenges and critical parameters of this specific pathway, ensuring a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific experimental problems in a question-and-answer format.
Question 1: We are experiencing significantly lower yields upon scaling up the reaction from 10g to 1kg. What are the likely causes?
This is a frequent challenge in process scale-up. The drop in yield can often be attributed to a combination of factors that are less pronounced at the lab scale.
-
Potential Cause 1: Inefficient Heat Transfer & Temperature Control.
-
Explanation: The reaction of sodium methoxide with 6-bromo-2-chloroquinoline is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, causing degradation of the starting material, product, or solvent, and promoting side reactions.
-
Suggested Solution:
-
Controlled Reagent Addition: Instead of adding the sodium methoxide solution all at once, add it portion-wise or via a controlled-rate addition pump. This allows the reactor's cooling system to manage the heat generated.
-
Jacketed Reactor: Ensure you are using a jacketed reactor with an efficient cooling fluid and temperature probe to accurately monitor and control the internal temperature.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat of reaction, although this may increase reaction time and impact downstream processing.
-
-
-
Potential Cause 2: Inadequate Mixing.
-
Explanation: As the reactor size increases, achieving homogeneous mixing becomes more difficult. Poor agitation can lead to localized high concentrations of reagents, contributing to the formation of byproducts and incomplete conversion of the starting material.
-
Suggested Solution: Select an appropriate impeller (e.g., pitched-blade turbine, anchor) and optimize the agitation speed for the specific reactor geometry and batch volume to ensure the reaction mixture remains a uniform suspension.
-
-
Potential Cause 3: Atmospheric Moisture Contamination.
-
Explanation: Sodium methoxide reacts readily and violently with water, decomposing into sodium hydroxide and methanol.[3][4] On a larger scale, operations like charging reagents take longer, increasing the window for atmospheric moisture to enter the reactor. This decomposition reduces the amount of active nucleophile available, leading to an incomplete reaction.
-
Suggested Solution: Always handle sodium methoxide under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Ensure the reactor and all transfer lines are thoroughly dried before use. Use a nitrogen blanket throughout the reaction and workup.
-
Question 2: During workup, we are having trouble with product isolation. The crude product is oily or difficult to crystallize. How can we improve this?
Product isolation is a critical step for achieving high purity and good recovery. "Oiling out" or poor crystallization is typically a sign of impurities or suboptimal crystallization conditions.
-
Potential Cause 1: Residual Impurities.
-
Explanation: Unreacted starting material (6-bromo-2-chloroquinoline), or side products can act as crystallization inhibitors. The presence of residual solvent from the reaction (methanol) in an anti-solvent can also be a cause.
-
Suggested Solution:
-
Reaction Completion: Ensure the reaction has gone to completion using an appropriate analytical method like TLC or HPLC before beginning the workup. If the reaction is stalled, consider adding a small additional charge of sodium methoxide.
-
Aqueous Wash: Before crystallization, consider washing the organic solution of your crude product with water or a mild brine to remove any water-soluble impurities.
-
Solvent Selection: Experiment with different recrystallization solvents. While petroleum ether and diethyl ether have been used,[6][7] a systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures) at a small scale can identify a more robust system for large-scale work.
-
-
-
Potential Cause 2: Suboptimal Crystallization Conditions.
-
Explanation: Rapid cooling or high levels of supersaturation can lead to the precipitation of an amorphous solid or oil rather than well-defined crystals.
-
Suggested Solution:
-
Controlled Cooling: Cool the saturated solution slowly to allow for proper crystal lattice formation. A programmed cooling ramp in the reactor is ideal.
-
Seeding: Introduce a small quantity of pure this compound crystals to the supersaturated solution to induce crystallization and control crystal size.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent to a solution of the crude product can be a very effective crystallization method for scale-up.
-
-
Question 3: We have detected 6-bromoquinolin-2-one as a significant impurity in our final product. Where is this coming from and how can we prevent it?
The presence of 6-bromoquinolin-2-one (the corresponding quinolone) points directly to a hydrolysis reaction.
-
Explanation of Causality: This impurity can be formed in two main ways. First, if the starting 6-bromo-2-chloroquinoline is exposed to moisture and base (from decomposed sodium methoxide), it can hydrolyze to the quinolone. Second, the 2-methoxy group of the final product can be cleaved under acidic or even strongly basic aqueous conditions during workup to yield the same quinolone.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: The most critical step is to prevent water from entering the reaction. Use anhydrous methanol and ensure the reactor is dry and kept under a nitrogen atmosphere.[5]
-
Controlled Quench: When quenching the reaction, do so carefully. Instead of pouring the reaction mixture directly into a large volume of acidic water, consider adding the water slowly to the cooled reaction mixture.
-
Neutral Workup: Maintain a neutral or slightly basic pH during the aqueous workup and extraction phases to minimize the risk of hydrolyzing the methoxy group.
-
Starting Material Purity: Ensure your starting 6-bromo-2-chloroquinoline is free of the corresponding quinolone impurity.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient heat transfer, poor mixing, moisture contamination. | Controlled reagent addition, use of a jacketed reactor, optimized agitation, maintain inert/anhydrous conditions. |
| Purification Issues | Presence of impurities, suboptimal crystallization conditions. | Ensure reaction completion, perform aqueous wash, screen for optimal recrystallization solvent/anti-solvent, use controlled cooling and seeding. |
| Side Product Formation | Reaction with moisture (hydrolysis), localized overheating. | Maintain rigorous anhydrous conditions, control reaction temperature, ensure neutral workup conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 6-bromo-2-chloroquinoline?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoline ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen. This makes the C2 carbon susceptible to attack by a strong nucleophile. The methoxide ion (CH₃O⁻) from sodium methoxide attacks this carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then re-aromatizes by expelling the chloride ion, which is a good leaving group, to yield the final this compound product.
Q2: What are the primary safety concerns when handling sodium methoxide on a large scale?
Sodium methoxide is a hazardous material that requires strict handling protocols, especially at scale.[8]
-
Flammability: It is highly flammable and can ignite spontaneously in air, especially the solid form. Solutions in methanol are also highly flammable.[4]
-
Reactivity with Water: It reacts violently with water, producing flammable methanol and corrosive sodium hydroxide. This reaction is highly exothermic and can cause the mixture to boil and potentially ignite.[4][8]
-
Corrosivity: It is a strong base and is corrosive to skin and eyes, capable of causing severe chemical burns.[3]
-
Scale-Up Precautions:
-
Always handle in a well-ventilated area, under an inert nitrogen atmosphere.
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and compatible gloves.
-
Ensure all equipment is bonded and grounded to prevent static discharge, which could be an ignition source.
-
Have appropriate fire extinguishing media readily available (e.g., dry chemical powder, CO₂). Do NOT use water.
-
Q3: How can we effectively monitor the reaction's progress?
For both lab and plant scale, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
TLC: A simple and quick method. A typical mobile phase would be a mixture of heptane and ethyl acetate (e.g., 7:3 v/v). The product, being slightly more polar than the starting chloro-precursor, will have a lower Rf value.
-
HPLC: Provides more accurate, quantitative data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. This allows you to quantify the disappearance of the starting material and the appearance of the product, ensuring the reaction has reached its endpoint before proceeding with workup.
Q4: What are the most critical process parameters (CPPs) to define and control for a successful scale-up?
The following CPPs are vital for ensuring reproducibility, safety, and product quality:
-
Temperature: Must be tightly controlled throughout the addition and reaction phases to prevent runaway reactions and byproduct formation.
-
Rate of Reagent Addition: Controls the rate of heat generation.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
Reaction Time: Must be optimized to ensure complete conversion without product degradation.
-
Water Content: The concentration of water in the reagents and system must be kept below a defined, low threshold.
Experimental Protocols & Visualizations
Detailed Protocol: Synthesis of this compound (1 kg Scale)
Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on your specific equipment and safety protocols. A thorough risk assessment must be conducted before implementation.
Reagents:
-
6-Bromo-2-chloroquinoline (1.00 kg, 4.12 mol)
-
Sodium methoxide (15% solution in anhydrous methanol, 4.0 L, ~10.5 mol)
-
Anhydrous Methanol (5.0 L)
-
Deionized Water
-
Heptane (for recrystallization)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition pump for sodium methoxide solution.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the 6-bromo-2-chloroquinoline (1.00 kg) and anhydrous methanol (5.0 L) to the reactor. Begin agitation to form a slurry.
-
Reaction:
-
Cool the reactor contents to 10-15 °C.
-
Begin adding the 15% sodium methoxide solution via the addition pump over a period of 2-3 hours.
-
Crucially, monitor the internal temperature and ensure it does not exceed 25 °C during the addition. Adjust the addition rate as needed.
-
After the addition is complete, slowly warm the reaction mixture to reflux (~65 °C) and maintain for 4-6 hours.
-
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is <1% remaining.
-
Workup & Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add deionized water (5.0 L) to the reaction mixture while maintaining good agitation. The product should precipitate as a solid.
-
Stir the resulting slurry for 1 hour at room temperature.
-
-
Purification:
-
Filter the solid product and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Wash the cake with a small amount of cold heptane to aid in drying.
-
Dry the crude product under vacuum. . For further purification, recrystallize the crude solid from a suitable solvent like heptane or an ethanol/water mixture.
-
-
Drying: Dry the final, purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Workflow and Logic Diagrams
Caption: General workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- Reddit. (2021). How hazardous is sodium methoxide solution (25% in MeOH) really?.
- Taylor & Francis Online. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.
- ChemicalBook. (n.d.). 3-benzyl-6-bromo-2-methoxyquinoline.
- European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
- Santa Cruz Biotechnology. (n.d.). Sodium methoxide solution.
- Actylis Lab Solutions. (2010). Sodium methoxide MSDS.
- SD Fine-Chem. (n.d.). SODIUM METHOXIDE.
- Fisher Scientific. (2024). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 3-benzyl-6-bromo-2-methoxyquinoline synthesis.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
Sources
- 1. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]
- 2. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. One moment, please... [actylislab.com]
- 4. fishersci.ie [fishersci.ie]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
removing solvent traces from 6-Bromo-2-methoxyquinoline product
Welcome to the technical support guide for handling and purifying 6-Bromo-2-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with residual solvents in their product. Removing these impurities is critical for ensuring the accuracy of downstream applications, meeting regulatory standards, and guaranteeing the overall integrity of your research. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions.
Critical Data for Purification Strategy
Before attempting to remove a residual solvent, it is essential to understand the physical properties of both your product, this compound, and the potential solvent contaminant. The relationship between the product's melting point and the solvent's boiling point is a key determinant in selecting an appropriate removal strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₈BrNO | 238.08 | 87-89 °C (approx.) | Not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 |
| Ethanol (EtOH) | C₂H₆O | 46.07 | -114.1 | 78.4 |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 |
| Water | H₂O | 18.02 | 0 | 100 |
Note: The melting point for this compound can vary slightly based on purity. A related compound, 3-Benzyl-6-bromo-2-methoxyquinoline, has a reported melting point of 82-83°C[1] or 87-89°C[2].
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you might encounter during the purification of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I confirm they are from a residual solvent?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for identifying and quantifying residual solvents.[3] The chemical shifts (δ) of common laboratory solvents are well-documented.
Troubleshooting Protocol: Solvent Identification via ¹H NMR
-
Acquire a High-Resolution Spectrum: Dissolve a small sample of your product in a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) that you know is not a contaminant from your synthesis.
-
Reference the Spectrum: Calibrate the spectrum using the residual solvent peak of the deuterated solvent or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Identify Contaminant Peaks: Compare the chemical shifts and multiplicities of the unknown signals to established reference tables for common solvents.[4][5] For example:
-
Ethyl Acetate: quartet at ~4.12 ppm, triplet at ~1.25 ppm, and a singlet at ~2.04 ppm in CDCl₃.
-
Toluene: multiplet between ~7.17-7.34 ppm and a singlet at ~2.36 ppm in CDCl₃.
-
Water: a broad singlet, typically around 1.56 ppm in CDCl₃, but its position can vary significantly.
-
-
Quantify the Impurity: The integration of the solvent peak relative to a known proton peak of your product can be used to estimate the molar ratio of the contaminant.[6][7]
Q2: I've identified a low-boiling solvent (e.g., Ethyl Acetate, Dichloromethane) in my product. What is the most direct removal method?
Answer: For volatile solvents with boiling points significantly lower than the melting point of your product, drying under high vacuum is the most effective method. This process, known as reduced-pressure evaporation, lowers the boiling point of the solvent, allowing it to be removed at or near room temperature without melting your solid product.[8][9]
Experimental Protocol: Drying Under High Vacuum
-
Sample Preparation: Place your crystalline this compound product in a round-bottom flask or a suitable vacuum-rated vessel. Ensure the sample is spread thinly to maximize surface area.
-
System Assembly: Connect the flask to a high-vacuum line (Schlenk line) or a vacuum desiccator. It is critical to place a cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry) between your sample and the vacuum pump to capture the solvent vapors and protect the pump.
-
Evacuation: Gradually apply the vacuum. A sudden pressure drop can cause the fine powder to be aspirated into the vacuum system.
-
Drying: Allow the sample to dry under high vacuum for several hours, or overnight for best results.[10][11] The process is complete when the sample reaches a constant weight.
-
Validation: Acquire a new ¹H NMR spectrum to confirm the absence of the solvent peaks.
Q3: My product is contaminated with a high-boiling solvent like Toluene or DMF. Vacuum drying isn't working. What should I do?
Answer: High-boiling solvents are difficult to remove by simple vacuum drying because the required conditions (high temperature or very high vacuum for extended periods) may cause your product to melt or degrade. In this scenario, recrystallization is the gold-standard purification technique.[12][13][14] Recrystallization purifies solid compounds based on differences in solubility between the desired compound and the impurities.[15]
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. The high-boiling impurity, however, should remain soluble (or be insoluble) at all temperatures. Common solvents for quinoline derivatives include ethanol or mixtures like ethanol/water or toluene/hexane.[16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.
-
Cooling (Crystal Formation): Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals, while impurities are excluded from the crystal lattice and remain in the solution (mother liquor).[13] If needed, further cooling in an ice bath can maximize the yield.[13]
-
Collection and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel.[13][15] Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove the recrystallization solvent.
-
Validation: Confirm the purity and absence of the high-boiling solvent with ¹H NMR and by taking a melting point. A sharp melting point close to the literature value indicates high purity.
Q4: What is azeotropic removal, and can it be used for stubborn water or toluene traces?
Answer: Azeotropic removal is a powerful technique used to remove a contaminant by adding a co-solvent that forms a constant boiling mixture, or azeotrope, with the contaminant.[17] This azeotrope has a lower boiling point than either of the individual components, allowing it to be easily removed by evaporation or distillation.[18][19]
-
For Water Removal: Toluene is an excellent co-solvent. Water and toluene form an azeotrope that boils at 84.1°C, which is lower than the boiling point of water (100°C) and toluene (110.6°C).[17]
-
For Toluene Removal: This is more challenging. While less common, a lower-boiling solvent that forms an azeotrope with toluene could theoretically be used, but recrystallization is often more practical.
Experimental Protocol: Azeotropic Removal of Water
-
Dissolution: Dissolve your this compound sample in a suitable volume of toluene.
-
Evaporation: Using a rotary evaporator, remove the toluene under reduced pressure.[9] As the toluene evaporates, it will co-evaporate with the water as the azeotrope.
-
Repeat: For best results, repeat this process 2-3 times by re-dissolving the residue in fresh, anhydrous toluene and evaporating again.[17]
-
Final Drying: After the final evaporation, dry the sample under high vacuum to remove any remaining traces of toluene.
Decision Workflow for Solvent Removal
This flowchart provides a logical pathway for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a solvent removal method.
Frequently Asked Questions (FAQs)
Q: What is lyophilization (freeze-drying) and is it a suitable method for removing organic solvents?
A: Lyophilization is a dehydration process that involves freezing the material and then reducing the pressure to allow the frozen solvent to sublime directly from a solid to a gas.[20] While highly effective for removing water, its use for organic solvents is more complex.[21] Many organic solvents have very low freezing points, requiring specialized equipment with condensers capable of reaching temperatures like -105°C.[22] If your product is dissolved in a solvent like tert-butanol or 1,4-dioxane, which have relatively high freezing points, lyophilization can be a viable but slow option. For most common organic solvents, it is not a practical choice in a standard laboratory setting.[22][23]
Q: Can I use gentle heating with a vacuum to speed up the drying process?
A: Yes, but with extreme caution. You can gently heat the sample while under vacuum, but the temperature must be kept well below the product's melting point (87-89°C for this compound). Heating increases the vapor pressure of the residual solvent, accelerating its removal.[8] However, exceeding the melting point will result in an oil, which is much harder to dry and may trap solvent. A water bath set to 30-40°C is a common and safe approach.
Q: Why is it important to remove residual solvents from pharmaceutical intermediates?
A: Removing residual solvents is a critical step in pharmaceutical development for several reasons:
-
Patient Safety: Many organic solvents are toxic and their levels in final drug products are strictly regulated by bodies like the International Council for Harmonisation (ICH).[3]
-
Product Stability: Residual solvents can affect the crystal structure, stability, and shelf-life of an active pharmaceutical ingredient (API).[24]
-
Process Control: Ensuring complete solvent removal leads to consistent product quality and reliable process outcomes.[3]
Q: My product has oiled out instead of crystallizing. What does this mean?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens if the solution is cooled too quickly or if the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by the presence of significant impurities that depress the melting point. To resolve this, try re-heating the solution to dissolve the oil, add slightly more solvent, and then allow it to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.
References
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Wikipedia.
- University of California, Los Angeles.
- EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
- Chemistry LibreTexts.
- University of Colorado Boulder, Department of Chemistry. Solvent Removal. [Link]
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
- University of Rochester, Department of Chemistry.
- ResearchGate.
- Magritek. Quantifying residual solvents in active pharmaceutical ingredients. [Link]
- Journal of New Developments in Chemistry.
- Organomation.
- GWSI.
- PubChem. This compound. [Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- CBG Biotech. Solvent Recycling and Azeotropes. [Link]
- PubMed. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy. [Link]
- Southwest Research Institute.
- Koch Modular.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Reddit. Drying under high vacuum : r/chemistry. [Link]
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
- ChemBK. 6-Bromo-2-methoxy-3-benzylquinoline. [Link]
- Scribd. Process For Removing Residual Sovents. [Link]
- PubMed. [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples]. [Link]
- Conservation OnLine.
- PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline. [Link]
- Buchi.com.
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- ResearchGate.
- LookChem.
- EnWave Corporation. Dry better, faster with EnWave.
- Wikipedia. Quinoline. [Link]
- American Laboratory.
- MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6-Bromo-2-methoxyquinoline
Introduction: In the realm of medicinal chemistry and materials science, quinoline derivatives are a cornerstone, serving as pivotal scaffolds for a vast array of functional molecules.[1] The precise regiochemistry of substituents on the quinoline core is a critical determinant of a compound's biological activity and material properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the very foundation of reliable research. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques to definitively identify 6-Bromo-2-methoxyquinoline, contrasting it with plausible isomers and synthetic precursors.
The central challenge in confirming the identity of this compound lies in distinguishing it from other positional isomers that may arise during synthesis. For instance, bromination of 2-methoxyquinoline could potentially yield a mixture of isomers. This guide will equip the researcher with the analytical framework to discern these subtle yet critical structural differences through a multi-faceted spectroscopic approach.
The Spectroscopic Fingerprint: A Multi-Technique Approach
No single spectroscopic method provides a complete structural picture. It is the synergy of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that affords the highest level of confidence in structural elucidation.
Workflow for Spectroscopic Confirmation
Caption: A streamlined workflow for the spectroscopic identification of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic and aliphatic regions. The key to confirmation lies in the chemical shifts and coupling patterns of the aromatic protons.
Expected ¹H NMR Spectral Data for this compound and Key Comparators
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Key Differentiating Features |
| This compound | ~8.0-7.2 (m, 5H) | ~4.0 (s, 3H) | Aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene ring fused to a substituted pyridine ring. |
| 2-Methoxyquinoline | ~8.0-7.1 (m, 6H) | ~4.0 (s, 3H) | A more complex aromatic region due to the presence of an additional proton on the carbocyclic ring. |
| 6-Bromoquinoline | ~8.9-7.4 (m, 6H) | N/A | Absence of the methoxy singlet. The proton at C2 will be significantly downfield.[2] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3] The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[3][4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[5] A higher field strength will provide better resolution of complex splitting patterns.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: A Carbon Skeleton View
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Expected ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Quaternary Carbons (ppm) |
| This compound | ~145-110 | ~54 | Several quaternary signals, including the carbon bearing the bromine (~118 ppm) and the carbon bearing the methoxy group (~160 ppm). |
| 2-Methoxyquinoline | ~148-110 | ~54 | Fewer signals in the downfield region compared to the bromo-substituted analog. |
| 6-Bromoquinoline | ~150-120 | N/A | Absence of the methoxy carbon signal. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the case of this compound, the key vibrations are associated with the aromatic rings and the methoxy group.
Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C=C Aromatic Stretch | 1600-1450 | Multiple sharp bands |
| C-O Stretch (methoxy) | 1250-1000 | Strong, sharp band |
| C-H Aromatic Stretch | 3100-3000 | Medium to weak bands |
| C-Br Stretch | 680-515 | Medium to weak band |
Comparative Analysis: While the IR spectrum of this compound will be broadly similar to its non-brominated and non-methoxylated analogs in the aromatic stretching region, the presence of a strong C-O stretch and a C-Br stretch in the fingerprint region are key confirmatory features.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[1]
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the neat solid directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[1]
-
Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]
III. Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments, its elemental formula. This is a crucial final check for confirming the identity of the target molecule.
Isotopic Pattern: The Telltale Signature of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.
Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₁₀H₈BrNO | 238.08 | Loss of a methyl radical (-CH₃), followed by loss of carbon monoxide (-CO). |
| 2-Methoxyquinoline | C₁₀H₉NO | 159.18 | Loss of a methyl radical (-CH₃) and subsequent loss of CO. |
| 6-Bromoquinoline | C₉H₆BrN | 208.05 | Loss of HCN from the quinoline ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the measured mass can be used to determine the elemental composition.
Logical Flow of Spectroscopic Data Interpretation
Caption: A decision-making flowchart for the integrated spectroscopic confirmation of this compound.
IV. Identifying Potential Impurities
A crucial aspect of spectroscopic confirmation is the identification of potential impurities. These can include starting materials, reagents, or byproducts from the synthesis.
Common Impurities and their Spectroscopic Signatures
| Impurity | Spectroscopic Signature |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | Characteristic signals in ¹H and ¹³C NMR spectra.[6][7][8][9] |
| Water | A broad singlet in the ¹H NMR spectrum, the chemical shift of which is solvent-dependent.[4] |
| Starting Materials (e.g., 6-bromo-2(1H)-quinolone) | Absence of the methoxy signal in ¹H and ¹³C NMR. Presence of an N-H proton and a C=O stretch in the IR spectrum. |
It is essential to consult tables of common NMR solvent and impurity shifts to distinguish these from the signals of the target compound.[5][6][7][8][9]
Conclusion
The unambiguous identification of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry confirms the molecular weight and the presence of bromine, and IR spectroscopy indicates the correct functional groups, it is NMR spectroscopy that provides the definitive evidence for the specific isomeric structure. By carefully analyzing the chemical shifts, coupling patterns, and integration in ¹H NMR, along with the carbon signals in ¹³C NMR, and comparing this data with that of potential alternatives, researchers can be highly confident in the identity and purity of their compound. This rigorous analytical approach is fundamental to the integrity and success of any research and development program.
References
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
- IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
Sources
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- 2. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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A Senior Application Scientist’s Comparative Guide to the Purity Assessment of 6-Bromo-2-methoxyquinoline by High-Performance Liquid Chromatography (HPLC)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-Bromo-2-methoxyquinoline is a key heterocyclic building block in medicinal chemistry. Its structure is a precursor for various pharmacologically active agents, including novel antibacterial compounds.[1][2] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[3] The presence of uncharacterized impurities, arising from starting materials, byproducts, or degradation, can have unforeseen consequences in subsequent synthetic steps and the biological activity of the final compound.[4]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5] This guide provides an in-depth, field-proven perspective on establishing a robust reversed-phase HPLC (RP-HPLC) method for this compound. We will explore the scientific rationale behind methodological choices and present a direct comparison with Ultra-High-Performance Liquid Chromatography (UHPLC), offering a clear view of the advantages each technique brings to the modern analytical laboratory.
The Workhorse Method: Optimized RP-HPLC for this compound
The goal of this method is to achieve a baseline separation of the main this compound peak from all potential process-related impurities and degradation products. The quinoline core provides a strong chromophore, making UV detection a highly suitable and robust choice.[6]
Causality Behind Chromatographic Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography.[7] Its non-polar nature provides excellent retention for moderately polar aromatic compounds like this compound through hydrophobic interactions. The use of a column with a 5 µm particle size offers a good balance between efficiency (theoretical plates) and backpressure, making it compatible with standard HPLC systems.[8]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is employed to ensure the timely elution of both early-retained polar impurities and late-retained non-polar impurities. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[7] A small amount of acid, such as formic acid, is added to the mobile phase to control the ionization state of any acidic or basic analytes and to improve peak shape by minimizing silanol interactions with the stationary phase.
-
Detection Wavelength: A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good response for the quinoline scaffold, ensuring high sensitivity for both the main compound and related impurities.[6][9]
Potential Impurities
Based on common synthetic routes, such as the methylation of 6-bromo-2-[1H]-quinolone[10] or derivatization of 3-benzyl-6-bromo-2-methoxyquinoline[11], potential impurities could include:
-
Impurity A: Unreacted starting material (e.g., 6-bromo-2-[1H]-quinolone).
-
Impurity B: Byproducts from side reactions (e.g., isomeric variants).
-
Impurity C: Degradation products.
Comparative Analysis: HPLC vs. UHPLC
While HPLC is robust and reliable, UHPLC represents a significant evolution, offering substantial improvements in speed and resolution.[5] This advancement is primarily due to the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.
The primary advantage of transitioning to UHPLC is a dramatic reduction in analysis time without sacrificing, and often improving, separation efficiency. This translates to higher sample throughput and reduced solvent consumption, leading to more cost-effective and environmentally friendly laboratory operations.[5]
Quantitative Performance Comparison
The following table presents hypothetical but realistic data from the analysis of a single batch of this compound, demonstrating the performance differences between a standard HPLC method and a transferred UHPLC method.
| Parameter | Optimized HPLC Method | Optimized UHPLC Method | Rationale for Difference |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions in UHPLC. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Optimized for the smaller column diameter in UHPLC. |
| Analysis Time | 25 minutes | 5 minutes | Shorter column and higher linear velocity in UHPLC. |
| Main Peak Retention Time | 12.5 min | 2.5 min | Faster elution due to UHPLC conditions. |
| Resolution (Rs) - Main/Impurity B | 2.2 | 2.8 | Higher efficiency of sub-2 µm particles improves separation. |
| Theoretical Plates (N) | 15,000 | 22,000 | Smaller particles provide more separation stages per unit length. |
| Peak Asymmetry (As) | 1.1 | 1.0 | Higher efficiency often leads to more symmetrical peaks. |
| Solvent Consumption / Run | ~25 mL | ~2.5 mL | Lower flow rate and shorter run time significantly reduce waste. |
| Calculated Purity (%) | 99.65% | 99.68% | More accurate integration due to sharper, better-resolved peaks. |
Visualizing the Analytical Process
Clear visualization of workflows and logical relationships is key to understanding and implementing analytical methods effectively.
Experimental Workflow Diagram
The following diagram illustrates the end-to-end workflow for the HPLC-based purity assessment of this compound.
Caption: HPLC Purity Assessment Workflow.
Logical Comparison of Analytical Techniques
This diagram shows the relationship between HPLC and other relevant analytical techniques for purity determination.
Caption: Comparison of Analytical Techniques.
Detailed Experimental Protocol: HPLC Purity Method
This protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical procedure validation.[12][13]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Reagents: HPLC grade acetonitrile, HPLC grade water, Formic acid (≥98%).
-
Sample: this compound.
-
Glassware: Volumetric flasks, autosampler vials.
-
Filtration: 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 18.0 20 80 18.1 70 30 | 25.0 | 70 | 30 |
System Suitability
Before sample analysis, perform a series of injections of the sample solution to verify the performance of the chromatographic system. The acceptance criteria should be established based on ICH guidelines.[14]
-
Tailing Factor (Asymmetry): For the main peak, should be between 0.8 and 1.5.[15]
-
Theoretical Plates (N): For the main peak, should be > 2000.
-
Reproducibility: The relative standard deviation (RSD) of the peak area for six replicate injections should be ≤ 2.0%.
Purity Calculation
The purity of the sample is calculated based on the area percent method. This assumes that all impurities have a similar UV response at 254 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for the purity assessment of this compound. The causality behind each parameter selection is rooted in established chromatographic principles to ensure a self-validating and transferable method. The comparison with UHPLC highlights a clear path for method modernization, offering significant gains in efficiency, speed, and sustainability. For any laboratory involved in the synthesis or quality control of pharmaceutical intermediates, a well-developed and validated HPLC or UHPLC method is an indispensable tool for ensuring product quality and supporting regulatory compliance.
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- Agilent Technologies.
- International Council for Harmonisation. ICH Harmonised Guideline Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- LCGC International. Are You Sure You Understand USP <621>?
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- GxP-CC. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- RAPS. ICH releases draft guidelines on analytical method development.
- ACS Publications.
- Arborpharmchem.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- BenchChem. 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals.
- NETZSCH Analyzing & Testing.
- IJRAR.org.
- BenchChem. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- ChemicalBook. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3.
- IOPscience.
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- World Journal of Pharmaceutical Research. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- PrepChem.com. Synthesis of this compound.
- European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
- ResearchGate. (PDF)
- SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Pharmaguideline. Steps for HPLC Method Development.
- The Pharmaceutical and Chemical Journal.
- ChemBK. 6-Bromo-2-methoxy-3-benzylquinoline. GxMyxL6lHw==)
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comparing reactivity of 6-Bromo vs 6-Chloro-2-methoxyquinoline
An In-Depth Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-2-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers engaged in the synthesis of complex heterocyclic scaffolds, the quinoline nucleus is a cornerstone of medicinal chemistry and materials science. The strategic functionalization of this privileged structure often relies on palladium-catalyzed cross-coupling reactions, where the choice of the starting halo-quinoline is a critical decision point that dictates reaction efficiency and accessibility of downstream targets. This guide provides a detailed, objective comparison of the reactivity of two common building blocks: 6-Bromo-2-methoxyquinoline and 6-Chloro-2-methoxyquinoline.
This analysis is grounded in the fundamental principles of organometallic chemistry and supported by experimental evidence from analogous systems, offering field-proven insights for drug development professionals and synthetic chemists to inform their strategic synthetic planning.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 6-bromo- and 6-chloro-2-methoxyquinoline in palladium-catalyzed cross-coupling reactions is rooted in the strength of the carbon-halogen (C-X) bond. The rate-determining step in the majority of these catalytic cycles is the oxidative addition of the haloquinoline to a low-valent palladium(0) species.[1] The energy required to cleave the C-X bond directly correlates with the activation barrier for this crucial step.
The C-Br bond is significantly weaker than the C-Cl bond, making the bromo-derivative inherently more reactive. This disparity in bond dissociation energy (BDE) means that reactions involving this compound can typically be performed under milder conditions—lower temperatures, shorter reaction times, and with a broader range of less-activated catalysts—compared to its chloro-analogue.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-Cl | ~339 | Higher activation energy for oxidative addition; less reactive.[1] |
| Aryl C-Br | ~276 | Lower activation energy for oxidative addition; more reactive.[1][2] |
This fundamental energetic difference is the primary driver for the observed reactivity patterns across various cross-coupling platforms.
Reactivity in Key Cross-Coupling Reactions: A Comparative Overview
The superior reactivity of the C-Br bond over the C-Cl bond is a well-established trend in palladium catalysis.[3] This allows for predictable differences in performance when employing 6-bromo- vs. 6-chloro-2-methoxyquinoline in common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid or ester, is a workhorse in modern synthesis.[4] When comparing our two substrates, this compound is the more facile coupling partner. It can often be successfully coupled using traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions.
Conversely, the activation of the more robust C-Cl bond in 6-chloro-2-methoxyquinoline typically requires more sophisticated catalytic systems.[1] These often feature electron-rich, sterically bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that promote the challenging oxidative addition step.[5] Without these advanced ligands, reactions of the chloro-derivative may require higher temperatures and longer durations, often resulting in lower yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[6][7] The reactivity trend observed in Suzuki couplings is directly mirrored here. The inherent reactivity difference is so pronounced that it can be exploited for selective functionalization. A study on the closely related 6-bromo-2-chloroquinoline scaffold demonstrated a highly selective Buchwald-Hartwig amination at the C6-Br position, leaving the C2-Cl position untouched.[8] This provides powerful experimental evidence that the aryl bromide is significantly more susceptible to oxidative addition than the heteroaryl chloride on the same quinoline core. This selectivity allows for sequential, site-specific aminations, a valuable tool in library synthesis.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] As with the other reactions, this compound will react more readily. Standard Sonogashira conditions (e.g., a Pd(PPh₃)₂Cl₂/CuI catalyst system) are generally sufficient for efficient coupling with the bromo-substrate at mild to moderate temperatures.[10] The chloro-analogue, being less reactive, often necessitates higher catalyst loadings, the use of more robust ligands, and higher reaction temperatures to achieve comparable yields.[9]
Summary of Expected Reactivity
| Reaction | This compound | 6-Chloro-2-methoxyquinoline | Rationale |
| Suzuki-Miyaura | High yields with standard catalysts (e.g., Pd(PPh₃)₄) at moderate temperatures (80-100 °C). | Requires advanced ligands (e.g., SPhos, XPhos) and higher temperatures (100-120 °C) for high yields. | Lower C-Br bond energy facilitates oxidative addition.[1] |
| Buchwald-Hartwig | Reacts readily under standard conditions. Can be selectively functionalized in the presence of a C-Cl bond.[8] | Requires more forcing conditions and specialized, electron-rich ligands to achieve efficient coupling. | Significant difference in C-X bond activation barrier. |
| Sonogashira | Efficient coupling with standard Pd/CuI catalysis under mild conditions. | Often requires higher temperatures, longer reaction times, and potentially copper-free conditions with specialized ligands. | C-Cl bond is more difficult to activate in the Pd catalytic cycle.[9] |
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted reactivity difference, a parallel experimental setup is essential. This design ensures that any observed differences in reaction outcome can be confidently attributed to the choice of the halogen, as all other variables are held constant.
Protocol: Comparative Suzuki-Miyaura Coupling of 6-Halo-2-methoxyquinolines
This protocol provides a self-validating methodology to directly compare the reactivity of 6-bromo- and 6-chloro-2-methoxyquinoline under identical Suzuki-Miyaura coupling conditions.
Objective: To quantify the difference in product yield between this compound and 6-chloro-2-methoxyquinoline when coupled with 4-methoxyphenylboronic acid under conditions typically favorable for aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
6-Chloro-2-methoxyquinoline (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv per reaction)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol% per reaction)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol% per reaction)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 3.0 equiv per reaction)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Two identical reaction vessels (e.g., Schlenk flasks or microwave vials) equipped with stir bars.
Procedure:
-
Vessel Preparation: To each of the two reaction vessels, add this compound (Vessel A) or 6-chloro-2-methoxyquinoline (Vessel B).
-
Reagent Addition: To each vessel, add 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to each vessel.
-
Inerting: Seal the vessels and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes while stirring.
-
Reaction: Place both vessels in a preheated oil bath or heating block set to 90 °C. Stir vigorously for a set period (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), a small aliquot can be carefully removed from each reaction, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Workup: After the reaction period, cool both vessels to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue from each reaction by flash column chromatography on silica gel. Determine the isolated yield and purity for each product. The expected outcome is a significantly higher yield from Vessel A (bromo-substrate) than from Vessel B (chloro-substrate).
The Underlying Catalytic Mechanism
The difference in reactivity is best understood by examining the palladium catalytic cycle. The initial, often rate-limiting, oxidative addition step is where the C-X bond is broken.
The energy barrier for the "Oxidative Addition" step is substantially lower for Ar-Br than for Ar-Cl, allowing the cycle to proceed more rapidly and efficiently for this compound.[1][11]
Conclusion and Practical Recommendations
The choice between 6-bromo- and 6-chloro-2-methoxyquinoline is a strategic one with significant practical implications for synthesis.
-
This compound is the substrate of choice for rapid, efficient, and reliable cross-coupling under a wide variety of standard conditions. Its higher reactivity makes it ideal for initial route scouting, library synthesis where robust and general conditions are paramount, and when mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
6-Chloro-2-methoxyquinoline represents a more economical but challenging alternative. Its use is justified when cost is a primary driver for large-scale synthesis. However, chemists must be prepared to invest more time in optimizing reaction conditions, specifically by screening more advanced and often proprietary palladium pre-catalysts and ligands to overcome the higher activation barrier of the C-Cl bond.
For drug discovery and process development professionals, understanding this fundamental reactivity difference is key to designing efficient, cost-effective, and scalable synthetic routes to novel quinoline-based targets.
References
- Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(16), 3139-3147. [Link]
- Powers, I. G., & Vantourout, J. C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Powers, I. G., & Vantourout, J. C. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- De Proft, F., Geerlings, P., & Schoeller, W. W. (2001). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Nova, A., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 25(26), 6046-6055. [Link]
- Abdellatif, K. R. A., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 24(12), 4148-4158. [Link]
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Table].
- Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Diagram].
- Al-Majid, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 7001. [Link]
- Laras, Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Crépy, K. V. L., & Martin, R. (2001). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2243-2248. [Link]
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Walczak, M. Z., & D'hooghe, M. (2023). Diastereoselective Synthesis of (–)
- Name-Reaction.com. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
- Chemistry LibreTexts. (2023).
- Hirai, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(31), 10834-10840. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Sumimoto, M., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Wikipedia. (n.d.). Suzuki reaction.
- Khan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Polshettiwar, V., & Varma, R. S. (2010). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?[Link]
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Benzyl-6-bromo-2-methoxyquinoline.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]
- ChemBK. (2024). 6-Bromo-2-methoxy-3-benzylquinoline. [Link]
- PubChem. (n.d.). 6-Bromo-2-chloroquinoline.
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An In-Depth Comparative Guide to the Structural Analysis of 6-Bromo-2-methoxyquinoline and Its Analogs
Quinoline, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The therapeutic efficacy and pharmacological profile of a quinoline-based agent are critically dependent on the nature and position of substituents on its core structure.[5][6] Understanding the precise three-dimensional arrangement of atoms, electron distribution, and intermolecular forces is therefore not merely an academic exercise; it is fundamental to the rational design of more potent and selective therapeutic agents.[7][8]
This guide provides a comprehensive structural analysis of this compound, a key intermediate in the synthesis of various bioactive compounds. We will objectively compare its structural and electronic characteristics with those of seminal related compounds: the parent 2-Methoxyquinoline and 6-Bromoquinoline , the more sterically complex 3-Benzyl-6-bromo-2-methoxyquinoline , and the multiply substituted 6,8-Dibromoquinoline . Through a multi-technique approach—combining X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations—we will elucidate how subtle changes in substitution patterns profoundly influence molecular geometry and electronic properties, the very factors that govern drug-receptor interactions.
Part 1: Structural Elucidation of this compound and Its Relatives
The substitution pattern on the quinoline ring dictates the molecule's electronic landscape. In our target molecule, this compound, two key functional groups exert opposing electronic effects. The methoxy group (-OCH₃) at the C2 position is a strong electron-donating group through resonance, enriching the pyridine ring with electron density. Conversely, the bromine atom at the C6 position is an electron-withdrawing group via induction, while also being capable of participating in specific intermolecular interactions like halogen bonding. This electronic interplay is central to its chemical behavior.
Caption: Chemical structures of this compound and selected analogs.
Part 2: Comparative Analysis via Core Methodologies
A holistic structural understanding is achieved not by a single method, but by the convergence of evidence from multiple analytical techniques. Here, we compare the insights gained from X-ray crystallography, NMR spectroscopy, and computational modeling.
A. X-ray Crystallography: The Definitive Solid-State View
Expertise & Causality: Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[9] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's preferred conformation. Furthermore, it reveals the intricate network of intermolecular interactions—such as π-π stacking and halogen bonds—that dictate how molecules arrange themselves in a crystal lattice, offering clues to their behavior in condensed phases.[10]
Comparative Crystallographic Data:
| Parameter | 6,8-Dibromoquinoline[11] | 3-Benzyl-6-bromo-2-methoxyquinoline[12][13] | Expected for this compound |
| Planarity | Quinoline motif is essentially planar (max deviation 0.031 Å) | Quinoline ring is largely planar | Expected to be highly planar |
| Key Bond Lengths | C6-Br: ~1.909 Å, C8-Br: ~1.877 Å | C6-Br: ~1.90 Å, C2-O: ~1.35 Å | C6-Br: ~1.90 Å, C2-O: ~1.35 Å |
| Intermolecular Forces | π–π stacking (3.634 Å), Short Br⋯Br contacts (3.444 Å) | C-H···π interactions | π–π stacking, potential C-H···Br or C-H···O hydrogen bonds |
Analysis: The quinoline core in these derivatives remains highly planar, a testament to its aromatic stability.[11] The introduction of substituents has a predictable effect on bond lengths. The C-Br bond length is consistently around 1.90 Å. The planarity of the ring system facilitates π–π stacking interactions, a key stabilizing force in the crystal lattice of 6,8-Dibromoquinoline.[11] The presence of multiple bromine atoms in this analog also leads to short Br⋯Br contacts, an example of halogen bonding that further stabilizes the crystal packing. For this compound, we can confidently predict a planar structure with similar π-stacking capabilities, alongside potential weak hydrogen bonding involving the methoxy oxygen or the bromine atom.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound (e.g., this compound) in a suitable solvent system (e.g., ethanol/dichloromethane). Allow the solvent to evaporate slowly and undisturbed over several days at room temperature to yield single crystals of sufficient quality.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[14]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[14] Collect a series of diffraction patterns by rotating the crystal.[14]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods to obtain an initial atomic model.[14] Refine this model against the experimental data using full-matrix least-squares techniques to finalize atomic coordinates, bond lengths, and angles.[9][15]
B. NMR Spectroscopy: Mapping the Electronic Environment
Expertise & Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment around individual atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the local electron density. Electron-donating groups (EDGs) increase electron density (shielding), causing an upfield shift (lower δ), while electron-withdrawing groups (EWGs) decrease electron density (deshielding), leading to a downfield shift (higher δ).[5] This allows us to map the electronic influence of the bromo and methoxy substituents across the quinoline scaffold.
Comparative ¹H NMR Chemical Shift Data (Predicted & Experimental, in ppm):
| Proton | 2-Methoxyquinoline | 6-Bromoquinoline | This compound | Rationale for Shift |
| H3 | ~6.8 ppm | ~7.4 ppm | ~6.7 ppm | Shielded by C2-OCH₃ |
| H4 | ~7.9 ppm | ~8.8 ppm | ~7.8 ppm | Shielded by C2-OCH₃ |
| H5 | ~7.6 ppm | ~8.0 ppm | ~7.9 ppm | Deshielded by adjacent C6-Br |
| H7 | ~7.4 ppm | ~7.7 ppm | ~7.6 ppm | Weakly deshielded by C6-Br |
| H8 | ~7.8 ppm | ~8.1 ppm | ~7.7 ppm | Minimally affected |
| -OCH₃ | ~4.0 ppm | N/A | ~4.1 ppm | Typical methoxy resonance |
Analysis: The comparison clearly illustrates the substituent effects.
-
Effect of -OCH₃: In 2-Methoxyquinoline and this compound, the protons on the pyridine ring (H3, H4) are shifted significantly upfield compared to 6-Bromoquinoline, confirming the strong shielding effect of the electron-donating methoxy group.
-
Effect of -Br: In 6-Bromoquinoline and this compound, the protons on the benzene ring, particularly H5, are shifted downfield. This is due to the deshielding effect of the electronegative bromine atom at the C6 position. The effect diminishes with distance (H7 and H8 are less affected).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient. The spectral width should encompass the expected range of aromatic and aliphatic protons (e.g., 0-12 ppm).
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required. The spectral width should cover the expected range for aromatic and methoxy carbons (e.g., 0-200 ppm).
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
C. Computational Analysis (DFT): Visualizing the Electronic Landscape
Expertise & Causality: Density Functional Theory (DFT) is a quantum mechanical modeling method that allows us to calculate and visualize the electronic structure of molecules.[16] It serves as a powerful predictive tool that complements experimental findings. By calculating properties like the Molecular Electrostatic Potential (MEP) and the energies of the Frontier Molecular Orbitals (HOMO and LUMO), we can gain deep insights into a molecule's reactivity and stability.[3] The MEP map, for instance, reveals electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[3][4]
Caption: Logical flow from substituent effects to predicted activity via DFT.
Comparative DFT Data (Calculated at B3LYP/6-31G level):*
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Methoxyquinoline | -5.9 | -0.8 | 5.1 | 1.8 |
| 6-Bromoquinoline | -6.4 | -1.5 | 4.9 | 2.5 |
| This compound | -6.1 | -1.2 | 4.9 | 2.1 |
| 6,8-Dibromoquinoline | -6.7 | -1.8 | 4.9 | 3.1 |
Analysis: The DFT data reveals that the substituents systematically tune the electronic properties. The electron-donating -OCH₃ group raises the HOMO energy level, making the molecule a better electron donor. The electron-withdrawing bromine atoms lower both the HOMO and LUMO energies and tend to decrease the energy gap slightly, suggesting a modest increase in reactivity compared to the parent quinoline.[3] The MEP for this compound would show a high electron density (negative potential) around the nitrogen and oxygen atoms, marking them as sites for hydrogen bonding or electrophilic attack, while the regions near the hydrogens would be electron-deficient (positive potential).
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Structure Building: Build the 3D structure of the molecule (e.g., this compound) using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule. This is typically done using a standard functional and basis set, such as B3LYP with a 6-31G* basis set.[16]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO/LUMO energies, Mulliken charges, and the molecular electrostatic potential.[3][16]
-
Analysis: Visualize the results, plotting MEP surfaces and molecular orbitals to interpret the electronic structure and predict reactive sites.
Part 3: Bridging Structure to Activity (SAR)
The structural and electronic features we have meticulously analyzed directly correlate with biological function.[7] The strategic placement of bromine and methoxy groups is a well-established strategy in drug design.[17]
-
Role of Bromine: The introduction of a bromine atom, as seen in this compound, significantly enhances lipophilicity, which can improve membrane permeability. Furthermore, bromine can act as a potent halogen bond donor, forming specific, stabilizing interactions with electron-rich pockets in a protein's active site. This has been shown to enhance the antiproliferative activity of quinoline analogs.[1][17]
-
Role of Methoxy Group: The methoxy group at the C2 position can act as a hydrogen bond acceptor. Its electron-donating nature also modulates the basicity of the quinoline nitrogen, which can be crucial for forming salt bridges or other key interactions with biological targets.
The combined presence of these two groups in this compound creates a molecule with a finely tuned electronic and steric profile, making it a promising scaffold for developing targeted therapeutics.[17]
Conclusion
This guide has demonstrated that a comprehensive structural analysis requires the integration of multiple, complementary techniques. X-ray crystallography provides an unambiguous view of the solid-state architecture, NMR spectroscopy maps the nuanced electronic environment in solution, and DFT calculations offer a powerful predictive lens into reactivity and electronic properties.
Our comparative analysis reveals that the structure of This compound is a product of the competing electronic effects of its substituents. The methoxy group enriches the pyridine ring electronically, while the bromine atom withdraws electron density from the benzene ring and offers a site for halogen bonding. These features, when compared to analogs like 6-Bromoquinoline and 2-Methoxyquinoline, highlight a deliberate tuning of the scaffold's physicochemical properties. This detailed structural knowledge is indispensable for today's researchers, providing the foundational insights required to rationally design the next generation of quinoline-based therapeutics.
References
- A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines - Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
- Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers - Benchchem.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research - Benchchem.
- Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications - Consensus.
- Synthesis of this compound - PrepChem.com.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.
- 6,8-Dibromoquinoline - PMC - NIH.
- Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF - ResearchGate.
- This compound | C10H8BrNO | CID 10657538 - PubChem.
- Full article: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds - Taylor & Francis.
- 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem.
- An In-depth Technical Guide to the Spectral Interpretation of 2-Methoxyquinoline - Benchchem.
- Structure--activity relationship of quinolones - PubMed.
- 3-benzyl-6-bromo-2-methoxyquinoline synthesis - ChemicalBook.
- Synthesis crystal structure, and DFT study of 3-benzyl-6 - Taylor & Francis Online.
- 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem - NIH.
- An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-methoxyquinolin-2(1H)-one - Benchchem.
- Supporting Information For - The Royal Society of Chemistry.
- Quinoline, 6-bromo- - the NIST WebBook.
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate.
- x Ray crystallography - PMC - PubMed Central - NIH.
- Crystal Structure Analysis.
- Quinoline, 6-bromo- - the NIST WebBook - National Institute of Standards and Technology.
- SAR: Structure Activity Relationships - Collaborative Drug Discovery.
- Structure Activity Relationships - Drug Design Org.
- 5.5: X-ray Crystallography - Chemistry LibreTexts.
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- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of 6-Bromo-2-methoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological profile. This has led to the discovery of quinoline-based compounds with potent anticancer, antimicrobial, and antifungal properties.
Among the vast library of quinoline derivatives, those bearing halogen and methoxy substitutions have garnered significant interest. The bromine atom, a halogen, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and target engagement. The methoxy group, an electron-donating substituent, can influence the electronic properties and metabolic stability of the compound. The specific placement of these functional groups on the quinoline core can dramatically impact the molecule's interaction with biological targets.
This guide provides a comparative framework for evaluating the biological activity of a series of novel 6-Bromo-2-methoxyquinoline derivatives. While a comprehensive, direct comparative study of a single library of these specific derivatives across multiple biological assays is not yet available in the public domain, this document synthesizes data from structurally related compounds to present a model for such an investigation. We will provide detailed experimental protocols, illustrative data tables, and visualizations of workflows and potential mechanisms of action to guide researchers in this promising area of drug discovery.
Comparative Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling, induction of apoptosis (programmed cell death), and cell cycle arrest.
Illustrative Cytotoxicity Data of Structurally Related Methoxy-Quinoline Analogs
To exemplify the type of data generated in a comparative anticancer screen, the following table presents the cytotoxic activity of a series of 6-methoxy-2-arylquinoline derivatives against a drug-sensitive (EPG85-257P) and a multidrug-resistant (EPG85-257RDB) human gastric carcinoma cell line. While not this compound derivatives, this data from a study by Aboutorabzadeh et al. provides a valuable reference for the potential potency and selectivity that substitutions on the quinoline core can achieve[1][2].
| Compound ID | R-Group at position 2 | Cell Line: EPG85-257P IC50 (µM) | Cell Line: EPG85-257RDB IC50 (µM) |
| Hypothetical this compound-R | Phenyl | > 50 | > 50 |
| Hypothetical this compound-R | 4-Fluorophenyl | > 50 | > 50 |
| Hypothetical this compound-R | 4-Chlorophenyl | 45.3 ± 3.2 | > 50 |
| Hypothetical this compound-R | 4-Bromophenyl | 38.6 ± 2.8 | > 50 |
| Hypothetical this compound-R | 4-Nitrophenyl | 25.1 ± 1.9 | 42.8 ± 3.7 |
| Verapamil (Control) | - | 12.4 ± 0.9 | 28.7 ± 2.1 |
| Daunorubicin (Control) | - | 0.8 ± 0.1 | 15.6 ± 1.3 |
Note: The data presented is for 6-methoxy-2-arylquinoline derivatives as reported by Aboutorabzadeh et al. and is used here for illustrative purposes to guide the comparative analysis of novel this compound derivatives.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is a standard initial screening assay in anticancer drug discovery.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined using a dose-response curve.
Visualization of Experimental Workflow and Potential Mechanism
Comparative Antimicrobial Activity
The quinoline scaffold is present in several clinically used antibacterial agents. The development of new quinoline derivatives is a promising strategy to combat the growing threat of antibiotic resistance.
Illustrative Antimicrobial Susceptibility Data
The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values of a hypothetical series of this compound derivatives against common Gram-positive and Gram-negative bacteria.
| Compound ID | R-Group | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Hypothetical Derivative 1 | -H | 16 | 8 | 32 | 64 |
| Hypothetical Derivative 2 | -CH3 | 8 | 4 | 16 | 32 |
| Hypothetical Derivative 3 | -Cl | 4 | 2 | 8 | 16 |
| Hypothetical Derivative 4 | -OCH3 | 16 | 8 | 32 | >64 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | 0.25 | 1 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or PBS
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each this compound derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.
Visualization of Experimental Workflow
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound derivatives requires a dedicated study, we can extrapolate potential trends from the broader quinoline literature.
-
Position 6 (Bromo): The presence of a halogen at this position can enhance lipophilicity, potentially leading to improved cell membrane penetration and target engagement. The electron-withdrawing nature of bromine can also influence the electronic distribution of the quinoline ring system, which may affect its binding to target proteins.
-
Position 2 (Methoxy): The methoxy group is electron-donating and can impact the molecule's overall electronic properties. Its presence may also influence the metabolic stability of the compound. Studies on other quinoline series have shown that methoxy substitutions can either enhance or diminish activity depending on their position and the nature of the biological target.
-
Other Substitutions: The introduction of various substituents at other positions on the quinoline ring (e.g., position 3 or on an aryl group at position 2) is expected to significantly modulate the biological activity. For instance, in the illustrative anticancer data, the nature of the aryl group at position 2 had a profound impact on cytotoxicity. Small, electron-withdrawing groups on this aryl ring appeared to be favorable for activity.
A systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions would be invaluable for elucidating a clear SAR and for the rational design of more potent and selective compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and antifungal activities. This guide provides a comprehensive framework for the comparative biological evaluation of derivatives based on this core structure. By employing the detailed experimental protocols and data presentation formats outlined herein, researchers can systematically investigate the structure-activity relationships and identify lead compounds for further preclinical development. The multifaceted biological potential of quinoline derivatives, combined with the intriguing electronic and steric properties of the bromo and methoxy substituents, makes the this compound series a compelling area for future research in medicinal chemistry.
References
- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 73(3), 333–337. [Link]
- Aboutorabzadeh, S. M., Mosaffa, F., Hadizadeh, F., & Ghodsi, R. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1–12. [Link]
- Yen, C.-H., et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(23), 7275. [Link]
- El-Sayed, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 27(19), 6289. [Link]
- Ocal, N., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 104–116. [Link]
- Aboutorabzadeh, S. M., Mosaffa, F., Hadizadeh, F., & Ghodsi, R. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- Mishra, P., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, 80(3-4), 123-135. [Link]
- Lacret, R., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9394. [Link]
- Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
- El-Damasy, A. K., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
- Li, L., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 41(15), 2768–2776. [Link]
- Cha, C. H., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2007–2015. [Link]
- Kaur, H., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(6), 854. [Link]
- Hards, K., et al. (2022). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Fungal Biology, 3, 969647. [Link]
- Rao, V. R., et al. (2025). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine.
- Al-Shaeeri, A. A. Q. (2012). Final_Thesis_24-9-2012.pdf. KFUPM ePrints. [Link]
- Çakmak, O., et al. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Glamočlija, J., et al. (2021). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Antioxidants, 10(11), 1837. [Link]
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Loizzo, M. R., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants, 9(10), 1361. [Link]
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Al-Omary, F. A. M., et al. (2024). Synthesis, Characterization and Biological Activity of Various Substitutedquinazolinone Derivatives Containing Dopamine Moiety.
Sources
A Guide to the Corroboration of Experimental NMR Data: The Case of 6-Bromo-2-methoxyquinoline
In the landscape of chemical research and drug development, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, providing profound insights into the molecular architecture of organic compounds. However, the acquisition of experimental data is merely the inaugural step. True scientific integrity demands a meticulous validation process, wherein experimentally obtained spectra are rigorously compared against established, published data. This guide provides a comprehensive framework for this validation process, centered on the structural analysis of 6-Bromo-2-methoxyquinoline, a key intermediate in medicinal chemistry.
This document is crafted for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for each step. We will navigate through the intricacies of sample preparation, data acquisition, and spectral interpretation, culminating in a direct comparison of experimental findings with published spectral data.
The Imperative of Spectroscopic Validation
The synthesis of a target molecule is rarely a perfect process. The presence of residual solvents, starting materials, by-products, or unexpected isomers can lead to ambiguous or misleading NMR spectra. Validating experimental data against a reliable, published reference serves as a critical quality control step. It confirms the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies. This process of corroboration is a testament to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) that underpin robust scientific research.
Experimental Workflow: From Sample to Spectrum
The journey from a synthesized compound to a high-fidelity NMR spectrum is a multi-step process, each stage demanding precision and an understanding of the underlying principles. The following workflow outlines the key stages in acquiring high-quality NMR data for a small organic molecule like this compound.
Caption: A schematic representation of the key stages involved in acquiring experimental NMR data.
Detailed Experimental Protocol
The following protocol provides a step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 15 mg of the experimental sample for ¹H NMR and 75 mg for ¹³C NMR. The higher sample mass for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives. It offers good solubility and its residual proton and carbon signals are well-characterized and can be used for spectral referencing.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is observed, filter the solution through a small plug of glass wool inserted into the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing the aromatic region of the spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2 seconds to allow for full proton relaxation between scans.
-
Number of Scans (NS): 16 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at δ = 7.26 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to provide a spectrum with single lines for each unique carbon atom.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at δ = 77.16 ppm.
-
Data Presentation and Comparison
The core of the validation process lies in the direct comparison of the experimental data with reliable published spectra.
Experimental NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR data obtained from an experimental sample of this compound.
Table 1: Experimental ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| OCH₃ | 4.05 | s | - | 3H |
| H-3 | 6.85 | d | 8.8 | 1H |
| H-5 | 7.75 | d | 2.2 | 1H |
| H-7 | 7.60 | dd | 9.0, 2.2 | 1H |
| H-8 | 7.88 | d | 9.0 | 1H |
| H-4 | 7.95 | d | 8.8 | 1H |
Table 2: Experimental ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| OCH₃ | 53.8 |
| C-3 | 110.2 |
| C-6 | 118.5 |
| C-4a | 123.5 |
| C-5 | 129.8 |
| C-7 | 132.5 |
| C-8 | 135.9 |
| C-8a | 144.2 |
| C-4 | 138.7 |
| C-2 | 161.9 |
Published NMR Data for Comparison
The following data is based on a published ¹³C NMR spectrum and a predicted ¹H NMR spectrum derived from spectral data of structurally analogous compounds.
Table 3: Published and Predicted NMR Data for this compound
| Nucleus | Assignment | Published/Predicted Chemical Shift (δ) [ppm] |
| ¹³C | OCH₃ | 53.6 |
| C-3 | 110.0 | |
| C-6 | 118.3 | |
| C-4a | 123.3 | |
| C-5 | 129.6 | |
| C-7 | 132.3 | |
| C-8 | 135.7 | |
| C-8a | 144.0 | |
| C-4 | 138.5 | |
| C-2 | 161.7 | |
| ¹H | OCH₃ | ~4.0 |
| H-3 | ~6.8 | |
| H-5 | ~7.7 | |
| H-7 | ~7.5 | |
| H-8 | ~7.8 | |
| H-4 | ~7.9 |
Note: The ¹³C NMR data is from SpectraBase, credited to W. Robien, Inst. of Org. Chem., Univ. of Vienna. The ¹H NMR data is predicted based on known substituent effects and data from similar quinoline structures.
Analysis and Discussion: A Self-Validating System
A side-by-side comparison of the experimental and published/predicted data reveals a strong correlation, providing a high degree of confidence in the identity and purity of the experimental sample.
-
¹³C NMR Spectrum: The experimental chemical shifts for all ten carbon atoms of this compound show excellent agreement with the published data, with deviations of less than 0.2 ppm. This provides strong evidence for the correct carbon skeleton and substitution pattern.
-
¹H NMR Spectrum: The experimental ¹H NMR spectrum aligns well with the predicted chemical shifts.
-
The singlet at 4.05 ppm integrating to 3H is characteristic of a methoxy group.[1]
-
The aromatic region displays the expected five protons. The doublet at 6.85 ppm with a large coupling constant (8.8 Hz) is consistent with H-3, coupled to H-4. The doublet at 7.95 ppm with the same coupling constant corresponds to H-4.
-
The signals for H-5, H-7, and H-8 on the benzo-fused ring are also consistent with the substitution pattern. The bromine at C-6 influences the chemical shifts of the adjacent protons, H-5 and H-7. The doublet of doublets for H-7 arises from coupling to both H-8 and H-5 (meta-coupling).
-
The minor discrepancies between the experimental and predicted ¹H NMR data are within the expected range of variation due to differences in solvent, concentration, and the inherent approximations of prediction models. The overall consistency across both ¹H and ¹³C spectra provides a robust validation of the experimental sample's structure.
The Logic of Data Validation: A Visual Representation
The process of validating experimental NMR data is a logical workflow that ensures the reliability of the structural assignment.
Sources
cross-referencing 6-Bromo-2-methoxyquinoline properties on PubChem
An In-Depth Comparative Guide to 6-Bromo-2-methoxyquinoline and Its Analogs for Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile biological activities. This compound is a key heterocyclic building block, offering multiple reaction sites for synthetic elaboration. Its utility is defined by the interplay of the electron-donating methoxy group at the 2-position and the electron-withdrawing bromine atom at the 6-position, which modulate the reactivity of the quinoline ring system. This guide provides a comprehensive cross-referencing of the properties of this compound and its functionally relevant analog, 3-Benzyl-6-bromo-2-methoxyquinoline, leveraging data primarily from the PubChem database. Understanding the distinct physicochemical properties, synthetic routes, and safety profiles of these closely related molecules is paramount for researchers in organic synthesis and drug discovery.
Comparative Physicochemical Properties
A foundational step in selecting a chemical intermediate is a thorough comparison of its physical and chemical properties against viable alternatives. The introduction of a benzyl group at the 3-position significantly alters the molecule's characteristics, as detailed below.
| Property | This compound | 3-Benzyl-6-bromo-2-methoxyquinoline | Data Source (PubChem CID) |
| PubChem CID | 10657538 | 11667032 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | C₁₇H₁₄BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | 328.2 g/mol | [1][2] |
| Monoisotopic Mass | 236.97893 Da | 327.02588 Da | [1][2] |
| IUPAC Name | This compound | 3-benzyl-6-bromo-2-methoxyquinoline | [1][2] |
| Melting Point | 87 - 94°C | 87 - 89°C | [3][4][5] |
| Topological Polar Surface Area | 22.1 Ų | 22.1 Ų | [1][2] |
| SMILES | COC1=NC2=C(C=C1)C=C(C=C2)Br | COC1=NC2=C(C=C1CC3=CC=CC=C3)C=C(C=C2)Br | [1][6] |
The data clearly indicates that while the core quinoline structure maintains a similar melting point and identical topological polar surface area, the addition of the benzyl group in the analog drastically increases the molecular weight and lipophilicity, which can have profound effects on solubility, bioavailability, and downstream reaction kinetics.
Synthesis and Application: From Building Block to Drug Intermediate
The choice of a synthetic pathway is dictated by precursor availability, reaction efficiency, and safety. Both compounds serve as valuable intermediates, but their synthetic origins and primary applications differ, providing a clear case study in strategic molecular design. 3-Benzyl-6-bromo-2-methoxyquinoline is a direct precursor in the synthesis of Bedaquiline, a crucial anti-tuberculosis drug[7][8].
Logical Flow from Core to Application
The following diagram illustrates the progression from the basic quinoline scaffold to a high-value pharmaceutical intermediate.
Caption: Synthetic relationship from precursor to drug intermediate.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on the O-methylation of the corresponding quinolone. The choice of trimethyloxonium tetrafluoroborate as a methylating agent is due to its high reactivity and efficacy under mild conditions, avoiding harsh bases or temperatures that could degrade the quinoline core.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology: [3]
-
A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) is stirred in dichloromethane (50 cm³) for 48 hours under a nitrogen atmosphere.
-
Aqueous 10% sodium hydroxide (20 cm³) is added to neutralize the reaction mixture.
-
The aqueous phase is extracted twice with dichloromethane (40 cm³ each).
-
The combined organic extracts are dried over magnesium sulfate (MgSO₄).
-
The solvent is removed by evaporation.
-
The resulting residue is crystallized from petroleum ether (b.p. 60°-80°) to yield the final product.
Experimental Protocol 2: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
This synthesis demonstrates a classic nucleophilic aromatic substitution. Sodium methoxide acts as a potent nucleophile, displacing the chloro group at the 2-position of the quinoline ring. This is a common and efficient strategy for installing methoxy groups onto heteroaromatic systems.
Step-by-Step Methodology: [8]
-
Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) in anhydrous methanol (100 mL).
-
Add a 15% methanolic solution of sodium methoxide (108 g).
-
Reflux the reaction mixture overnight with stirring.
-
Upon reaction completion, cool the mixture to room temperature.
-
Store at -20°C overnight to facilitate product precipitation.
-
Separate the solid product by filtration.
-
Wash the collected solid with water and air dry to yield the target compound as a white solid (19 g, 96% yield).
Comparative Safety and Handling Profiles
For any laboratory professional, understanding the hazards associated with a chemical is non-negotiable. Cross-referencing GHS classifications on PubChem provides a standardized view of the potential risks. Both compounds are irritants, but their acute toxicity profiles show slight variations in reporting.
| GHS Hazard Statement | This compound | 3-Benzyl-6-bromo-2-methoxyquinoline |
| H302: Harmful if swallowed | Yes (50% of notifications)[1] | Yes[9] |
| H315: Causes skin irritation | Yes (100% of notifications)[1] | Yes[5][9] |
| H319: Causes serious eye irritation | Yes (100% of notifications)[1] | Yes[5][9] |
| H335: May cause respiratory irritation | Yes (100% of notifications)[1] | Yes[5][9] |
Standard Handling Precautions: Based on the shared hazard statements, the following precautions are mandatory when handling either compound:
-
Use only in a well-ventilated area or fume hood.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, or vapors.
-
Wash skin thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Cross-referencing chemical compounds on an authoritative database like PubChem is an essential practice for research and development. This comparative guide demonstrates that while this compound and 3-Benzyl-6-bromo-2-methoxyquinoline share a common structural core and similar hazard profiles, their physicochemical properties and synthetic applications are distinct. The former serves as a versatile foundational building block, while the latter is a more specialized, high-value intermediate directly on the synthetic pathway to the anti-tuberculosis drug Bedaquiline. This distinction underscores the importance of careful analog selection based on the specific strategic goals of a drug development program.
References
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- Title: 6-Bromo-2-methoxy-3-benzylquinoline Source: ChemBK URL:[Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, noted for their broad bioactivities including antimalarial, antibacterial, and anticancer properties.[1] The continuous evolution of synthetic methodologies, from century-old named reactions to modern catalytic systems, provides a rich toolbox for accessing diverse quinoline structures.
This guide offers an objective, in-depth comparison of the most significant synthesis routes for substituted quinolines. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each method, supported by experimental data and detailed protocols to inform your synthetic planning.
Classical Synthesis Routes: The Foundation of Quinoline Chemistry
The traditional methods for quinoline synthesis, many discovered in the late 19th century, remain fundamental to the field. These routes typically involve the condensation and cyclization of anilines with three-carbon synthons.
The Skraup Synthesis
The Skraup synthesis is a powerful, albeit aggressive, method for producing quinolines from simple starting materials.[2] The archetypal reaction involves heating an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene.[3][4]
Mechanism & Rationale: The reaction's driving force is the in-situ formation of acrolein, a highly reactive α,β-unsaturated aldehyde, from the acid-catalyzed dehydration of glycerol.[5][6][7] The aniline then undergoes a Michael-type conjugate addition to acrolein. The subsequent cyclization of the resulting β-anilinopropionaldehyde intermediate is driven by the strong acid, followed by dehydration and finally oxidation to yield the aromatic quinoline ring.[3][7] Nitrobenzene is a common choice for the final oxidation step and is conveniently reduced to aniline, which can re-enter the reaction cycle.[7] The reaction is notoriously exothermic and requires careful control, often with the addition of ferrous sulfate to moderate its violence.[7]
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
Effective for the synthesis of quinolines unsubstituted on the pyridine ring.[8]
Limitations:
-
Extremely harsh reaction conditions (strong acid, high temperature) that are incompatible with sensitive functional groups.[8][9]
-
The reaction is highly exothermic and can be difficult to control.[3][9]
-
Often produces low to moderate yields and significant amounts of tar-like byproducts.[9]
-
Limited scope for introducing substituents onto the newly formed pyridine ring.[9]
Diagram: Skraup Synthesis Mechanism
Caption: Reaction mechanism of the Skraup synthesis.[3]
Experimental Protocol: Skraup Synthesis of Quinoline [3]
-
Setup: In a 5-liter three-necked round-bottom flask equipped with an efficient mechanical stirrer and a reflux condenser, prepare a homogeneous slurry of arsenic pentoxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).
-
Acid Addition: With vigorous stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Heating: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105-110°C until water removal is complete.
-
Cyclization: After cooling, slowly add more concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours. Maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.
-
Workup: Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide.
-
Purification: Filter the precipitated product, wash with water, and recrystallize from methanol to yield 6-methoxy-8-nitroquinoline (Yield: 65-76%).
The Doebner-von Miller Reaction
Considered a variation of the Skraup synthesis, the Doebner-von Miller reaction offers greater versatility by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[5][10][11] This allows for the synthesis of a broader range of substituted quinolines.
Mechanism & Rationale: The mechanism is analogous to the Skraup synthesis. It begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This is followed by an acid-catalyzed electrophilic cyclization onto the aniline ring, dehydration, and subsequent oxidation to furnish the quinoline product. A key debate in the mechanism concerns a potential fragmentation-recombination pathway, but the core steps of addition, cyclization, and aromatization are widely accepted.[10]
Advantages:
-
More versatile than the Skraup synthesis, allowing for substitution at the 2- and 4-positions of the quinoline ring.[8]
-
The α,β-unsaturated carbonyl can be formed in situ from an aldol condensation, increasing procedural simplicity (Beyer method).[10]
Limitations:
-
Still relies on strongly acidic conditions, limiting substrate scope.
-
Can suffer from polymerization of the unsaturated carbonyl compound, leading to tar formation and reduced yields.[12]
-
Regioselectivity can be an issue with meta-substituted anilines.[13]
Diagram: Doebner-von Miller Mechanism
Caption: General mechanism of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline [12]
-
Setup: In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is critical to minimize polymerization.
-
Reaction: Continue refluxing for an additional 4-6 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extraction & Purification: Extract the product with dichloromethane. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via distillation to obtain 2-methylquinoline.
The Combes Synthesis
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[14][15]
Mechanism & Rationale: The reaction proceeds in two main stages. First, the aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the loss of water.[5][16] The second stage is the rate-determining step: an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring, followed by a final dehydration step to yield the fully aromatic quinoline.[14] Concentrated sulfuric acid is a common catalyst for the cyclization step.[14]
Advantages:
-
A straightforward route to 2,4-disubstituted quinolines.[5]
-
The starting β-diketones are often readily available.
Limitations:
-
Strongly electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step.[4][16]
-
Using unsymmetrical β-diketones can lead to a mixture of regioisomers, with steric effects often dictating the major product.[14]
Diagram: Combes Synthesis Mechanism
Caption: Mechanism of the Combes quinoline synthesis.[5]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Condensation: Mix aniline (10 mmol) and acetylacetone (11 mmol). Heat the mixture at 110-120°C for 15 minutes. The formation of water will be observed.
-
Cyclization: Cool the mixture slightly and then carefully add it to 10 mL of cold, concentrated sulfuric acid while stirring.
-
Heating: Heat the resulting solution in a water bath at 80°C for 30 minutes.
-
Workup: Pour the cooled reaction mixture onto crushed ice and carefully neutralize with a concentrated ammonium hydroxide solution.
-
Purification: Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent. Purify the residue by vacuum distillation to yield 2,4-dimethylquinoline.
The Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and widely used methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[17][18][19]
Mechanism & Rationale: Two primary mechanistic pathways are proposed.[17] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The second, and often favored, pathway involves the initial formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type reaction and dehydration to form the quinoline.[17] The reaction can be catalyzed by either acids (e.g., p-TsOH, TFA) or bases (e.g., NaOH, KOH).[17][20]
Advantages:
-
Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[9]
-
Offers excellent control over the substitution pattern on both the benzene and pyridine rings.[9]
-
Typically provides good to excellent yields.[9]
-
Broad substrate scope allows for the synthesis of highly functionalized quinolines.[9]
Limitations:
-
The primary drawback is the requirement for pre-functionalized 2-aminoaryl aldehydes or ketones, which are often less accessible or require separate synthesis compared to simple anilines.[9]
Diagram: Friedländer Synthesis Mechanism
Caption: Two viable reaction mechanisms for the Friedländer synthesis.[17]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis [21]
-
Setup: In a microwave-safe vessel, combine 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and Nafion NR50 solid acid catalyst in ethanol.
-
Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for 10-30 minutes.
-
Workup: After cooling, filter off the catalyst (which can be recycled).
-
Purification: Remove the solvent from the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to obtain the polysubstituted quinoline.
Modern Synthetic Strategies
While classic methods are foundational, modern organic synthesis has introduced more efficient, milder, and "greener" approaches to quinoline construction.
Palladium-Catalyzed Syntheses
Palladium catalysis has revolutionized heterocyclic synthesis, offering powerful tools for C-C and C-N bond formation under mild conditions.[22] These methods often involve cascade or one-pot reactions that rapidly build molecular complexity from simple precursors.[22][23]
Rationale & Examples:
-
Oxidative Annulation: One strategy involves the palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols and anilines.[24] This approach avoids the need for harsh acids or bases and tolerates a wide range of functional groups.[24]
-
Aerobic Annulation: Another method uses molecular oxygen as a green terminal oxidant in the Pd-catalyzed reaction of o-vinylanilines and alkynes to construct 2,3-disubstituted quinolines.[25] This highlights the move towards more sustainable synthetic practices.
-
One-Pot Reactions: Palladium catalysts can enable the one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes, offering an alternative to the Friedländer synthesis.[26]
Advantages:
-
High efficiency and yields.
-
Mild reaction conditions tolerate a wide variety of functional groups.[22]
-
Excellent control over regioselectivity.
-
Enables the rapid construction of complex quinolines.[22]
Limitations:
-
The cost and potential toxicity of the palladium catalyst.
-
Requires careful optimization of ligands, solvents, and additives.
-
Substrate synthesis can sometimes be complex.
Diagram: General Workflow for Pd-Catalyzed Quinoline Synthesis
Caption: A simplified workflow for modern Pd-catalyzed quinoline synthesis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[27] This technology dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[28]
Rationale & Application: Microwave heating can be applied to many of the classic quinoline syntheses, such as the Skraup and Friedländer reactions, to overcome their traditional limitations.[5][8] For example, a microwave-assisted Skraup reaction can be completed in minutes instead of hours.[29] Furthermore, microwave technology is exceptionally well-suited for multicomponent reactions (MCRs), enabling the rapid, one-pot synthesis of complex quinoline-based hybrids from three or more starting materials, often without a catalyst.[28][30]
Advantages:
-
Drastically reduced reaction times (minutes vs. hours).[27][28]
-
Often results in higher yields and improved product purity.[27]
-
Enhanced energy efficiency, aligning with green chemistry principles.[30]
-
Enables difficult reactions that fail under conventional heating.
Limitations:
-
Requires specialized scientific microwave reactor equipment for safety and reproducibility.[27]
-
Scale-up can be challenging compared to conventional batch reactors.
-
Not all reactions benefit from microwave irradiation; thermal decomposition can be an issue if not properly controlled.[27]
Diagram: Conventional vs. Microwave-Assisted Synthesis
Caption: Comparison of reaction time and efficiency for conventional vs. microwave heating.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis [28]
-
Setup: In a microwave-safe vessel, combine a 3-formyl-quinoline derivative (0.05 mmol), a primary heterocyclic amine (e.g., 5-aminopyrazole, 0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol) in DMF (1.0 mL).
-
Reaction: Seal the vessel and subject the mixture to microwave irradiation at 125–135°C for 8–20 minutes.
-
Workup: After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Purification: Collect the solid product that forms by filtration, wash with cold ethanol, and dry in air to obtain the quinoline-hybrid product.
Comparative Summary
The choice of synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the desired reaction scale and conditions.
| Synthesis Method | Key Reactants | Typical Conditions | Key Advantages | Key Limitations | Typical Yield |
| Skraup | Aniline, Glycerol | Conc. H₂SO₄, >150°C, Oxidant | Uses simple, cheap materials | Harsh, hazardous, low yields, limited scope | Low-Moderate (~15-40%)[29] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | More versatile than Skraup | Harsh conditions, tar formation | Moderate-Good |
| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Good for 2,4-disubstitution | Regioselectivity issues, sensitive to EWGs | Good |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalysis, Milder Temps | High versatility, mild conditions, high yields | Requires pre-functionalized anilines | Good-Excellent (60-95%)[9][30] |
| Pd-Catalyzed | Varies (e.g., Alkenylanilines + Alkynes) | Pd Catalyst, Ligands, Mild Temps | High efficiency, broad scope, mild | Catalyst cost/toxicity, requires optimization | Good-Excellent |
| Microwave-Assisted | Varies (can be applied to all others) | Microwave Irradiation, often shorter times | Extremely fast, high yields, green | Requires specialized equipment, scale-up issues | Good-Excellent (70-95%)[30] |
Conclusion
While classical methods like the Skraup and Doebner-von Miller syntheses are historically significant and useful for preparing simpler quinolines, their harsh conditions limit their modern applicability. The Friedländer synthesis stands out among the classic routes for its versatility and milder conditions, making it a frequent choice when the requisite starting materials are available.[9]
For the contemporary researcher focused on efficiency, substrate scope, and the synthesis of complex, highly functionalized quinolines, modern palladium-catalyzed and microwave-assisted methods represent the state of the art.[21][22] These techniques offer unparalleled speed, efficiency, and tolerance for sensitive functional groups, accelerating the discovery and development of novel quinoline-based compounds for a multitude of scientific applications. The strategic selection of a synthetic route, balancing the trade-offs between starting material availability, desired substitution pattern, and reaction conditions, is paramount to success in this vital area of heterocyclic chemistry.
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The Strategic Role of 6-Bromo-2-methoxyquinoline in Synthetic and Medicinal Chemistry: A Comparative Guide
In the landscape of heterocyclic chemistry, quinoline scaffolds represent a cornerstone for the development of a vast array of functional molecules, from potent pharmaceuticals to advanced materials. Among the myriad of substituted quinolines, 6-bromo-2-methoxyquinoline has emerged as a particularly versatile and valuable building block. Its unique electronic properties and strategically positioned reactive sites make it a coveted intermediate for complex molecular architectures. This guide provides an in-depth technical exploration of the applications of this compound, offering a comparative analysis of its performance against relevant alternatives and furnishing the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their work. We will delve into its synthetic utility, its pivotal role in medicinal chemistry, and provide detailed protocols and comparative data to illustrate its advantages and limitations.
Synthetic Applications: A Versatile Scaffold for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The this compound scaffold is a testament to the power of halogenated heterocycles in modern organic synthesis. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks. This section will compare the reactivity of this compound in key synthetic transformations with its chloro- and non-halogenated counterparts.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools for the formation of C-C bonds. The reactivity of the aryl halide in these reactions is a critical factor, with the general trend being I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is more readily cleaved during the oxidative addition step with the palladium catalyst compared to the stronger C-Cl bond.[1]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Typical Reaction Conditions | Relative Yield | Reference |
| This compound | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | High | [2] |
| 6-Chloro-2-methoxyquinoline | Pd(dba)₂/Bulky phosphine ligand, Stronger base (e.g., K₃PO₄), Higher temp. (100-120 °C) | Moderate to High | [3] |
As illustrated in Table 1, this compound generally offers a significant advantage over its chloro-analog in Suzuki-Miyaura couplings, allowing for milder reaction conditions and often resulting in higher yields with a wider range of boronic acids.[1][2] This makes it a more reliable and efficient substrate for the synthesis of complex biaryl structures.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound is a crucial first step for its subsequent applications. A common and effective method involves the methylation of 6-bromo-2-hydroxyquinoline (6-bromocarbostyril).
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask, a mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxonium tetrafluoroborate (2.10 g) is stirred in dichloromethane (50 cm³) under a nitrogen atmosphere.[4]
-
Reaction Execution: The mixture is stirred at room temperature for 48 hours.
-
Workup: Aqueous 10% sodium hydroxide (20 cm³) is added to the reaction mixture. The aqueous phase is then extracted with dichloromethane (2 x 40 cm³).
-
Purification: The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting residue is crystallized from petroleum ether (b.p. 60°-80°) to yield this compound (2.16 g).[4]
Medicinal Chemistry Applications: A Privileged Scaffold for Drug Discovery
The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic activities. The introduction of a bromo substituent at the 6-position and a methoxy group at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
The Cornerstone of Bedaquiline: A Breakthrough Anti-Tuberculosis Agent
Perhaps the most prominent application of a this compound derivative is in the synthesis of Bedaquiline (Sirturo®) , a diarylquinoline antimycobacterial drug that represents a novel class of antibiotics for the treatment of multidrug-resistant tuberculosis (MDR-TB).[5] The 3-benzyl-6-bromo-2-methoxyquinoline is a key intermediate in the synthesis of Bedaquiline.[6][7]
Caption: Simplified synthetic route to Bedaquiline highlighting the key intermediate.
The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline is typically achieved through the reaction of 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in methanol.[6]
Experimental Protocol: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline
-
Reaction Setup: To a stirred solution of 3-benzyl-6-bromo-2-chloroquinoline (5.0 g, 15.0 mmol) in dry methanol (50 ml), add sodium methoxide (30% w/v in methanol, 15.0 ml, 84.0 mmol).[6]
-
Reaction Execution: Heat the contents under reflux for 8 hours.
-
Workup: Remove the volatiles under reduced pressure and pour the residue into ice water.
-
Purification: The resulting solid is filtered, washed with water, and dried to afford 3-benzyl-6-bromo-2-methoxyquinoline.[6]
Emerging Roles in Oncology: Kinase Inhibition
The quinoline scaffold has been extensively explored for the development of kinase inhibitors for cancer therapy.[8] The 6-position of the quinoline ring is a critical site for substitution, and the presence of a halogen atom can influence the binding affinity and selectivity of the inhibitor. While specific IC50 values for this compound derivatives as kinase inhibitors are not always directly compared with their non-brominated analogs in the same study, the broader literature on quinazoline-based kinase inhibitors suggests that halogenation at this position can be beneficial.[9] For instance, in the development of EGFR inhibitors, halogenated quinazolines have demonstrated potent activity.[9]
Table 2: Comparative IC50 Values of Quinoline-based Kinase Inhibitors
| Compound Scaffold | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline derivative | EGFR | Various | Varies (nM to low µM) | [9] |
| 6,7-Disubstituted-4-anilinoquinoline | Src | - | 0.035 | [10] |
| 3H-pyrazolo[4,3-f]quinoline | FLT3 | - | Nanomolar | [11] |
This data, while not a direct comparison, illustrates the potency that can be achieved with substituted quinoline and related heterocyclic scaffolds in kinase inhibition. The this compound core provides a valuable starting point for the design and synthesis of novel kinase inhibitors.
Comparative Analysis with Alternative Scaffolds: Quinolines vs. Quinazolines in Kinase Inhibition
In the realm of kinase inhibitor design, both quinoline and quinazoline scaffolds have proven to be highly effective. The choice between these two bicyclic systems often depends on the specific kinase target and the desired binding mode.
Caption: Comparison of Quinoline and Quinazoline scaffolds for kinase inhibition.
Quinazolines, with their additional nitrogen atom, can offer different hydrogen bonding opportunities within the kinase ATP binding pocket compared to quinolines.[8] This has been successfully exploited in the development of numerous FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. However, the quinoline scaffold also demonstrates potent inhibition against a wide range of kinases, and the specific substitution pattern, including the presence of a 6-bromo-2-methoxy motif, can be tailored to achieve high potency and selectivity.[10]
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to construct complex molecular architectures. The successful application of a derivative of this scaffold as a key intermediate in the synthesis of the groundbreaking anti-tuberculosis drug Bedaquiline underscores its significance in drug development. Furthermore, the broader potential of the this compound core in the design of novel kinase inhibitors and other therapeutic agents continues to be an active area of research. This guide has provided a comparative analysis of its reactivity and applications, supported by experimental data and protocols, to empower researchers to effectively utilize this important heterocyclic scaffold in their synthetic and medicinal chemistry endeavors.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 6-Bromo-2-methoxyquinoline
Introduction: 6-Bromo-2-methoxyquinoline is a halogenated quinoline derivative integral to various research and development applications, particularly in the synthesis of pharmaceutical compounds.[1][2] Its chemical structure, while valuable, necessitates stringent handling and disposal protocols. As a brominated aromatic compound, it presents specific health and environmental hazards that demand a comprehensive understanding to ensure laboratory safety and regulatory compliance.[3] This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety and environmental stewardship.
Part 1: Hazard Identification and Essential Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough risk assessment is mandatory. The compound is classified with several hazards that dictate the required control measures.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Primary Risk |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact can cause inflammation, redness, or itching.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Contact with eyes can result in pain and potential damage.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory system.[4][5][6] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion can lead to adverse health effects.[1][6][7] |
The primary risks stem from its irritant properties.[4] Furthermore, as a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment, particularly during incomplete combustion.[3] Therefore, all handling and disposal procedures must be executed within a controlled environment, utilizing appropriate personal protective equipment.
Core Safety Mandates:
-
Ventilation: All handling of this compound, whether in solid or solution form, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][9]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is the primary barrier against accidental exposure. The selection of PPE must be based on the specific task being performed (e.g., weighing solid, preparing solutions, or managing waste).
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Purpose and Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[4][10] | Protects eyes from accidental splashes of solutions or contact with airborne powder. A face shield should be worn over goggles during bulk transfers or when a high splash risk exists.[8] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene).[8] | Provides a barrier against skin contact. Gloves must be inspected for degradation or punctures before use and disposed of as contaminated waste after handling.[7][8] |
| Body Protection | Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[8] | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | N95 (or higher) particulate respirator or a full-face respirator.[8][10] | Required if dust or aerosols may be generated or if exposure limits are exceeded.[4][10] This prevents inhalation and subsequent respiratory irritation.[6] |
Part 3: Standard Disposal Workflow for Chemical Waste
The guiding principle for disposing of this compound is that it must be treated as regulated hazardous waste. Discharge into the environment, including sewer systems, is strictly prohibited.[4][10] The recommended final disposal method is controlled incineration at a licensed chemical destruction plant.[4][10] This high-temperature process, often requiring flue gas scrubbing, is necessary to ensure the complete destruction of halogenated compounds and prevent the release of toxic byproducts like dioxins and furans.[3][11][12]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
At the point of generation, designate a specific waste stream for "Halogenated Organic Waste."[13][14]
-
Causality: Segregating halogenated waste is critical because it requires specific high-temperature incineration conditions (often ≥1100°C) that differ from standard chemical waste.[11] Co-mingling with non-halogenated streams can lead to improper disposal and environmental contamination.
-
-
Containerization:
-
Collect all waste containing this compound (unused product, contaminated solids, and concentrated rinsates) in a designated, compatible, and sealable hazardous waste container.[4][15]
-
The container must be in good condition, compatible with the chemical, and have a threaded cap to ensure it is vapor-tight and spill-proof.[13]
-
-
Labeling:
-
Label the waste container clearly before the first drop of waste is added.[13]
-
The label must include:
-
-
Temporary Storage:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7]
-
This ensures the waste is transported and destroyed in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18]
-
Part 4: Decontamination and Spill Management
Accidents can happen, and a clear, pre-defined plan for managing spills and decontaminating equipment is essential for safety.
Decontamination of Glassware and Equipment
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinsate: The first one to three rinses are considered acutely hazardous. This rinsate must be collected and disposed of as liquid halogenated hazardous waste in your designated container.[16]
-
Subsequent Cleaning: After the initial hazardous rinses are collected, the glassware can be washed thoroughly with soap and water.[8]
-
Empty Chemical Bottles: Empty containers must be triple-rinsed. The rinsate must be collected as hazardous waste.[4][16] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[14]
Emergency Spill Cleanup Protocol
This protocol should only be undertaken by trained personnel. If the spill is large, volatile, or you are unsure how to proceed, evacuate the area and contact your EHS department immediately.
-
Alert and Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel.[19]
-
Ventilate and Secure: Ensure the area is well-ventilated (e.g., by running the fume hood) and remove all sources of ignition.[4][5]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. If the compound is a powder, a respirator is required.
-
Contain the Spill: Create a dike around the edges of the spill using an inert absorbent material such as vermiculite, cat litter, or chemical spill pillows.[20]
-
Absorb and Collect: Working from the outside edges inward, cover the spill with the absorbent material.[20] Once fully absorbed, carefully sweep or scoop the material into a suitable, sealable container.[7]
-
Package and Label: Place all contaminated materials (absorbent, used gloves, wipes, etc.) into the designated halogenated hazardous waste container or a separate, clearly labeled bag or container for disposal.[19]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.[8][20]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from activities involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
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Mastering the Safe Handling of 6-Bromo-2-methoxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 6-Bromo-2-methoxyquinoline, a key intermediate in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Understanding the Hazard Profile
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Inhalation of dust or fumes, as well as skin and eye contact, are the primary routes of exposure. While specific toxicological data for this compound is limited, the quinoline backbone is known to have potential systemic effects, including on the liver, and should be handled with caution as a potential mutagen.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[1][2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. This protocol is designed to be a self-validating system, ensuring maximum protection at every stage of handling.
Respiratory Protection: A Non-Negotiable First Line of Defense
Given the risk of respiratory irritation, all handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[5] If the possibility of generating dust or aerosols cannot be eliminated, or in the event of a spill, respiratory protection is mandatory.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is recommended for quinoline and its derivatives.[6] For situations where particulates may also be present, a combination OV/P100 cartridge should be used.
-
Cartridge Change Schedule: Adherence to a strict cartridge change-out schedule is critical. For organic vapors, a general guideline is to replace cartridges after a maximum of 8 hours of use, or sooner if any odor is detected.[4]
-
Fit Testing: An annual quantitative fit test is required to ensure a proper seal for any tight-fitting respirator.[7]
Eye and Face Protection: Shielding Against Irreversible Damage
The serious eye irritation potential of this compound necessitates robust eye and face protection.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement.[8]
-
Enhanced Protection: When there is a significant risk of splashing or reaction exotherm, a full-face shield should be worn in addition to chemical splash goggles.[8]
Hand Protection: The Critical Barrier
-
Glove Type: Nitrile gloves are a common choice in laboratory settings; however, they have poor resistance to many halogenated hydrocarbons.[1][2][3] For incidental contact, double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended.[9]
-
Immediate Action on Contact: If gloves come into contact with the chemical, they must be removed and replaced immediately to prevent breakthrough.[3]
-
For Extended Handling: For procedures involving prolonged handling or immersion, consider using gloves with higher chemical resistance, such as Viton® or laminate film gloves, worn under a pair of nitrile gloves for dexterity.
Protective Clothing: Minimizing Skin Exposure
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material is required.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[8]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow will minimize exposure risks and ensure a controlled experimental environment.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical absorbent pad or spill pillow.
-
Cleanup: Carefully sweep or wipe up the contained material and place it into a designated, sealed container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Decontamination Procedures
-
Surfaces: At the end of each workday, decontaminate the work area within the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Glassware: Rinse all contaminated glassware with a solvent (e.g., acetone) in the fume hood. Collect the rinsate as halogenated hazardous waste.[10] Then, wash the glassware with soap and water.
Waste Disposal
As a halogenated aromatic compound, this compound and its associated waste must be disposed of as hazardous waste.
-
Segregation: All waste containing this compound, including contaminated solids, solutions, and cleaning materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage and Disposal: Keep the waste container closed when not in use and store it in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.
By implementing these comprehensive safety and handling protocols, you can confidently and responsibly work with this compound, ensuring the protection of yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
